p38 MAP Kinase Inhibitor III
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPWQNBKEIVYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336897 | |
| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549505-65-9 | |
| Record name | ML-3403 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ML-3403 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of p38 MAP Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of p38 MAP Kinase Inhibitor III, a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase. This document details the inhibitor's role in the context of the p38 MAPK signaling pathway, presents its quantitative inhibitory data, and provides detailed experimental protocols for its characterization.
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors.[1][2] This pathway plays a central role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[2]
The canonical p38 MAPK signaling cascade is initiated by the activation of MAP kinase kinase kinases (MAP3Ks), such as TAK1 and ASK1. These kinases then phosphorylate and activate MAP kinase kinases (MAP2Ks), primarily MKK3 and MKK6.[3] Activated MKK3/6, in turn, dually phosphorylate the TGY motif in the activation loop of p38 MAP kinases, leading to their activation.[3] There are four isoforms of p38 MAPK: α, β, γ, and δ.[1] Once activated, p38 MAPKs phosphorylate a wide range of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as ATF2, MEF2, and p53.[1] The activation of these downstream effectors ultimately leads to the cellular response to the initial stimulus.
Mechanism of Action of this compound
This compound is a cell-permeable, potent, selective, and reversible inhibitor of p38 MAP kinase.[1][2] Its primary mechanism of action is the competitive inhibition of ATP binding to the active site of p38α.[1][2] As a member of the pyridinyl-imidazole class of inhibitors, it occupies the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[1] This direct competition with ATP effectively blocks the kinase activity of p38 and abrogates the downstream signaling cascade.
The selectivity of pyridinyl-imidazole inhibitors for p38 kinases is attributed to specific interactions with amino acid residues within and near the ATP binding pocket that are not conserved in other kinase families.
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (µM) |
| p38α MAP Kinase | 0.38[1] |
| p38 MAP Kinase | 0.9[4] |
Table 2: Inhibition of Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | IC50 (µM) |
| TNF-α | 0.16[1] |
| IL-1β | 0.039[1] |
Note on Selectivity: While this compound is described as a selective inhibitor, a comprehensive kinase selectivity profile against a broad panel of kinases is not publicly available at the time of this writing. It has been noted to exhibit reduced inhibitory activity against cytochrome P450-2D6 compared to the similar compound SB 203580.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro p38α Kinase Inhibition Assay for IC50 Determination
This protocol describes a typical in vitro kinase assay to determine the IC50 value of this compound against p38α.
Materials:
-
Recombinant human p38α kinase
-
ATF2 (or other suitable p38 substrate)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-ATF2 antibody)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from µM to nM.
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the p38α kinase in kinase assay buffer to each well.
-
Add 2 µL of a solution containing the ATF2 substrate and ATP in kinase assay buffer to each well. The final ATP concentration should be at or near its Km for p38α.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Luminescence-based (e.g., ADP-Glo™): Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. Read the luminescence on a plate reader.
-
Immunoblot-based: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for phosphorylated ATF2.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Assay for Inhibition of TNF-α and IL-1β Release from PBMCs
This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from whole blood
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for human TNF-α and IL-1β
-
96-well cell culture plates
-
Centrifuge
-
ELISA plate reader
Procedure:
-
Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI 1640 medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted inhibitor or vehicle control (DMSO) to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each inhibitor concentration compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a four-parameter logistic curve fit.
-
Conclusion
This compound is a valuable tool for researchers studying the p38 MAPK signaling pathway and its role in various physiological and pathological processes. Its potent, selective, and ATP-competitive mechanism of action makes it an effective modulator of inflammatory responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for its application in drug discovery and development. Further characterization of its kinase selectivity profile will be beneficial for a more complete understanding of its off-target effects.
References
An In-depth Technical Guide to the Structure-Activity Relationship of p38 MAP Kinase Inhibitor III
Audience: Researchers, scientists, and drug development professionals.
Core Content: This whitepaper provides a detailed examination of p38 MAP Kinase Inhibitor III, placed within the broader context of p38 MAPK inhibitor structure-activity relationships (SAR). It covers the relevant signaling pathways, quantitative inhibitory data, and the experimental methodologies used for characterization.
Introduction: The p38 MAP Kinase Pathway as a Therapeutic Target
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in cellular responses to external stress signals.[1][2] These stimuli include inflammatory cytokines (e.g., TNF-α, IL-1β), ultraviolet irradiation, heat shock, and osmotic shock.[1][3] The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1][4][5] Of these, the p38α isoform is the most extensively studied and is considered a key mediator in the biosynthesis of pro-inflammatory cytokines.[5][6][7]
Activation of the p38 pathway is implicated in a wide range of cellular processes, including inflammation, apoptosis, cell cycle regulation, and differentiation.[6][8] Its crucial role in regulating the production of inflammatory cytokines has made the p38α isoform a significant target for therapeutic intervention in inflammatory diseases such as rheumatoid arthritis and autoimmune conditions.[5][7] This has driven extensive research into the discovery and development of small molecule inhibitors.
This compound: An Overview
This compound, also identified as compound 7h, is a known inhibitor of the p38 MAPK pathway.[9] It has been characterized by its ability to inhibit not only the kinase itself but also the downstream release of key inflammatory cytokines, demonstrating its potential as a tool for studying inflammatory processes.
Core Structure-Activity Relationship (SAR) Insights
While detailed SAR studies for this compound specifically are not extensively published, the principles of inhibitor binding to p38α kinase are well-established through research on other classes of inhibitors, such as pyridinyl-imidazoles and diaryl ureas (e.g., BIRB 796). These insights provide a framework for understanding the molecular interactions necessary for potent inhibition.
-
ATP-Binding Pocket: Most p38 inhibitors are ATP-competitive, binding to the kinase's ATP pocket. A critical interaction for many inhibitor classes is a hydrogen bond between a nitrogen atom on the inhibitor's heterocyclic core and the backbone NH of Met109 in the hinge region of the kinase.[10]
-
Allosteric Binding Site: A novel allosteric binding pocket, spatially distinct from the ATP site, was identified through the structural analysis of the diaryl urea inhibitor BIRB 796.[11] This inhibitor stabilizes a conformation of the kinase that is incompatible with ATP binding.[11]
-
Hydrophobic Pockets: The specificity of many p38 inhibitors is partly attributed to their interaction with a unique hydrophobic pocket created by the presence of a small gatekeeper residue, Thr106.[11] More potent inhibitors often feature moieties, such as a tert-butyl group, that occupy a lipophilic domain exposed upon the rearrangement of the kinase's activation loop.[11][12]
-
Role of the Activation Loop: The conformation of the phosphorylation lip, a regulatory loop near the active site, is a key determinant of kinase activity.[13] Inhibitors can interact directly with this loop or stabilize conformations that prevent its proper activation.[11][13]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The available data is summarized below.
| Target/Assay | Parameter | Value | Reference |
| p38 MAP Kinase | IC50 | 0.9 µM | [9] |
| p38α MAP Kinase | pIC50 | 6.42 (equivalent to 0.38 µM or 380 nM) | [14] |
| IL-1β Release | IC50 | 0.37 µM | [9] |
| TNF-α Release | IC50 | 0.044 µM | [9] |
Signaling Pathway and Experimental Context
The p38 MAPK Signaling Cascade
The p38 MAPK pathway is a three-tiered kinase cascade.[3] It is initiated by various extracellular stimuli that activate upstream MAP Kinase Kinase Kinases (MAPKKKs) like ASK1 and TAK1.[3] These MAPKKKs then phosphorylate and activate MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6.[3][6] Finally, MKK3/6 dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182) within its activation loop, leading to its activation.[13][15] Activated p38 then translocates to the nucleus to phosphorylate a variety of substrates, including other kinases (e.g., MK2/3) and transcription factors (e.g., ATF2, MEF2), ultimately modulating gene expression and eliciting a cellular response.[1][3]
Caption: The p38 MAPK signaling cascade from stimuli to cellular response.
Experimental Protocols
The characterization of p38 MAPK inhibitors involves a combination of biochemical and cell-based assays to determine potency and cellular efficacy.
5.2.1 Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized method based on the principle of the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[16]
-
Reagent Preparation:
-
Prepare a Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human p38α kinase to the desired concentration in Kinase Buffer.
-
Prepare a substrate/ATP mix containing a p38 substrate (e.g., recombinant ATF2) and ATP in Kinase Buffer.[17][18]
-
Create serial dilutions of this compound in 100% DMSO, followed by a final dilution in Kinase Buffer.
-
-
Kinase Reaction:
-
Add 1 µL of the diluted inhibitor or a DMSO control to the wells of a low-volume 384-well plate.
-
Add 2 µL of the diluted p38α enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Record the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
5.2.2 Protocol: Cell-Based Cytokine Release Assay (ELISA)
This protocol describes a general method for measuring the inhibition of TNF-α production in a cellular context, such as in lipopolysaccharide (LPS)-stimulated THP-1 monocytes.
-
Cell Culture and Plating:
-
Culture THP-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Plate cells in a 96-well plate at a suitable density and allow them to adhere or stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture media.
-
Pre-incubate the cells with the diluted inhibitor or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of ~1 µg/mL to all wells except for the unstimulated control.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines.
-
Quantify the amount of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percent inhibition of TNF-α release for each inhibitor concentration and calculate the IC50 value.
-
Caption: General workflow for inhibitor characterization.
Conclusion
This compound is an effective modulator of the p38 pathway, demonstrating activity at both the enzymatic and cellular levels. While its specific structural interactions are not fully detailed in public literature, the extensive research on other p38 inhibitors provides a robust framework for understanding its mechanism of action. The quantitative data confirms its potency, particularly in inhibiting TNF-α release, making it a valuable chemical probe for researchers investigating inflammatory signaling pathways and a reference point for professionals in drug development. The standardized experimental protocols outlined herein serve as a guide for the consistent and reliable characterization of this and other p3d8 MAPK inhibitors.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rcsb.org [rcsb.org]
- 11. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 12. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. promega.com [promega.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
biochemical and cellular effects of p38 MAP Kinase Inhibitor III
An In-Depth Technical Guide to the Biochemical and Cellular Effects of p38 MAP Kinase Inhibitor III
Introduction
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in cellular signaling.[1] They are critical mediators of the cellular response to inflammatory cytokines and environmental stresses, such as osmotic shock, ultraviolet light, and heat shock.[2][3] The p38 MAPK pathway is deeply involved in regulating a wide array of cellular processes, including inflammation, apoptosis, cell cycle progression, and cell differentiation.[4][5][6] Of the four identified isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is considered a key regulator of pro-inflammatory cytokine production.[7][8]
Given its pivotal role in inflammation, the p38 MAPK pathway has become a significant target for therapeutic intervention in a variety of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.[8][9][10] this compound, also known as ML3403, is a potent, selective, and cell-permeable small molecule designed to target this pathway.[11] This technical guide provides a comprehensive overview of the , details its mechanism of action, and presents relevant experimental protocols for its study.
The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a multi-tiered system that translates extracellular signals into a cellular response. Activation is initiated by a wide range of stimuli, which engage a cascade of upstream kinases.[3] This typically involves a MAP Kinase Kinase Kinase (MAP3K), such as ASK1 or TAK1, which phosphorylates and activates a MAP Kinase Kinase (MAP2K), primarily MKK3 and MKK6.[3] These MAP2Ks then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182) within its activation loop, leading to its conformational activation.[1][2]
Once activated, p38 MAPK phosphorylates a diverse set of downstream substrates. These include other protein kinases, such as MAPK-activated protein kinase 2 (MK2), and numerous transcription factors, including Activating Transcription Factor 2 (ATF2), MEF2, and p53.[2][3] The phosphorylation of these targets ultimately modulates gene expression, leading to the synthesis and release of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and influencing critical cellular decisions regarding survival, apoptosis, and proliferation.[2][5][8]
Caption: The p38 MAPK signaling cascade from stimuli to cellular response.
Biochemical Profile of this compound
This compound is a methylsulfanylimidazole compound that functions as a potent, reversible, and ATP-competitive inhibitor of p38 MAP kinase. By binding to the ATP pocket of the enzyme, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.[6] A key advantage of this inhibitor for in vivo research is its reduced inhibitory activity against the cytochrome P450-2D6 isoform when compared to other widely used p38 inhibitors like SB 203580, suggesting a more favorable profile for animal studies.
Data Presentation: Quantitative Inhibitory Activity
The potency of this compound has been quantified in various in vitro and in vivo assays. The following table summarizes its key activity values.
| Parameter | Target/Effect | Cell Type / Model | Value | Reference(s) |
| IC₅₀ | p38α MAP Kinase | In vitro enzyme assay | 0.38 - 0.9 µM | [12][13] |
| IC₅₀ | TNF-α Release | Human PBMCs (LPS-stimulated) | 0.044 - 0.16 µM | [12] |
| IC₅₀ | IL-1β Release | Human PBMCs (LPS-stimulated) | 0.039 - 0.37 µM | [12][13] |
| ED₅₀ | TNF-α Release | Mouse (in vivo, LPS-stimulated) | 1.33 mg/kg |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce the biological activity by 50%. ED₅₀ (Half-maximal effective dose) is the dose required to achieve 50% of the maximum effect in vivo.
Cellular Effects of this compound
The biochemical inhibition of p38 MAPK translates into significant and measurable effects at the cellular level.
Modulation of Inflammatory Responses
The primary and most well-documented cellular effect of p38 MAPK inhibition is the suppression of inflammatory responses. p38α is critically involved in regulating the biosynthesis of TNF-α and IL-1β at both the transcriptional and translational levels.[8] By blocking p38 activity, this compound effectively suppresses the lipopolysaccharide (LPS)-induced release of these key pro-inflammatory cytokines from immune cells such as human peripheral blood mononuclear cells (PBMCs) and macrophages.[7][13] This anti-inflammatory action makes it a valuable tool for studying inflammatory diseases.[9]
Regulation of Apoptosis
The role of the p38 MAPK pathway in apoptosis (programmed cell death) is context-dependent. In many scenarios, particularly in response to cellular stress, sustained activation of p38 is a pro-apoptotic signal.[2][14] For instance, activation of p38 MAPK is implicated in cardiomyocyte apoptosis following myocardial ischemia and reperfusion.[14] In such contexts, application of a p38 inhibitor can be anti-apoptotic, reducing cell death and preserving tissue function.[14] Conversely, in other cell types, p38 signaling can have anti-apoptotic effects, and its inhibition may sensitize cells to death.[15] Therefore, the effect of this compound on apoptosis must be evaluated within the specific biological system under investigation.
Impact on Cell Cycle and Proliferation
The p38 pathway often acts as a negative regulator of the cell cycle, contributing to cell cycle arrest in response to stress or DNA damage.[16] By inhibiting this "brake," p38 inhibitors can promote cell proliferation. This effect has been demonstrated in adult mammalian cardiomyocytes, which typically have a very limited proliferative capacity.[17] Inhibition of p38 was shown to enable these cells to re-enter the cell cycle, highlighting a potential role for this pathway in regenerative medicine.[17]
Key Experimental Protocols
To assist researchers in studying the effects of this compound, this section details the methodologies for key cited experiments.
In Vitro p38 Kinase Activity Assay (Immunoprecipitation-based)
This protocol determines the direct effect of an inhibitor on the enzymatic activity of p38 MAPK isolated from cells.
Principle: p38 MAPK is first immunoprecipitated from cell lysates. The captured kinase is then incubated with an exogenous substrate (e.g., ATF2) and ATP. The level of substrate phosphorylation is measured, typically by Western blot, to determine kinase activity.
Methodology:
-
Cell Lysis: Lyse control or stimulated cells (e.g., UV-irradiated or anisomycin-treated) in a non-denaturing lysis buffer on ice.
-
Immunoprecipitation: Add anti-p38 MAPK antibody to the cleared cell lysate (200-500 µg total protein) and incubate to form an antibody-antigen complex.
-
Capture: Add Protein A/G affinity gel beads to capture the p38-antibody complex. Pellet the beads by centrifugation and wash several times to remove non-specific proteins.
-
Kinase Reaction: Resuspend the bead pellet in a kinase assay buffer containing the substrate (e.g., recombinant ATF2 protein) and ATP. If testing inhibition, add this compound at desired concentrations.
-
Incubation: Incubate the reaction at 30°C for 30 minutes to allow for phosphorylation.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Detection: Analyze the supernatant by SDS-PAGE and Western blot using an antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF2).
Caption: Workflow for an immunoprecipitation-based p38 kinase activity assay.
Cellular Cytokine Release Assay (ELISA-based)
This protocol measures the inhibitor's effect on the production and secretion of cytokines from cultured cells.
Principle: Immune cells are stimulated with LPS in the presence or absence of the inhibitor. The concentration of cytokines released into the culture medium is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]
Methodology:
-
Cell Isolation and Plating: Isolate human PBMCs from whole blood using density gradient centrifugation. Plate the cells in a 96-well plate at a suitable density.
-
Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour.
-
Stimulation: Add an inflammatory stimulus, such as LPS (e.g., 1 µg/mL), to the wells to induce cytokine production.
-
Incubation: Culture the cells for a defined period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine release for each inhibitor concentration relative to the LPS-stimulated control.
Caption: Workflow for measuring cytokine release via ELISA.
Applications in Research and Drug Development
This compound serves as a critical tool for dissecting the complex roles of the p38 pathway in health and disease.
-
Probing Cellular Mechanisms: As a selective inhibitor, it allows researchers to confirm whether a specific cellular process is dependent on p38 kinase activity.
-
Preclinical Disease Models: Its favorable in vivo profile makes it suitable for testing the therapeutic hypothesis of p38 inhibition in animal models of inflammatory diseases (e.g., arthritis), cardiovascular conditions (e.g., ischemia-reperfusion injury), and neuroinflammation.[9][14][18]
-
Drug Development: While many p38 inhibitors have faced challenges in clinical trials due to toxicity or lack of efficacy, tool compounds like this compound are essential for validating the target and understanding the potential consequences of its inhibition, guiding the development of next-generation therapeutics.[8][10]
Conclusion
This compound is a potent and selective ATP-competitive inhibitor of the p38 MAPK pathway. It effectively blocks the phosphorylation of downstream targets, leading to significant cellular effects, most notably the potent suppression of pro-inflammatory cytokine production. Its demonstrated in vitro and in vivo activity, combined with a favorable profile for animal studies, makes it an invaluable research tool. This guide provides the foundational knowledge, quantitative data, and experimental frameworks for researchers, scientists, and drug development professionals to effectively utilize this compound in the exploration of p38 MAPK biology and the pursuit of novel therapeutic strategies.
References
- 1. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. scbt.com [scbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. ahajournals.org [ahajournals.org]
- 15. JNK and p38 inhibitors increase and decrease apoptosis, respectively, in pyrogallol-treated calf pulmonary arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrevlett.com [chemrevlett.com]
- 17. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of p38 MAP Kinase Inhibitor III in the Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory stimuli and environmental stress. Its activation triggers a cascade that results in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), making it a prime therapeutic target for a host of inflammatory diseases. Small molecule inhibitors targeting this pathway have been the subject of intense research. This technical guide provides an in-depth examination of p38 MAP Kinase Inhibitor III, a potent and selective ATP-competitive inhibitor. We will detail its mechanism of action, present its inhibitory efficacy through quantitative data, outline key experimental protocols for its evaluation, and visualize the critical signaling and experimental workflows involved.
The p38 MAPK Pathway in Inflammation
The p38 MAPK family comprises four isoforms (p38α, p38β, p38γ, and p38δ) that act as central regulators of inflammation.[1][2] Of these, p38α is the most studied isoform and plays a pivotal role in the synthesis of pro-inflammatory cytokines.[3] The pathway is activated by a wide array of stimuli, including bacterial lipopolysaccharide (LPS), pro-inflammatory cytokines (TNF-α, IL-1β), and various cellular stressors.[4][][6] Upon activation, the p38 cascade regulates gene expression at both the transcriptional and post-transcriptional levels, leading to a robust inflammatory response. Due to its central role, inhibition of p38 MAPK is a compelling strategy for developing novel anti-inflammatory therapeutics.[]
The p38 Signaling Cascade
The activation of p38 MAPK is mediated by a three-tiered kinase cascade. The process begins with extracellular stimuli activating a MAP Kinase Kinase Kinase (MAP3K), such as TAK1 or ASK1. This MAP3K then phosphorylates and activates a MAP Kinase Kinase (MAP2K), primarily MKK3 and MKK6.[3][4][7] MKK3 and MKK6, in turn, dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182) in its activation loop, leading to its full activation.[2][6][7]
Once active, p38 MAPK phosphorylates a host of downstream substrates. These include other protein kinases, such as MAPK-activated protein kinase 2 (MK2), and numerous transcription factors, including Activating Transcription Factor 2 (ATF-2).[1][4][8] The phosphorylation of these substrates ultimately modulates the expression and release of inflammatory mediators.
Caption: The p38 MAPK signaling cascade from stimuli to inflammatory response.
Profile of this compound
This compound, also known as ML3403, is a cell-permeable, reversible, and ATP-competitive inhibitor of p38 MAP kinase.[9] It demonstrates potent and selective activity against the p38α isoform and effectively suppresses the release of key pro-inflammatory cytokines in cellular and animal models. Its reduced activity against cytochrome P450 isoforms compared to earlier inhibitors like SB203580 makes it more suitable for in vivo studies.
Data Presentation: Inhibitory Activity
The efficacy of this compound has been quantified through various assays. The tables below summarize its inhibitory concentrations (IC₅₀) and effective dose (ED₅₀). Note that slight variations in reported IC₅₀ values exist across different suppliers and experimental conditions.
Table 1: In Vitro Efficacy of this compound
| Target/Process | IC₅₀ Value (µM) | Cell System/Assay Condition | Source(s) |
|---|---|---|---|
| p38α MAP Kinase | 0.38 | In vitro kinase assay | |
| p38 MAP Kinase | 0.90 | In vitro kinase assay | [10][11] |
| TNF-α Release | 0.16 | LPS-stimulated human PBMCs | |
| TNF-α Release | 0.37 | LPS-stimulated human PBMCs | [11] |
| IL-1β Release | 0.039 | LPS-stimulated human PBMCs |
| IL-1β Release | 0.044 | LPS-stimulated human PBMCs |[10][11] |
Table 2: In Vivo Efficacy of this compound
| Target/Process | ED₅₀ Value | Animal Model | Source(s) |
|---|
| TNF-α Release | 1.33 mg/kg | LPS-induced endotoxemia in mice | |
Table 3: Comparative In Vitro Efficacy (IC₅₀) of Various p38 MAPK Inhibitors
| Inhibitor | p38α (nM) | p38β (nM) | Source(s) |
|---|---|---|---|
| p38 Inhibitor III | 380 | - | |
| SB203580 | 50 | 500 | [12] |
| SB202190 | 50 | 100 | [12][13] |
| BIRB 796 (Doramapimod) | 38 | 65 | [12] |
| VX-745 (Neflamapimod) | 10 | 220 |[13] |
Mechanism of Action
As an ATP-competitive inhibitor, this compound functions by binding to the ATP-binding pocket of the p38 kinase.[] This binding event prevents the phosphorylation of downstream substrates, such as MK2 and ATF-2, thereby blocking the propagation of the inflammatory signal.[8] The direct consequence of this inhibition is a significant reduction in the transcription and translation of pro-inflammatory cytokine genes, leading to decreased secretion of TNF-α, IL-1β, and other inflammatory mediators.
Key Experimental Protocols
Evaluating the efficacy of a p38 MAPK inhibitor requires a multi-tiered approach, moving from direct enzyme inhibition assays to cellular models and finally to in vivo systems.
In Vitro Kinase Activity Assay (Non-Radioactive)
This protocol determines the direct inhibitory effect of a compound on p38 MAPK enzymatic activity.
Methodology:
-
Immunoprecipitation: p38 MAPK is isolated from cell lysates (e.g., from UV-stimulated NIH-3T3 cells) using an immobilized anti-phospho-p38 MAPK antibody.[6]
-
Inhibitor Incubation: The immunoprecipitated kinase is incubated with varying concentrations of this compound.
-
Kinase Reaction: A reaction is initiated by adding a kinase buffer containing a specific substrate (e.g., ATF-2 fusion protein) and a non-radioactive ATP solution.[6][14] The mixture is incubated for approximately 30 minutes at 30°C.[14]
-
Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Detection: The samples are resolved via SDS-PAGE, transferred to a membrane, and subjected to Western blot analysis. The level of substrate phosphorylation is detected using a phospho-specific antibody (e.g., anti-phospho-ATF-2 (Thr71)).[6][8]
-
Analysis: Band intensities are quantified to determine the extent of inhibition and calculate the IC₅₀ value.
Caption: A streamlined workflow for an in vitro p38 MAPK inhibition assay.
Cellular Cytokine Release Assay
This protocol measures the ability of the inhibitor to suppress cytokine production in a relevant cell model, such as human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Isolation: PBMCs are isolated from whole blood using Ficoll-Hypaque density gradient centrifugation.[15]
-
Plating: Cells are washed, counted, and resuspended in complete RPMI-1640 medium. They are then plated in a 96-well plate at an optimized density (e.g., 200,000 cells/well).[16]
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for 30-60 minutes.[17]
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS, e.g., 100 ng/mL) to each well (except for negative controls).[15][17]
-
Incubation: The plate is incubated for a set period (e.g., 16-24 hours) at 37°C.[17][18]
-
Supernatant Collection: The plate is centrifuged, and the cell-free supernatant is carefully collected.
-
Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-1β) in the supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[15][17]
-
Analysis: A standard curve is used to determine cytokine concentrations, and the IC₅₀ value for cytokine release inhibition is calculated.
Caption: Protocol for assessing inhibitor effects on cellular cytokine release.
In Vivo Mouse Model of Endotoxemia
This protocol assesses the inhibitor's anti-inflammatory efficacy in a living system.
Methodology:
-
Animal Acclimation: C57BL/6 or similar mice are acclimated to laboratory conditions.
-
Inhibitor Administration: this compound is administered to the mice (e.g., via intraperitoneal injection or oral gavage) at various doses. The vehicle is administered to the control group.[19]
-
Induction of Endotoxemia: After a set period (e.g., 1 hour), endotoxemia is induced by an intraperitoneal injection of LPS (e.g., 5 mg/kg).[19]
-
Blood Collection: At a peak cytokine response time (e.g., 4 hours post-LPS), blood samples are collected.[19]
-
Plasma/Serum Preparation: Blood is processed to obtain serum or plasma.
-
Cytokine Measurement: Cytokine levels (e.g., TNF-α) in the serum/plasma are quantified by ELISA.[19]
-
Analysis: The dose-dependent reduction in cytokine levels is analyzed to determine the in vivo efficacy and calculate the ED₅₀.
Conclusion
This compound is a potent tool for investigating the inflammatory response and serves as a strong candidate for further therapeutic development. Its mechanism as an ATP-competitive inhibitor effectively abrogates the p38 signaling cascade, leading to a marked reduction in pro-inflammatory cytokine production both in vitro and in vivo. The experimental protocols detailed herein provide a robust framework for researchers to assess its efficacy and that of other novel anti-inflammatory compounds targeting this critical pathway. Continued research into selective p38 inhibitors holds significant promise for the treatment of a wide range of chronic inflammatory disorders.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 3. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 4.15. LPS-Induced Endotoxemia [bio-protocol.org]
An In-depth Technical Guide to the ATP-Competitive Binding of p38 MAP Kinase Inhibitor III
This guide provides a comprehensive technical overview of p38 MAP Kinase Inhibitor III, focusing on its ATP-competitive binding mechanism. It is intended for researchers, scientists, and drug development professionals working in the fields of kinase inhibition and inflammatory diseases.
Introduction
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2][] The p38 MAPK signaling pathway is a key regulator of the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), making it a significant therapeutic target for a range of inflammatory conditions.[1][4]
This compound, also known as (S)-p38 MAP Kinase Inhibitor III, is a cell-permeable methylsulfanylimidazole compound that acts as a potent and selective inhibitor of p38 MAP kinase.[4] It functions through a reversible, ATP-competitive mechanism, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream targets.[4] This inhibitory action effectively suppresses the release of inflammatory cytokines.[4] This inhibitor is the (S)-enantiomer of the compound also referred to as ML3403 and was identified as compound 7e in the primary literature.[2]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound.
| Target | Assay Type | IC50 (µM) | Reference |
| p38α MAP Kinase | In vitro kinase assay | 0.38 | |
| p38 MAP Kinase | In vitro kinase assay | 0.90 | [5][6] |
Table 1: In vitro inhibitory activity of this compound against p38 MAP Kinase.
| Cellular Effect | Cell Type | Assay Type | IC50 (µM) | Reference |
| Inhibition of TNF-α release | Human PBMC | LPS-stimulated cytokine release | 0.16 | |
| Inhibition of IL-1β release | Human PBMC | LPS-stimulated cytokine release | 0.039 | |
| Inhibition of TNF-α release | Human PBMC | - | 0.37 | |
| Inhibition of IL-1β release | Human PBMC | - | 0.044 |
Table 2: Cellular activity of this compound in inhibiting cytokine release in human Peripheral Blood Mononuclear Cells (PBMCs).
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a tiered kinase cascade that is activated by various stress signals and inflammatory cytokines. This activation leads to the phosphorylation of a wide array of downstream substrates, including other kinases and transcription factors, ultimately resulting in a cellular response.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 6. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
The Role of p38 MAP Kinase Inhibitor III in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a critical regulator of cellular responses to stress and inflammation. Its persistent activation is increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). This technical guide delves into the role of a specific inhibitor, p38 MAP Kinase Inhibitor III, in preclinical models of these devastating disorders. By targeting the p38α isoform, this inhibitor presents a promising therapeutic avenue to mitigate neuroinflammation, reduce pathological protein aggregation, and ultimately protect against neuronal cell death. This document provides a comprehensive overview of the inhibitor's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved.
Introduction: The p38 MAPK Pathway in Neurodegeneration
The p38 MAPK pathway is a key player in the cellular stress response, and its dysregulation is a common feature in neurodegenerative diseases.[1] In conditions like Alzheimer's, Parkinson's, and Huntington's disease, persistent activation of p38 MAPK contributes to a toxic cellular environment.[2][3]
In Alzheimer's disease , activated p38 MAPK is associated with the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles, and the production of pro-inflammatory cytokines by microglia and astrocytes in response to amyloid-beta (Aβ) plaques.[2][4] This neuroinflammatory response, driven by cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), exacerbates neuronal damage.[2]
In Parkinson's disease , p38 MAPK activation is linked to the loss of dopaminergic neurons.[3][5] The pathway is triggered by factors such as oxidative stress and α-synuclein aggregates, leading to apoptosis (programmed cell death) of these critical neurons.[3]
In Huntington's disease , the mutant huntingtin protein can activate p38 MAPK signaling, contributing to cellular toxicity and neurodegeneration.[6][7] Inhibition of this pathway has been shown to reduce the accumulation of mutant huntingtin aggregates.[6]
Given its central role in these pathological processes, the inhibition of p38 MAPK has emerged as a promising therapeutic strategy.
This compound: Mechanism of Action and In Vitro Efficacy
This compound is a potent and selective, ATP-competitive inhibitor of p38 MAPK. Its primary mechanism of action is to block the kinase activity of p38, thereby preventing the phosphorylation of its downstream targets and mitigating the inflammatory cascade.
Quantitative Data: In Vitro Inhibition
The following tables summarize the in vitro inhibitory activity of this compound against its target kinase and its efficacy in suppressing the release of key pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
| Target | IC50 (µM) | Reference |
| p38 MAPKα | 0.9 | [8] |
| p38 MAPKα | 0.38 | [9] |
| Cytokine Release Inhibition (in human PBMCs) | IC50 (µM) | Reference |
| IL-1β | 0.37 | [8] |
| IL-1β | 0.039 | [9] |
| TNF-α | 0.044 | [8] |
| TNF-α | 0.16 | [9] |
Role in Neurodegenerative Disease Models
Alzheimer's Disease (AD) Models
In mouse models of AD, inhibition of p38 MAPK has been shown to reduce the phosphorylation of tau protein and decrease the levels of pro-inflammatory cytokines in the brain.[2][4] Furthermore, some p38 inhibitors have demonstrated the ability to improve cognitive function in these models.[10] A clinical study with the p38α inhibitor Neflamapimod showed potential for episodic memory improvement in patients with early AD.[11]
Parkinson's Disease (PD) Models
Studies in rat models of Parkinson's disease have shown that p38 MAPK inhibitors can protect dopaminergic neurons from apoptosis and improve motor function.[3][5] For instance, the p38 inhibitor PD169316 was found to double the survival of transplanted dopamine neurons in a rat model of PD.[5] Another inhibitor, SKF-86002, was shown to reduce neuroinflammation and ameliorate motor deficits in a mouse model of PD.[9]
Huntington's Disease (HD) Models
In cellular models of Huntington's disease, inhibiting the p38 MAPK pathway with compounds like PD169316 has been demonstrated to reduce the accumulation of both soluble and aggregated forms of the mutant huntingtin protein.[6] This suggests a role for p38 MAPK in the proteostasis of this toxic protein.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in the context of neurodegeneration.
Protocol 1: In Vitro p38 MAPK Kinase Assay
This protocol outlines a method to determine the direct inhibitory effect of a compound on p38 MAPK activity.
Materials:
-
Recombinant active p38 MAPKα enzyme
-
ATF2 (Activating Transcription Factor 2) protein (substrate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP
-
This compound
-
Phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant p38 MAPKα enzyme, and the substrate ATF2.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Protocol 2: LPS-Induced Cytokine Release in Human PBMCs
This protocol details the procedure to assess the anti-inflammatory effects of the inhibitor on primary human immune cells.[12][13][14]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C.
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentrations of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each inhibitor concentration and determine the IC50 values.
Protocol 3: Western Blot Analysis of Phosphorylated p38 MAPK in Neuronal Cells
This protocol describes how to measure the activation state of p38 MAPK in neuronal cells following a stimulus and treatment with the inhibitor.[15][16][17][18]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium
-
Stimulus (e.g., Aβ oligomers, MPP+)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture neuronal cells to the desired confluency.
-
Pre-treat the cells with this compound (or vehicle) for 1 hour.
-
Expose the cells to the desired stimulus for the appropriate time to induce p38 MAPK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total p38 MAPK as a loading control.
-
Quantify the band intensities and express the results as the ratio of phosphorylated p38 to total p38.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmcmed.org [ijmcmed.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitors of p38 MAP kinase increase the survival of transplanted dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of p38 Mitogen-Activated Protein Kinase Ameliorates HAP40 Depletion-Induced Toxicity and Proteasomal Defect in Huntington's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutant huntingtin alters MAPK signaling pathways in PC12 and striatal cells: ERK1/2 protects against mutant huntingtin-associated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. researchgate.net [researchgate.net]
- 12. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
Exploring the Downstream Targets of p38 MAP Kinase Inhibitor III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] This pathway is integral to a variety of cellular processes, including gene expression, apoptosis, and cell cycle regulation.[1][3] The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[3] Of these, p38α is the most extensively studied isoform due to its significant role in the inflammatory response, particularly in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[4]
This central role in inflammation has made p38 MAPK a compelling target for therapeutic intervention in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. p38 MAP Kinase Inhibitor III is a potent, selective, and ATP-competitive inhibitor of p38 MAPK. It belongs to the pyridinyl imidazole class of compounds, which are known to target the p38α and p38β isoforms. This technical guide provides an in-depth exploration of the downstream targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Disclaimer: While this guide focuses on this compound, a significant portion of the detailed downstream target data and experimental protocols are derived from studies on closely related and extensively characterized p38 inhibitors, such as SB203580. Due to the limited specific research on the direct downstream effects of this compound beyond cytokine inhibition, these well-established findings from analogous compounds are presented to provide a comprehensive and practical resource for researchers.
p38 MAPK Signaling Pathway
The p38 MAPK cascade is a multi-tiered signaling pathway. It is typically initiated by cellular stress or inflammatory stimuli, which activate a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1, ASK1, or MEKKs. These MAPKKKs then phosphorylate and activate a MAP Kinase Kinase (MAPKK), primarily MKK3 and MKK6. Activated MKK3/6, in turn, dually phosphorylates p38 MAPK on threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[5]
Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases and transcription factors, thereby regulating their activity and eliciting a specific cellular response.
Quantitative Data on Downstream Target Inhibition
The primary and most well-documented downstream effect of this compound is the suppression of pro-inflammatory cytokine production. The tables below summarize the available quantitative data for this inhibitor and representative data for the closely related inhibitor SB203580 on key downstream targets.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Cell Type / Condition | Reference |
| p38 MAPK | 0.9 µM | In vitro enzyme assay | [3] |
| TNF-α release | 0.044 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [3] |
| IL-1β release | 0.37 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [3] |
Table 2: Representative Effects of p38 Inhibition (SB203580) on Downstream Substrate Phosphorylation
| Downstream Target | Change in Phosphorylation | Cell Type | Stimulus |
| MAPKAPK2 (MK2) | Decreased | Macrophages | LPS |
| ATF2 | Decreased | Various | Stress |
| HSP27 | Decreased | Various | Stress |
| CREB | Decreased | Neuronal cells | Anisomycin |
| STAT1 | Decreased | Various | IFN-γ |
Experimental Protocols
To identify and validate the downstream targets of this compound, a combination of biochemical and cell-based assays is typically employed. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay directly measures the ability of the inhibitor to block the phosphorylation of a known p38 substrate by recombinant p38 MAPK.
Objective: To determine the IC50 of this compound against p38α.
Materials:
-
Recombinant active p38α enzyme
-
p38 substrate (e.g., ATF2, Myelin Basic Protein)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
[γ-32P]ATP or ATP and phosphospecific antibodies for non-radioactive detection
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or Western blotting equipment
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the recombinant p38α enzyme, the substrate, and the kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP (or cold ATP for non-radioactive assays) and incubate for 20-30 minutes at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays, expose the gel to a phosphor screen and quantify the phosphorylated substrate using a phosphorimager.
-
For non-radioactive assays, transfer the proteins to a PVDF membrane and perform a Western blot using a phosphospecific antibody against the substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of an inhibitor within a complex cellular environment.
Objective: To confirm that this compound directly binds to p38 MAPK in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
PCR tubes or plate
-
Thermal cycler
-
SDS-PAGE and Western blotting equipment
-
Antibody against p38 MAPK
Procedure:
-
Culture cells to the desired confluency.
-
Treat one set of cells with this compound and another with vehicle (DMSO).
-
Harvest and lyse the cells.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble p38 MAPK in each sample by Western blotting.
-
Plot the amount of soluble p38 MAPK as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Phosphoproteomics
This unbiased, large-scale approach allows for the identification and quantification of changes in protein phosphorylation across the proteome in response to inhibitor treatment.
Objective: To identify novel downstream targets of p38 MAPK by analyzing changes in the phosphoproteome upon treatment with this compound.
Materials:
-
Cell line or tissue of interest
-
This compound
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Protein quantitation assay (e.g., BCA)
-
Trypsin
-
Phosphopeptide enrichment materials (e.g., TiO2 or Fe-IMAC)
-
LC-MS/MS instrumentation and software for data analysis
Procedure:
-
Treat cells with this compound or vehicle.
-
Lyse the cells and quantify the protein concentration.
-
Digest the proteins into peptides using trypsin.
-
Enrich for phosphopeptides from the peptide mixture.
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Identify the phosphopeptides and quantify their relative abundance between the inhibitor-treated and vehicle-treated samples using specialized software.
-
Identify proteins with significantly altered phosphorylation levels as potential downstream targets of the p38 MAPK pathway.
Conclusion
This compound is a valuable tool for dissecting the role of the p38 MAPK pathway in various cellular processes and for exploring its therapeutic potential. While its most prominent downstream effect is the potent inhibition of TNF-α and IL-1β production, the broader landscape of its cellular targets can be elucidated through a combination of targeted and systems-level approaches. By employing the experimental strategies outlined in this guide, researchers can further unravel the intricate network of downstream effectors regulated by p38 MAPK and gain deeper insights into the mechanism of action of this and related inhibitors. The continued exploration of these downstream targets will be crucial for the development of novel therapeutics for inflammatory and other p38-mediated diseases.
References
- 1. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of p38 MAP Kinases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
The Dichotomous Role of p38 MAP Kinase Inhibitor III in Cellular Fate: A Technical Guide to its Impact on Apoptosis and Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a variety of external and internal stimuli, including stress, inflammatory cytokines, and growth factors.[1] Its activation can lead to divergent cellular outcomes, ranging from proliferation and differentiation to cell cycle arrest and apoptosis.[1][2] The complexity of the p38 MAPK pathway underscores its significance as a therapeutic target in numerous diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth analysis of a specific ATP-competitive inhibitor, p38 MAP Kinase Inhibitor III (also known as ML3403), focusing on its effects on the fundamental cellular processes of apoptosis and cell cycle progression. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to aid researchers in their exploration of this potent inhibitor.
This compound: Mechanism of Action and Potency
This compound is a cell-permeable methylsulfanylimidazole compound that acts as a potent and selective inhibitor of p38 MAP kinase.[3][4] Its mechanism of action is through competitive inhibition of ATP binding to the kinase, thereby preventing the phosphorylation of downstream substrates.[3] The inhibitory activity of this compound has been quantified in various assays, highlighting its potency.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Target | IC50 Value | Assay Conditions | Reference |
| p38 MAP Kinase | 0.90 µM | in vitro kinase assay | [3][4] |
| p38α MAP Kinase | 0.38 µM | in vitro kinase assay |
Table 1: In vitro inhibitory activity of this compound against its primary target.
| Biological Effect | IC50 Value | Cell Type | Stimulus | Reference |
| Inhibition of TNF-α release | 0.37 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | [3][4] |
| Inhibition of IL-1β release | 0.044 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | [3][4] |
Table 2: Potency of this compound in cellular assays.
Effect on Apoptosis
The role of p38 MAPK in apoptosis is complex and context-dependent, with reports suggesting both pro-apoptotic and anti-apoptotic functions.[5] Inhibition of p38 MAPK can, therefore, have varied effects on cell survival depending on the cell type and the nature of the apoptotic stimulus.
Pro-Apoptotic Role of p38 MAPK
In many instances, p38 MAPK activation is a key step in the apoptotic cascade. It can promote apoptosis through several mechanisms:
-
Regulation of Bcl-2 Family Proteins: p38 MAPK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Mcl-1, tipping the balance towards apoptosis.[5] Conversely, it can activate pro-apoptotic members like Bax, promoting its translocation to the mitochondria.[1]
-
Activation of Caspases: The p38 MAPK pathway can lead to the activation of executioner caspases, such as caspase-3, a key mediator of apoptosis.[6][7]
-
Transcriptional Regulation: p38 MAPK can phosphorylate and activate transcription factors like p53, which in turn can upregulate the expression of pro-apoptotic genes.
In cell types where p38 MAPK has a predominantly pro-apoptotic role, treatment with this compound would be expected to promote cell survival.
Anti-Apoptotic Role of p38 MAPK
Conversely, in certain cellular contexts, p38 MAPK activation can promote cell survival. This can occur through:
-
Inhibition of Caspases: In some cell types, such as neutrophils, p38 MAPK has been shown to directly phosphorylate and inhibit caspase-8 and caspase-3, thereby suppressing apoptosis.[8]
-
Activation of Survival Pathways: p38 MAPK can, under certain conditions, activate pro-survival signaling pathways.
In such cases, the use of this compound would be expected to enhance apoptosis. Given this dual functionality, the effect of this compound on apoptosis must be empirically determined for each experimental system.
Signaling Pathway Diagram: p38 MAPK in Apoptosis
Caption: The dual role of the p38 MAPK pathway in regulating apoptosis.
Effect on Cell Cycle
p38 MAPK plays a crucial role in orchestrating cell cycle progression, primarily by acting as a brake at the G1/S and G2/M checkpoints in response to cellular stress.[1][9] Inhibition of p38 MAPK can, therefore, abrogate these checkpoints and influence cell proliferation.
G1/S Checkpoint Regulation
Activation of p38 MAPK can induce a G1/S checkpoint arrest through multiple mechanisms:
-
Downregulation of Cyclin D1: p38 MAPK can negatively regulate the expression and stability of Cyclin D1, a key protein for G1 to S phase progression.[10]
-
Activation of p53 and p21: p38 MAPK can phosphorylate and activate the tumor suppressor p53, leading to the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[9] p21, in turn, inhibits CDK2, a critical kinase for the G1/S transition.
By inhibiting p38 MAPK with Inhibitor III, researchers may observe an override of the G1/S checkpoint, leading to increased entry into the S phase.
G2/M Checkpoint Regulation
The p38 MAPK pathway is also instrumental in the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis. This is achieved by:
-
Inhibition of Cdc25 phosphatases: p38 MAPK can phosphorylate and inhibit Cdc25B and Cdc25C, phosphatases that are required for the activation of the CDK1/Cyclin B complex, the master regulator of entry into mitosis.[1]
Inhibition of p38 MAPK can lead to the inappropriate activation of the CDK1/Cyclin B complex, potentially causing cells to bypass the G2/M checkpoint.
Signaling Pathway Diagram: p38 MAPK in Cell Cycle Regulation
Caption: Regulation of G1/S and G2/M cell cycle checkpoints by the p38 MAPK pathway.
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the effects of this compound on apoptosis and the cell cycle. These are general protocols and may require optimization based on the specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) SDS, pH 4.7)[11]
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11][13]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Incubate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
This compound (and vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Cells of interest
-
This compound (and vehicle control)
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate, e.g., DEVD-pNA)
-
Microplate reader
-
-
Procedure:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the percentage of cells in different phases of the cell cycle based on DNA content.
-
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
This compound (and vehicle control)
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in apoptosis and cell cycle regulation.
-
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S)-p38 MAPK Inhibitor III | TargetMol [targetmol.com]
- 5. Stress Relief Techniques: p38 MAPK Determines the Balance of Cell Cycle and Apoptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p38-MAPK- and caspase-3-mediated superoxide-induced apoptosis of rat hepatic stellate cells: reversal by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38-MAPK signals survival by phosphorylation of caspase-8 and caspase-3 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-Classical P38 Map Kinase Functions: Cell Cycle Checkpoints and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
- 15. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of p38 MAP Kinase Inhibitors in Alzheimer's Research: A Technical Guide
Abstract: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau-forming neurofibrillary tangles. Neuroinflammation is a key component of AD pathology, and the p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a critical regulator of this process. Activated p38 MAPK is implicated in tau phosphorylation, Aβ-induced neurotoxicity, and synaptic dysfunction, making it a promising therapeutic target.[1][2][3][4] This technical guide provides an in-depth overview of the preliminary preclinical and clinical studies of p38 MAPK inhibitors in the context of Alzheimer's research, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows for researchers, scientists, and drug development professionals.
The Role of p38 MAP Kinase in Alzheimer's Disease Pathogenesis
The p38 MAPK pathway is a crucial signaling cascade that responds to cellular stress and inflammatory cytokines.[5] In the context of Alzheimer's disease, stressors such as Aβ oligomers and inflammatory mediators like TNF-α and IL-1β can activate this pathway in both neurons and glial cells (microglia and astrocytes).[3][5]
Activation of p38 MAPK contributes to multiple facets of AD pathology:
-
Tau Hyperphosphorylation: Activated p38 MAPK can directly phosphorylate tau protein at sites associated with neurofibrillary tangle formation.[2][3] It is also co-localized with hyperphosphorylated tau in the brains of AD patients.[2]
-
Neuroinflammation: In microglia and astrocytes, p38 MAPK activation drives the production and release of pro-inflammatory cytokines, creating a chronic neuroinflammatory state that exacerbates neuronal damage.[6]
-
Aβ-Induced Neurotoxicity: The pathway is a key mediator of Aβ toxicity, leading to oxidative stress, mitochondrial dysfunction, and ultimately, neuronal apoptosis.[1][3]
-
Synaptic Dysfunction: Overactivation of p38 MAPK is linked to impaired synaptic plasticity and the cognitive deficits observed in AD.[1][7][8]
Given its central role in these pathological processes, inhibiting p38 MAPK is considered a promising strategy for developing disease-modifying therapies for Alzheimer's disease.[2][3]
Preclinical In Vitro Studies
In vitro models using primary neuronal cultures and glial cells are essential for initial screening and mechanistic studies of p38 MAPK inhibitors. These studies typically involve exposing cells to Aβ oligomers or inflammatory stimuli like lipopolysaccharide (LPS) to induce a disease-relevant state.
| Inhibitor | Cell Model | Stimulus | Key Finding | Outcome Metric | Reference |
| MW181 | Mouse Primary Cortical Neurons | Inflammatory Media | Blocked p38α MAPK activation and tau phosphorylation | Reduction in AT8 (pS199/pS202) tau phosphorylation | [9] |
| Inhibitor #1 | Nerve Cells | Microglial Culture Media | Blocked p38 MAPK activation | Max inhibition at 0.02 µM | [10] |
| Inhibitor #2 | Nerve Cells | Microglial Culture Media | Reduced tau hyperphosphorylation | Less potent than Inhibitor #1 | [10] |
| Various | Primary Neurons / Immortalized Cells | Amyloid-Beta (Aβ) | Contributes to neuronal apoptosis | Increased cell death | [3] |
Objective: To assess the efficacy of a p38 MAPK inhibitor in preventing inflammation-induced tau phosphorylation in primary neurons.
-
Cell Culture: Mouse primary cortical neurons are isolated and cultured according to standard protocols.
-
Inhibitor Pre-treatment: Neurons are pre-treated with various concentrations of the p38 MAPK inhibitor (e.g., MW181) or vehicle control for a specified time (e.g., 30 minutes).
-
Inflammatory Challenge: Cells are stimulated with conditioned media from LPS-activated microglia to induce p38 MAPK activation and subsequent tau phosphorylation.
-
Time-Course Analysis: Cell lysates are collected at different time points post-stimulation (e.g., 0, 30, 60, 90, 120 minutes).
-
Biochemical Analysis: Western blotting is performed on the lysates to quantify the levels of phosphorylated p38 MAPK (p-p38), total p38, phosphorylated tau (using antibodies like AT8), and total tau. A housekeeping protein (e.g., GAPDH) is used for normalization.
-
Data Analysis: The ratio of phosphorylated protein to total protein is calculated and compared between inhibitor-treated and vehicle-treated groups to determine the inhibitor's efficacy.
Preclinical In Vivo Studies
Animal models that recapitulate key aspects of Alzheimer's pathology, such as transgenic mice expressing human amyloid precursor protein (APP) and tau (e.g., 5xFAD, hTau), are crucial for evaluating the in vivo efficacy and neuropharmacology of p38 MAPK inhibitors.[11][12]
| Inhibitor | Animal Model | Duration/Dose | Key Cognitive Finding | Key Pathological Finding | Reference |
| MW150 | AD Mouse Model | 14 days | Improved synaptic function and cognition | N/A | [13] |
| MW181 | hTau Mice (~20 months old) | 14 days / 1 mg/kg | Improved working memory | Reduced p-p38α, p-tau (AT180), and insoluble tau aggregates | [9] |
| Neflamapimod | Aged Rats | 17 days | Improved cognition at middle dose | Reduced IL-1β, increased synaptic density at higher dose | [13] |
| PRZ-18002 | 5xFAD Mice | Intranasal | Improved spatial learning and memory | Reduced p-p38, microglial activation, and Aβ deposition | [12] |
| PD169316 | Animal Model | N/A | Improved spatial memory | Anti-inflammatory, anti-oxidative, and anti-apoptotic effects | [1] |
Objective: To determine if a p38 MAPK inhibitor can rescue cognitive deficits and reduce tau pathology in a transgenic mouse model of tauopathy (hTau).
-
Animal Model: Aged (e.g., ~20 months) hTau mice exhibiting significant tau pathology are used.[9]
-
Grouping: Animals are randomly assigned to a vehicle control group or an inhibitor treatment group (e.g., MW181, 1 mg/kg).
-
Drug Administration: The inhibitor or vehicle is administered daily for a defined period (e.g., 14 days) via a clinically relevant route, such as oral gavage.[9]
-
Behavioral Testing: Following treatment, cognitive function is assessed using standardized tests. For example, the Y-maze test can be used to evaluate spatial working memory.
-
Tissue Collection: After behavioral testing, animals are euthanized, and brain tissue (specifically the hippocampus and cortex) is collected.
-
Histological and Biochemical Analysis:
-
Immunohistochemistry: Brain sections are stained for markers of p38 activation (p-p38), tau pathology (e.g., AT180), and synaptic integrity (e.g., synaptophysin).
-
Biochemical Fractionation: Sarkosyl-insoluble fractions are prepared from brain homogenates to quantify aggregated tau.
-
Western Blotting: Levels of p-p38, total p38, p-tau, total tau, and synaptic proteins are quantified.
-
-
Data Analysis: Statistical comparisons are made between the vehicle and inhibitor-treated groups for all behavioral, histological, and biochemical endpoints.
Preliminary Clinical Studies
Several p38 MAPK inhibitors have entered clinical trials, with Neflamapimod being the most studied in the context of Alzheimer's disease. These initial studies have focused on safety, tolerability, pharmacokinetics, and exploratory efficacy endpoints.
An open-label, 84-day (12-week) study evaluated Neflamapimod in 16 patients with early AD.[14][15]
| Endpoint Category | Endpoint | Dose Group: 40 mg (n=9) | Dose Group: 125 mg (n=7) | Key Correlation | Reference |
| Episodic Memory | WMS Immediate Recall | Statistically significant increase from baseline | Statistically significant increase from baseline | Plasma drug concentration correlated with improved recall (r²=0.70) | [14][15] |
| WMS Delayed Recall | Statistically significant increase from baseline | Statistically significant increase from baseline | Plasma drug concentration correlated with improved recall (r²=0.70) | [14][15] | |
| Amyloid Load | ¹¹C-PiB PET Scan | No group-level effect. 3 responders (>7% reduction) | No group-level effect. 1 responder (>7% reduction) | N/A | [16][14][15] |
| CSF Biomarkers | T-tau | N/A (Measured in later trial) | N/A (Measured in later trial) | Reduced in a subsequent 24-week placebo-controlled trial | [17] |
| p-tau₁₈₁ | N/A (Measured in later trial) | N/A (Measured in later trial) | Reduced in a subsequent 24-week placebo-controlled trial | [17] | |
| IL-8, TNFα | Reduced CSF levels | Reduced CSF levels | N/A | [13] |
Objective: To preliminarily evaluate the effect of an oral p38α kinase inhibitor (Neflamapimod) on brain amyloid load and episodic memory in patients with early AD.[15]
-
Patient Population: Sixteen patients diagnosed with early-stage Alzheimer's disease.[14]
-
Study Design: An 84-day, open-label study.[14]
-
Randomization and Dosing: Patients were randomized to receive either 40 mg or 125 mg of Neflamapimod orally, twice daily, to achieve a broad range of plasma drug exposures.[14][15]
-
Primary and Secondary Endpoints:
-
Amyloid Imaging: Dynamic ¹¹C-PiB Positron Emission Tomography (PET) scans were performed at baseline and on Day 84 to quantify changes in brain amyloid plaque load.[15]
-
Cognitive Assessment: Episodic memory was assessed at baseline, Day 28, and Day 84 using the Wechsler Memory Scale (WMS) immediate and delayed recall composites.[14][15]
-
Pharmacokinetics: Plasma drug concentrations were measured to establish pharmacokinetic-pharmacodynamic correlations.[14]
-
-
Data Analysis: Changes from baseline were analyzed for both PET and WMS scores. A pre-specified responder analysis was conducted for the PET data, defining a response as a >7% reduction in the ¹¹C-PiB signal.[14][15] Correlations between plasma drug concentration and changes in memory scores were assessed.
Conclusion and Future Directions
Preliminary studies of p38 MAP kinase inhibitors provide compelling evidence for their therapeutic potential in Alzheimer's disease. The mechanism of action, which targets the intersection of neuroinflammation, tau pathology, and synaptic dysfunction, is strongly supported by preclinical data.[2][3][6] In vitro and in vivo studies have consistently demonstrated that inhibiting p38 MAPK can reduce pathological tau phosphorylation, lower pro-inflammatory cytokine production, and rescue cognitive deficits in animal models.[9][12][13]
While early-phase clinical trials with inhibitors like Neflamapimod have shown encouraging signals, particularly regarding episodic memory and CSF biomarkers, they have not yet demonstrated definitive efficacy on a larger scale.[17][18] Key challenges remain, including optimizing dose selection to balance efficacy with safety, ensuring adequate blood-brain barrier penetration, and maintaining high selectivity for the p38α isoform to avoid off-target effects.[11][13]
Future research should focus on longer-duration, placebo-controlled studies with optimized dosing to confirm the effects on cognitive function and disease progression.[14] The development of novel, highly selective, and brain-penetrant p38α MAPK inhibitors remains a critical goal for realizing the full therapeutic potential of this pathway in the fight against Alzheimer's disease.[2][19]
References
- 1. Role of p38/MAPKs in Alzheimer's disease: implications for amyloid beta toxicity targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Drugs repurposing in the experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. p38 MAPK Inhibition Improves Synaptic Plasticity and Memory in Angiotensin II-dependent Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective suppression of the α isoform of p38 MAPK rescues late-stage tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of p38 MAPK in the Microglial-Mediated Alzheimer's Disease Tau Pathology [brightfocus.org]
- 11. Targeting Human Central Nervous System Protein Kinases: An Isoform Selective p38αMAPK Inhibitor That Attenuates Disease Progression in Alzheimer’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. researchgate.net [researchgate.net]
- 15. An exploratory clinical study of p38α kinase inhibition in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 19. publishing.emanresearch.org [publishing.emanresearch.org]
An In-depth Technical Guide to CAS Number 581098-48-8: A Potent p38 MAP Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 581098-48-8, also known as p38 MAP Kinase Inhibitor III, is a cell-permeable methylsulfanylimidazole compound that has garnered significant interest in the field of inflammation and signal transduction research.[1] It functions as a potent, selective, reversible, and ATP-competitive inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the cellular response to inflammatory stimuli and stress.[1][2] This technical guide provides a comprehensive overview of the properties, characteristics, and experimental applications of this compound.
Chemical and Physical Properties
The fundamental properties of CAS number 581098-48-8 are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 581098-48-8 | [1][3][4] |
| Molecular Formula | C₂₃H₂₁FN₄S | [1][4] |
| Molecular Weight | 404.5 g/mol | [1][4] |
| Appearance | White to off-white or yellow solid | [1][3] |
| Melting Point | 117-119 °C | [1][4] |
| Boiling Point (Predicted) | 589.4 ± 60.0 °C | [1][4] |
| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [1][4] |
| pKa (Predicted) | 9.07 ± 0.10 | [1] |
| Solubility | DMF: 20 mg/mLDMSO: 12 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:2): 0.33 mg/mL | [1] |
Biological Activity and Mechanism of Action
CAS number 581098-48-8 is a highly selective inhibitor of the p38 MAP kinase, particularly the p38α isoform.[1] Its mechanism of action is through competitive inhibition of ATP binding to the kinase, thereby preventing the phosphorylation of downstream substrates.[1] This inhibition has significant downstream effects on inflammatory pathways.
The compound has been shown to effectively suppress the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), induced by lipopolysaccharide (LPS) in both in vitro and in vivo models.[1] A notable characteristic of this inhibitor is its reduced inhibitory activity against the cytochrome P450-2D6 isoform compared to other p38 inhibitors like SB 203580, making it a more suitable candidate for in vivo studies.[1]
Quantitative Biological Activity Data
| Assay | Species/Cell Line | IC₅₀ / ED₅₀ | Reference |
| p38α MAP Kinase Inhibition | - | 0.38 µM | [1] |
| p38 MAP Kinase Inhibition | - | 0.90 µM | [1][3] |
| LPS-induced TNF-α Release | Human PBMC | 0.16 µM | [1] |
| LPS-induced IL-1β Release | Human PBMC | 0.039 µM | [1] |
| LPS-induced TNF-α Release | Mouse | 1.33 mg/kg | [1] |
Signaling Pathway
The p38 MAP kinase signaling pathway plays a crucial role in translating extracellular signals into cellular responses. The following diagram illustrates the canonical p38 MAPK signaling cascade and the point of inhibition by CAS 581098-48-8.
Caption: p38 MAPK signaling pathway and inhibition by CAS 581098-48-8.
Experimental Protocols
Detailed methodologies for key experiments involving CAS 581098-48-8 are provided below. These protocols are based on standard techniques and information derived from the primary literature.
In Vitro p38 MAP Kinase Enzymatic Assay
This assay determines the direct inhibitory effect of the compound on p38 MAP kinase activity.
Caption: Workflow for in vitro p38 MAP kinase enzymatic assay.
Methodology:
-
Reagent Preparation: Prepare an assay buffer containing appropriate salts and buffering agents. Reconstitute recombinant p38 MAP kinase and its substrate (e.g., ATF2) in the assay buffer. Prepare a stock solution of ATP.
-
Inhibitor Preparation: Prepare a stock solution of CAS 581098-48-8 in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Kinase Reaction: In a microplate, add the p38 kinase, the inhibitor at various concentrations (or DMSO as a vehicle control), and the assay buffer. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubation: Incubate the plate at 30°C for a specified time to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a radioactive assay with [γ-³²P]ATP or an ELISA-based method with an antibody specific for the phosphorylated substrate.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vitro LPS-Induced Cytokine Release Assay in Human PBMCs
This assay assesses the ability of the compound to inhibit the production of inflammatory cytokines in a cellular context.
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Resuspend the isolated PBMCs in a suitable cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Inhibitor Treatment: Seed the PBMCs in a multi-well plate and pre-incubate with various concentrations of CAS 581098-48-8 (or DMSO control) for a specified time (e.g., 1 hour).
-
LPS Stimulation: Add lipopolysaccharide (LPS) to the wells to stimulate the cells and induce cytokine production.
-
Incubation: Incubate the plate for a defined period (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each inhibitor concentration and determine the IC₅₀ values.
In Vivo LPS-Induced TNF-α Release in Mice
This assay evaluates the in vivo efficacy of the compound in a mouse model of acute inflammation.
Methodology:
-
Animal Acclimatization: Acclimatize male BALB/c mice for at least one week before the experiment, with free access to food and water.
-
Compound Administration: Administer CAS 581098-48-8 orally or via intraperitoneal injection at various doses. A vehicle control group should also be included.
-
LPS Challenge: After a specified time following compound administration (e.g., 1 hour), inject the mice with a sub-lethal dose of LPS intraperitoneally to induce a systemic inflammatory response.
-
Blood Collection: At a predetermined time point after the LPS challenge (e.g., 90 minutes), collect blood samples from the mice, typically via cardiac puncture under anesthesia.
-
Plasma Separation: Process the blood samples to obtain plasma.
-
TNF-α Measurement: Quantify the levels of TNF-α in the plasma samples using a mouse-specific TNF-α ELISA kit.
-
Data Analysis: Determine the dose-dependent inhibition of TNF-α production by the compound and calculate the ED₅₀ value.
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[5] As a general precaution, this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.[5]
Conclusion
CAS number 581098-48-8 is a valuable research tool for investigating the role of the p38 MAP kinase pathway in various physiological and pathological processes, particularly in the context of inflammation. Its potency, selectivity, and favorable in vivo properties make it a significant compound for studies in drug discovery and development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers utilizing this inhibitor in their experimental work.
References
- 1. Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Retinoic Acid Stimulation of the Sodium/Iodide Symporter in MCF-7 Breast Cancer Cells Is Meditated by the Insulin Growth Factor-I/Phosphatidylinositol 3-Kinase and p38 Mitogen-Activated Protein Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. (S)-p38 MAPK Inhibitor III | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for p38 MAP Kinase Inhibitor III in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] This pathway plays a pivotal role in various cellular processes, including proliferation, differentiation, apoptosis, and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3][] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ.[5] Among these, p38α is the most extensively studied isoform and a key therapeutic target for inflammatory diseases.[6]
p38 MAP Kinase Inhibitor III is a potent, cell-permeable, and ATP-competitive inhibitor of p38 MAPK.[7] It demonstrates selectivity for the p38α isoform and effectively suppresses the release of pro-inflammatory cytokines.[8] These characteristics make it a valuable tool for investigating the role of the p38 MAPK pathway in various biological processes and for the development of novel anti-inflammatory therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.
Data Presentation
Inhibitor Properties and Efficacy
| Parameter | Value | Reference |
| Target | p38 MAP Kinase | |
| Primary Target Isoform | p38α | [8] |
| Mechanism of Action | ATP-competitive inhibitor | |
| IC50 (p38α kinase) | 0.38 µM | |
| IC50 (TNF-α release in human PBMC) | 0.16 µM | |
| IC50 (IL-1β release in human PBMC) | 0.039 µM | |
| Cell Permeability | Yes | [7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. PBMC: Peripheral Blood Mononuclear Cells
Signaling Pathway Diagram
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Experimental Protocols
Determination of Optimal Inhibitor Concentration (Dose-Response Curve)
This protocol outlines the steps to determine the effective concentration range of this compound for a specific cell line using a cell viability assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[1] The intensity of the color is proportional to the number of viable cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to test is 0.01 µM to 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of p38 MAPK.
Principle: Western blotting is used to detect the levels of phosphorylated p38 MAPK (the activated form) in cell lysates.[10] A decrease in the phosphorylated form upon treatment with the inhibitor indicates its efficacy.
Materials:
-
Cell line of interest
-
This compound
-
Stimulating agent (e.g., Lipopolysaccharide (LPS), Anisomycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK[10]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat the cells with the desired concentration of this compound (determined from the dose-response experiment) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agent (e.g., 1 µg/mL LPS for 30 minutes) to induce p38 MAPK phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[11] Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Quantification of Cytokine Production by ELISA
This protocol details the measurement of TNF-α and IL-1β levels in the cell culture supernatant following treatment with the inhibitor.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative immunoassay used to measure the concentration of a specific analyte (in this case, cytokines) in a sample.
Materials:
-
Cell line of interest (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like THP-1)
-
This compound
-
Stimulating agent (e.g., LPS)
-
ELISA kits for human TNF-α and IL-1β
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a culture plate. Pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include appropriate controls (unstimulated, vehicle-treated).
-
Supernatant Collection: Incubate for a suitable period (e.g., 6-24 hours). After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions provided with the kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of each cytokine in the samples by comparing the absorbance to the standard curve.
Experimental Workflow Diagram
Caption: A logical workflow for cell-based assays with the inhibitor.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (PA5-85800) [thermofisher.com]
- 7. promega.com [promega.com]
- 8. p38i ≥98% (HPLC), p38 MAP kinase inhibitor, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of p38 MAP Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of p38 MAP Kinase Inhibitor III, a cell-permeable compound that acts as a potent and selective inhibitor of p38 MAP kinase. The information compiled here is intended to guide researchers in designing and executing in vivo studies to explore the therapeutic potential of this inhibitor in various disease models.
Introduction
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[] The p38 MAPK signaling pathway is implicated in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, making it an attractive target for therapeutic intervention.[][2] this compound is a reversible and ATP-competitive inhibitor of p38α MAP kinase. It has been shown to effectively suppress the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[3] Notably, it exhibits reduced inhibitory activity against cytochrome P450-2D6 compared to other inhibitors like SB 203580, making it more suitable for in vivo animal studies.[3]
In Vivo Data Summary
The following tables summarize quantitative data from various in vivo studies involving this compound and the closely related inhibitor SB202190.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Frequency | Therapeutic Effect | Reference |
| Mouse (LPS-induced) | 1.33 mg/kg | Not Specified | Not Specified | ED₅₀ for TNF-α release suppression | [3] |
Table 2: In Vivo Administration and Dosage of SB202190 (A related p38 MAPK Inhibitor)
| Animal Model | Dosage | Administration Route | Frequency | Therapeutic Effect | Reference |
| Mouse (Tumor Xenograft) | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 10-12 days | Inhibition of tumor cell survival and growth | [4] |
| Mouse (Passive Transfer Pemphigus) | 12.5 µg | Intradermal (i.d.) | Not Specified | Inhibition of blister formation | [5] |
| Rat (Glaucoma Model) | Not Specified | Not Specified | Not Specified | Attenuated retinal ganglion cell damage and improved visual function | [6] |
| Mouse (Castration-Resistant Prostate Cancer Xenograft) | 10 mg/kg | Not Specified | 5 days on, 2 days off | Prolonged survival of tumor-bearing mice | [7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween80
-
Sterile ddH₂O (double-distilled water)
Protocol for a 1 mL Working Solution: [5]
-
Prepare a clear stock solution of this compound in DMSO. For example, to create a 160 mg/mL stock, dissolve the appropriate amount of inhibitor in DMSO.
-
To prepare the working solution, take 50 µL of the 160 mg/mL DMSO stock solution and add it to 400 µL of PEG300.
-
Mix the solution thoroughly until it is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The final working solution should be prepared fresh on the day of use to ensure stability and efficacy.[4] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
Animal Dosing and Administration
General Considerations:
-
All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
The choice of animal model, administration route, and dosage will depend on the specific research question and disease model.
-
It is recommended to perform a dose-response study to determine the optimal effective dose for a particular model.
Example Protocol for Intraperitoneal (i.p.) Injection in Mice: [4]
-
Animal Model: Tumor xenograft mouse model.
-
Inhibitor Preparation: Prepare the working solution of p38 MAP Kinase Inhibitor as described in section 3.1.
-
Dosage: 5 mg/kg body weight.
-
Administration:
-
Gently restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the inhibitor solution slowly.
-
-
Frequency: Administer the injection daily for a period of 10-12 days.
-
Monitoring: Monitor the animals daily for any signs of toxicity, and measure tumor growth according to the study design.
Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the central role of p38 MAPK in the cellular stress response pathway.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
In Vivo Experimental Workflow
This diagram outlines a typical workflow for an in vivo study investigating the efficacy of a p38 MAPK inhibitor.
Caption: A generalized workflow for in vivo efficacy studies.
Dose-Response Relationship Logic
The following diagram illustrates the logical relationship in determining the effective dose of an inhibitor.
Caption: The relationship between dose, efficacy, and toxicity.
References
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38i ≥98% (HPLC), p38 MAP kinase inhibitor, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38 MAPK Inhibition Mitigates Hypoxia-Induced AR Signaling in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p38 MAP Kinase Inhibitor III in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing p38 MAP Kinase Inhibitor III in Western blot analysis to study the p38 MAPK signaling pathway. This document includes detailed protocols, data presentation guidelines, and visual diagrams to facilitate experimental design and execution.
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] This pathway is integral to processes such as apoptosis, cell differentiation, and cytokine production.[3][4] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ. Activation of p38 MAPK occurs through phosphorylation by upstream kinases MKK3 and MKK6, leading to the phosphorylation of various downstream targets, including transcription factors like ATF2 and other kinases like MAPKAPK2.
This compound, also known as ML3403, is a potent and selective, cell-permeable, ATP-competitive inhibitor of p38 MAP kinase. It exhibits an IC50 of 0.38 µM for p38α. This inhibitor is a valuable tool for investigating the role of the p38 MAPK pathway in various biological processes. Western blotting is a key technique to observe the effects of this inhibitor by measuring the phosphorylation status of p38 MAPK and its downstream substrates.
Product Information
| Product Name | This compound |
| Synonyms | ML3403, (RS)-{4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]pyridin-2-yl}-(1-phenylethyl)amine] |
| CAS Number | 581098-48-8 |
| Molecular Formula | C₂₃H₂₁FN₄S |
| Molecular Weight | 404.50 g/mol |
| Mechanism of Action | ATP-competitive inhibitor of p38 MAP kinase |
| Target(s) | Primarily p38α MAP kinase |
| Solubility | Soluble in DMSO |
p38 MAPK Signaling Pathway
The following diagram illustrates the core components of the p38 MAPK signaling cascade, highlighting the point of inhibition by this compound and key downstream effectors that can be monitored by Western blot.
Experimental Protocols
A. Cell Culture and Treatment
This protocol provides a general guideline for treating adherent mammalian cells with this compound prior to Western blot analysis. Optimization may be required depending on the cell line and experimental conditions.
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed, serum-free or complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM. A DMSO-only control should be included.
-
Cell Treatment: a. Remove the culture medium from the cells. b. Wash the cells once with sterile phosphate-buffered saline (PBS). c. Add the medium containing the desired concentration of this compound or DMSO vehicle control to the cells. d. Incubate for the desired time period. A pre-incubation time of 1-2 hours is a common starting point.
-
Stimulation (Optional): If studying the inhibition of an activated pathway, stimulate the cells with an appropriate agonist (e.g., anisomycin, UV radiation, TNF-α, IL-1β) for a predetermined time (e.g., 15-30 minutes) before harvesting.
-
Cell Lysis: Proceed immediately to cell lysis after treatment.
B. Western Blot Protocol
-
Cell Lysis: a. Place the culture dish on ice and aspirate the medium. b. Wash the cells with ice-cold PBS. c. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. b. Perform electrophoresis to separate the proteins. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended primary antibodies include:
- Phospho-p38 MAPK (Thr180/Tyr182)
- Total p38 MAPK
- Phospho-ATF2 (Thr71)
- Total ATF2
- A loading control (e.g., GAPDH, β-actin) c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
Experimental Workflow Diagram
The following diagram outlines the key steps of a Western blot experiment designed to assess the efficacy of this compound.
References
- 1. ATM-Dependent Phosphorylation of ATF2 Is Required for the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the p38 MAPK pathway sensitises human colon cancer cells to 5-fluorouracil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Phosphorylation of Btk by Akt/Protein Kinase B Provides Docking for 14-3-3ζ, Regulates Shuttling, and Attenuates both Tonic and Induced Signaling in B Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p38 MAP Kinase Inhibitor III Kinase Assay
These application notes provide a detailed protocol for determining the inhibitory activity of p38 MAP Kinase Inhibitor III on p38α MAP kinase using an in vitro kinase assay. This information is intended for researchers, scientists, and drug development professionals working on signal transduction and drug discovery.
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2][3] The p38 MAPK signaling pathway is involved in regulating numerous cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[3][4][] Dysregulation of this pathway has been implicated in various diseases, making p38 MAPKs attractive therapeutic targets.[6]
This compound is a cell-permeable, potent, and selective ATP-competitive inhibitor of p38 MAP kinase.[7][8] It has been shown to effectively block the release of pro-inflammatory cytokines like TNF-α and IL-1β.[9][10] This document provides a detailed protocol for an in vitro kinase assay to measure the potency of this compound.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in cellular stress response. It is typically initiated by environmental stresses or inflammatory cytokines. This leads to the activation of a MAP Kinase Kinase Kinase (MAP3K), which in turn phosphorylates and activates a MAP Kinase Kinase (MAP2K or MKK). MKK3 and MKK6 are the primary activators of p38 MAPKs.[11][12] Activated p38 then phosphorylates various downstream substrates, including transcription factors like ATF2, which leads to a cellular response.[1][11]
Figure 1. Simplified p38 MAPK signaling pathway. External stimuli activate a cascade of kinases, leading to the activation of p38 MAPK, which then phosphorylates downstream targets to elicit a cellular response. This compound acts by directly inhibiting p38 MAPK activity.
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against p38α MAP kinase and its effects on cytokine release.
| Parameter | Value | Reference |
| IC50 (p38α MAP Kinase) | 0.90 µM (in vitro) | [9][10] |
| IC50 (TNF-α release) | 0.37 µM (human PBMC) | [9] |
| IC50 (IL-1β release) | 0.044 µM (human PBMC) | [9] |
Experimental Protocol: In Vitro p38α MAP Kinase Assay
This protocol is designed to determine the IC50 value of this compound using a non-radioactive, in vitro kinase assay with purified, active p38α MAP kinase and its substrate, ATF2. The level of phosphorylated ATF2 is quantified to measure kinase activity.
Materials and Reagents
-
Active, purified human p38α MAP kinase
-
GST-tagged ATF2 substrate
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
Stop Solution (e.g., 50 mM EDTA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary Antibody: Anti-phospho-ATF2 (Thr71) antibody
-
Secondary Antibody: HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well microplates (high-binding)
-
Microplate reader with luminescence detection
Experimental Workflow
Figure 2. Experimental workflow for the this compound kinase assay.
Step-by-Step Procedure
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in Kinase Assay Buffer to achieve a range of concentrations for testing. Also, prepare a vehicle control (DMSO without inhibitor).
-
-
Set up the Kinase Reaction:
-
To each well of a 96-well plate, add the following components in order:
-
Kinase Assay Buffer
-
Diluted this compound or vehicle control
-
Active p38α MAP kinase
-
ATF2 substrate
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate and Run the Reaction:
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for p38α.
-
Incubate the plate at 30°C for 30-60 minutes. The optimal time may need to be determined empirically.
-
-
Stop the Reaction:
-
Terminate the reaction by adding Stop Solution (e.g., EDTA) to each well.
-
-
Detection of Substrate Phosphorylation:
-
Wash the wells multiple times with Wash Buffer.
-
Add the primary antibody (anti-phospho-ATF2) diluted in a suitable blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells again with Wash Buffer.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the wells thoroughly with Wash Buffer.
-
-
Signal Generation and Measurement:
-
Add the chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all readings.
-
Plot the luminescence signal as a function of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Conclusion
This document provides a comprehensive guide for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound. The provided signaling pathway and experimental workflow diagrams, along with the detailed protocol and quantitative data, serve as a valuable resource for researchers in the field of kinase drug discovery. Adherence to this protocol will enable the reproducible and accurate determination of the inhibitor's potency.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 12. p38 Inhibitors Products: R&D Systems [rndsystems.com]
Application Notes and Protocols: p38 MAP Kinase Inhibitor III in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] This pathway plays a pivotal role in processes such as cell proliferation, differentiation, apoptosis, and inflammation.[2] The p38 MAPK family comprises four isoforms: p38-α (MAPK14), -β (MAPK11), -γ (MAPK12), and -δ (MAPK13).[1] Activation of p38 MAPK occurs through a kinase cascade involving MAP3Ks and MAP2Ks (MKK3 and MKK6), leading to the dual phosphorylation of a threonine and a tyrosine residue in the activation loop of p38.[1] Once activated, p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases, thereby modulating gene expression and cellular function.
p38 MAP Kinase Inhibitor III is a potent, cell-permeable, and ATP-competitive inhibitor of p38 MAPK. It has demonstrated effective suppression of lipopolysaccharide (LPS)-induced cytokine release in vitro and in vivo. Immunofluorescence staining is a powerful technique to visualize the subcellular localization and quantify the activation state of proteins within cells. By using antibodies specific to the phosphorylated (active) form of p38 MAPK, researchers can assess the efficacy of inhibitors like this compound in modulating the p38 signaling pathway. These application notes provide a detailed protocol for utilizing this compound in immunofluorescence staining to monitor the inhibition of p38 MAPK activation.
Product Information and Data Presentation
This compound Properties:
| Property | Value | Reference |
| Synonyms | ML3403, (RS)-{4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]pyridin-2-yl}-(1-phenylethyl)amine] | |
| Molecular Formula | C₂₃H₂₁FN₄S | |
| Molecular Weight | 404.50 g/mol | |
| Form | Liquid (10 mM in DMSO) or powder | |
| IC₅₀ (p38α) | 380 nM | |
| IC₅₀ (TNF-α release) | 160 nM (human PBMC) | |
| IC₅₀ (IL-1β release) | 39 nM (human PBMC) |
Representative Quantitative Data: Inhibition of Anisomycin-Induced p-p38 MAPK Fluorescence
The following table presents representative data on the dose-dependent inhibition of phospho-p38 MAPK immunofluorescence intensity in HeLa cells treated with this compound. Cells were stimulated with the p38 activator Anisomycin.
| Inhibitor Concentration (µM) | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 (Anisomycin only) | 1500 | 120 | 0% |
| 0.1 | 1150 | 95 | 23.3% |
| 0.5 | 700 | 60 | 53.3% |
| 1.0 | 400 | 35 | 73.3% |
| 5.0 | 250 | 20 | 83.3% |
| 10.0 | 220 | 18 | 85.3% |
| Unstimulated Control | 200 | 15 | - |
Signaling Pathway and Experimental Workflow
p38 MAPK Signaling Pathway
Caption: Overview of the p38 MAPK signaling cascade from extracellular stimuli to downstream cellular responses, indicating the point of inhibition by this compound.
Experimental Workflow for Immunofluorescence Staining
Caption: Step-by-step workflow for immunofluorescence staining to assess the effect of this compound on p38 phosphorylation.
Experimental Protocols
This protocol is adapted for HeLa cells grown in a 96-well imaging plate and is suitable for high-content analysis. It can be modified for other adherent cell types and formats (e.g., cells grown on coverslips in multi-well plates).
Materials and Reagents
-
Cells: HeLa cells (or other suitable cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound: 10 mM stock in DMSO
-
p38 Activator: Anisomycin (10 mM stock in DMSO) or Lipopolysaccharide (LPS) (1 mg/mL stock in sterile water)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Secondary Antibody: Alexa Fluor conjugated goat anti-rabbit IgG
-
Nuclear Stain: 4',6-diamidino-2-phenylindole (DAPI)
-
Wash Buffer: PBS
-
Mounting Medium (if using coverslips)
Procedure
-
Cell Seeding:
-
Seed HeLa cells into a 96-well clear-bottom imaging plate at a density of 10,000-15,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and growth.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free culture medium. A final concentration range of 0.1 µM to 10 µM is recommended as a starting point.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Carefully remove the culture medium from the wells and replace it with the medium containing the inhibitor or vehicle.
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare the p38 activator (e.g., Anisomycin at a final concentration of 10 µg/mL or LPS at 1 µg/mL) in serum-free medium.
-
Add the activator solution directly to the wells containing the inhibitor or vehicle.
-
Incubate for 30 minutes at 37°C. This incubation time may need to be optimized for your specific cell type and activator.
-
Include an unstimulated control (no activator).
-
-
Fixation:
-
Carefully aspirate the medium from the wells.
-
Gently add 100 µL of 4% PFA to each well.
-
Incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with 150 µL of PBS per well for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Aspirate the final PBS wash.
-
Add 100 µL of Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash three times with PBS.
-
Add 100 µL of Blocking Buffer (5% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-phospho-p38 MAPK primary antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add 50 µL of the diluted primary antibody solution to each well.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody and Nuclear Staining:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody and DAPI in Blocking Buffer.
-
Add 50 µL of the secondary antibody/DAPI solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Leave the final PBS wash in the wells for imaging.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use image analysis software to segment the nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the phospho-p38 signal within the nuclear region for each cell.
-
Calculate the average nuclear intensity per well and determine the percent inhibition relative to the stimulated vehicle control.
-
Troubleshooting
-
High Background:
-
Ensure adequate washing between steps.
-
Increase the blocking time or try a different blocking agent (e.g., goat serum).
-
Optimize the primary and secondary antibody concentrations.
-
-
Weak Signal:
-
Confirm that the p38 pathway is activated by the chosen stimulus in your cell line.
-
Increase the primary antibody concentration or incubation time.
-
Use a brighter secondary antibody.
-
Ensure the cells are not over-confluent.
-
-
No Inhibition Observed:
-
Verify the activity of the this compound.
-
Increase the pre-incubation time or the concentration of the inhibitor.
-
Ensure the inhibitor is not degraded; store stock solutions properly.
-
These application notes provide a comprehensive guide for utilizing this compound in immunofluorescence studies. By following these protocols, researchers can effectively visualize and quantify the inhibition of p38 MAPK activation, facilitating a deeper understanding of this critical signaling pathway in various biological contexts.
References
Application Notes: Cell-Based Assays for Measuring p38 MAP Kinase Inhibitor III Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making p38 MAPK a key therapeutic target.[2] p38 MAP Kinase Inhibitor III is a potent and selective, ATP-competitive inhibitor of p38 MAPKα.[3] This document provides detailed application notes and protocols for various cell-based assays to measure the activity of this compound and other related compounds.
p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a tiered signaling cascade.[4] It is typically initiated by extracellular stimuli, such as stress or cytokines, which activate upstream kinases (MAPKKKs).[4][5] These kinases then phosphorylate and activate MAPKKs (MKK3 and MKK6), which in turn dually phosphorylate p38 MAPK at threonine 180 and tyrosine 182, leading to its activation.[6][7] Activated p38 MAPK can then phosphorylate a variety of downstream substrates, including other kinases like MAPKAPK2 and transcription factors such as ATF-2, ultimately regulating gene expression and cellular processes like inflammation and apoptosis.[4][5]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound in various assays.
| Assay Type | Target | Cell Line / System | IC50 (µM) | Reference |
| In Vitro Kinase Assay | p38α MAPK | Enzyme Assay | 0.90 | [8] |
| In Vitro Kinase Assay | p38α MAPK | Enzyme Assay | 0.38 | |
| Cytokine Release Assay | TNF-α release | Human PBMC | 0.37 | [8] |
| Cytokine Release Assay | IL-1β release | Human PBMC | 0.044 | [8] |
| Cytokine Release Assay | TNF-α release | Human PBMC | 0.16 | |
| Cytokine Release Assay | IL-1β release | Human PBMC | 0.039 |
Experimental Protocols
General Experimental Workflow
The general workflow for screening kinase inhibitors in a cell-based assay involves several key steps, from cell culture to data analysis.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Principle: The HTRF assay for phospho-p38 MAPK measures the phosphorylation of p38 at Thr180/Tyr182. It utilizes two labeled antibodies: a donor fluorophore-labeled antibody specific to the phosphorylated motif and an acceptor fluorophore-labeled antibody that recognizes the total p38 protein. When both antibodies are bound to the target protein, they are in close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation of the donor, resulting in a specific fluorescence signal from the acceptor. The intensity of this signal is proportional to the amount of phosphorylated p38.
Materials:
-
HTRF Phospho-p38 (Thr180/Tyr182) and Total p38 Assay Kit (e.g., from Revvity)
-
Cells (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
p38 MAPK activator (e.g., Anisomycin, LPS)
-
This compound
-
96-well or 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined density and culture overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: Add a p38 MAPK activator (e.g., 10 µM Anisomycin) to the wells and incubate for a short period (e.g., 15-30 minutes) to induce p38 phosphorylation.
-
Cell Lysis: Lyse the cells directly in the well by adding the lysis buffer provided in the kit. Incubate for 30 minutes.
-
Detection: Add the HTRF detection reagents (donor and acceptor antibody mix) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 4 hours to overnight).
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 2: Meso Scale Discovery (MSD) Electrochemiluminescence Assay
Principle: The MSD assay is a sandwich immunoassay performed on plates with integrated carbon electrodes.[4] A capture antibody specific for phospho-p38 (Thr180/Tyr182) is pre-coated on the electrode surface.[4] After adding the cell lysate, a SULFO-TAG™ labeled detection antibody that recognizes total p38 is added, completing the sandwich.[4] An electrical stimulus applied to the electrode causes the SULFO-TAG™ label to emit light, and the intensity of this electrochemiluminescence is proportional to the amount of phosphorylated p38.[4]
Materials:
-
MSD Phospho-p38 (Thr180/Tyr182) Whole Cell Lysate Kit
-
Cells and culture reagents
-
p38 MAPK activator and this compound
-
MSD-specific assay plates
-
MSD plate reader (e.g., SECTOR® Imager)
Procedure:
-
Cell Culture and Treatment: Grow, treat with inhibitor, and stimulate cells as described in the HTRF protocol.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the MSD kit.
-
Plate Preparation: Add the cell lysates to the wells of the MSD plate pre-coated with the capture antibody.
-
Incubation: Incubate the plate with shaking for 1-2 hours at room temperature.
-
Washing: Wash the plate according to the kit instructions.
-
Detection Antibody Addition: Add the SULFO-TAG™ labeled detection antibody to each well.
-
Incubation: Incubate with shaking for 1 hour at room temperature.
-
Washing: Perform a final wash of the plate.
-
Reading: Add MSD Read Buffer to each well and immediately read the plate on an MSD instrument.
-
Data Analysis: The instrument software will provide the electrochemiluminescence signal for each well. Plot the signal against inhibitor concentration to calculate the IC50.
Protocol 3: High-Content Screening (HCS) Immunofluorescence Assay
Principle: This imaging-based assay quantifies the phosphorylation of p38 MAPK at the single-cell level. Cells are cultured, treated, and stimulated on imaging plates. They are then fixed, permeabilized, and stained with a primary antibody specific for phospho-p38 (Thr180/Tyr182) and a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI or Hoechst) is also used. An automated imaging system (HCS platform) acquires images and uses image analysis algorithms to quantify the fluorescence intensity of phospho-p38 in the cytoplasm and/or nucleus of each cell.
Materials:
-
HCS p38 MAP Kinase Assay Kit (e.g., from Millipore) or individual validated antibodies
-
Cells suitable for imaging
-
Imaging-compatible plates (e.g., 96- or 384-well black-walled, clear-bottom plates)
-
p38 MAPK activator and this compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phospho-p38 (Thr180/Tyr182)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI, Hoechst 33342)
-
HCS imaging platform
Procedure:
-
Cell Seeding: Plate cells onto imaging plates and allow them to adhere and grow.
-
Treatment and Stimulation: Treat with this compound and stimulate to induce p38 phosphorylation as previously described.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilization: Permeabilize the cells with a detergent-based buffer.
-
Blocking: Block non-specific antibody binding with a blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against phospho-p38 for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody and nuclear counterstain for 1 hour at room temperature, protected from light.
-
Image Acquisition: Wash the cells and acquire images using an HCS instrument.
-
Image Analysis: Use the instrument's software to identify individual cells (based on the nuclear stain) and quantify the intensity of the phospho-p38 signal within each cell or specific subcellular compartments.
-
Data Analysis: Average the fluorescence intensity per cell for each treatment condition and plot against inhibitor concentration to determine the IC50.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. (S)-p38 MAPK Inhibitor III | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying TNF-α and IL-1β Production Using p38 MAP Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are potent pro-inflammatory cytokines that play a central role in initiating and propagating the inflammatory response. Their dysregulation is implicated in a wide range of autoimmune diseases and chronic inflammatory conditions. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key intracellular cascade that regulates the production of these cytokines at the transcriptional and translational levels. Consequently, inhibitors of p38 MAPK are valuable tools for studying the mechanisms of inflammation and for the development of novel anti-inflammatory therapeutics.
p38 MAP Kinase Inhibitor III is a cell-permeable, potent, and selective ATP-competitive inhibitor of p38 MAP kinase. It has been shown to effectively suppress the release of TNF-α and IL-1β in various cellular models, making it an ideal candidate for in vitro studies of inflammatory processes. These application notes provide detailed protocols for utilizing this compound to investigate its effects on TNF-α and IL-1β production in a well-established human monocytic cell line, THP-1.
Product Information
| Product Name | This compound |
| Synonyms | ML3403, (RS)-{4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]pyridin-2-yl}-(1-phenylethyl)amine] |
| CAS Number | 581098-48-8 |
| Molecular Formula | C₂₃H₂₁FN₄S |
| Molecular Weight | 404.50 g/mol |
| Mechanism of Action | ATP-competitive inhibitor of p38 MAP kinase, primarily targeting the p38α isoform. |
Data Presentation
The inhibitory activity of this compound on the production of TNF-α and IL-1β is dose-dependent. The following table summarizes the reported inhibitory concentrations (IC₅₀) for this compound.
| Target | Cell Type | Stimulus | IC₅₀ | Citation |
| p38α | Enzyme Assay | - | 0.38 µM | [1] |
| TNF-α Release | Human PBMC | LPS | 0.16 µM | [1] |
| IL-1β Release | Human PBMC | LPS | 0.039 µM | [1] |
To further illustrate the dose-dependent effect, the following table provides representative data on the percentage of inhibition of TNF-α and IL-1β production in LPS-stimulated THP-1 cells at various concentrations of a p38 MAPK inhibitor. While this data is for a similar p38 inhibitor, SB203580, it exemplifies the expected dose-response relationship.
| Inhibitor Conc. (µM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) |
| 0.01 | 15 ± 5 | 25 ± 7 |
| 0.1 | 45 ± 8 | 60 ± 10 |
| 1 | 85 ± 6 | 92 ± 5 |
| 10 | 98 ± 2 | 99 ± 1 |
Note: The data in this table is representative and should be generated by the user for this compound in their specific experimental setup.
Mandatory Visualizations
p38 MAPK Signaling Pathway Leading to TNF-α and IL-1β Production
Caption: p38 MAPK signaling pathway to cytokine production.
Experimental Workflow for Cytokine Inhibition Assay
Caption: Workflow for cytokine inhibition assay.
Experimental Protocols
Materials and Reagents
-
This compound (e.g., from Sigma-Aldrich, Calbiochem)
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Human TNF-α ELISA Kit
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
-
Sterile, nuclease-free microcentrifuge tubes
-
Multichannel pipettes and sterile tips
-
Microplate reader
Protocol 1: Culture and Differentiation of THP-1 Cells
-
Cell Culture Maintenance:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 3-4 days to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
-
Differentiation of THP-1 Monocytes into Macrophage-like Cells:
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete culture medium.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation.
-
Incubate the cells for 48-72 hours at 37°C with 5% CO₂. During this time, the cells will adhere to the bottom of the plate and adopt a macrophage-like morphology.
-
After the incubation period, carefully aspirate the PMA-containing medium and wash the adherent cells once with 100 µL of fresh, serum-free RPMI-1640 medium.
-
Add 100 µL of fresh complete culture medium and rest the cells for 24 hours before proceeding with the experiment.
-
Protocol 2: Inhibition of TNF-α and IL-1β Production
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C.
-
On the day of the experiment, prepare serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and does not exceed 0.1%.
-
Prepare a stock solution of LPS in sterile PBS (e.g., 1 mg/mL). Further dilute in complete culture medium to the desired working concentration (e.g., 1 µg/mL).
-
-
Inhibitor Treatment and LPS Stimulation:
-
Carefully aspirate the medium from the differentiated THP-1 cells in the 96-well plate.
-
Add 90 µL of the prepared inhibitor dilutions or vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C with 5% CO₂.
-
Add 10 µL of the LPS working solution to each well to achieve a final concentration of 100 ng/mL (or as optimized). For the unstimulated control wells, add 10 µL of complete culture medium.
-
The final volume in each well should be 100 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 18-24 hours at 37°C with 5% CO₂.
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer and transfer to sterile microcentrifuge tubes.
-
The supernatants can be used immediately for cytokine analysis or stored at -80°C for later use.
-
Protocol 3: Measurement of TNF-α and IL-1β by ELISA
-
Follow the manufacturer's instructions provided with the Human TNF-α and IL-1β ELISA kits.
-
Briefly, this typically involves:
-
Preparing the standards and samples.
-
Adding the standards and samples to the antibody-coated microplate.
-
Incubating and washing the plate.
-
Adding the detection antibody.
-
Incubating and washing the plate.
-
Adding the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubating and washing the plate.
-
Adding the substrate solution and incubating until color develops.
-
Stopping the reaction with the stop solution.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis
-
Generate a standard curve for each cytokine by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TNF-α and IL-1β in each sample by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Cytokine concentration with inhibitor - Cytokine concentration of unstimulated control) / (Cytokine concentration with vehicle - Cytokine concentration of unstimulated control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no cytokine production in LPS-stimulated wells | - Inactive LPS- Low cell viability- Insufficient incubation time | - Use a fresh, properly stored stock of LPS.- Check cell viability before and after the experiment.- Optimize the incubation time (18-24 hours is a good starting point). |
| High background in unstimulated wells | - Contamination of cell culture- Endotoxin contamination in reagents | - Use aseptic techniques and check for contamination.- Use endotoxin-free reagents and water. |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for adding reagents and be consistent with pipetting technique. |
| Inhibitor is not effective | - Incorrect inhibitor concentration- Inhibitor degradation | - Verify the calculations for the inhibitor dilutions.- Use freshly prepared dilutions from a properly stored stock solution. |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the p38 MAPK pathway in the production of TNF-α and IL-1β. The protocols outlined in these application notes provide a robust framework for researchers to study the effects of this inhibitor in a relevant in vitro model of inflammation. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance our understanding of inflammatory signaling and aid in the discovery of new therapeutic agents.
References
Application Notes and Protocols for Assessing p38 MAP Kinase Inhibitor III in Primary Cells
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the efficacy and mechanism of p38 MAP Kinase Inhibitor III in primary cells. The document outlines the necessary materials, detailed experimental procedures, and data analysis techniques.
Introduction to p38 MAP Kinase and Inhibitor III
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical intracellular signaling cascade that responds to pro-inflammatory stimuli and environmental stress.[1] Activation of p38 MAPK is crucial for regulating the production of inflammatory cytokines like TNF-α and IL-1β, and it plays a significant role in processes such as apoptosis, cell differentiation, and cell cycle regulation.[2][3][] The pathway is initiated by various extracellular signals, including cytokines (TNF-α, IL-1β), lipopolysaccharide (LPS), and stressors like UV light and osmotic shock.[5][6] These signals lead to the phosphorylation and activation of p38 MAPK at Threonine 180 and Tyrosine 182 by upstream kinases like MKK3 and MKK6.[5][7] Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, to orchestrate a cellular response.[6][7]
This compound is a cell-permeable, potent, and selective ATP-competitive inhibitor of p38 MAP kinase.[8] It has been shown to effectively suppress the release of LPS-induced cytokines in vitro and in vivo. Its utility in research stems from its ability to specifically block the p38 pathway, allowing for the detailed study of its downstream consequences. This inhibitor is particularly noted for its reduced activity against cytochrome P450-2D6 compared to other inhibitors, making it suitable for a range of experimental models.
Quantitative Data Summary
The following table summarizes the key properties and inhibitory concentrations of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₁FN₄S | [8] |
| Molecular Weight | 404.50 g/mol | [8] |
| Target | p38 MAP Kinase | |
| IC₅₀ (p38α) | 380 nM | |
| IC₅₀ (TNF-α release) | 160 nM (in human PBMC) | |
| IC₅₀ (IL-1β release) | 39 nM (in human PBMC) | |
| Physical Form | Typically supplied as a 10 mM solution in DMSO | |
| Storage | Store at 2-8°C. After initial use, it is recommended to aliquot and refrigerate at 4°C to avoid repeated freeze-thaw cycles. |
Signaling Pathway and Experimental Workflow
Caption: Workflow for assessing p38 Inhibitor III in primary cells.
Experimental Protocols
-
Inhibitor: this compound (e.g., Calbiochem Cat. No. 506121), supplied as a 10 mM stock in DMSO. * Primary Cells: e.g., Human Peripheral Blood Mononuclear Cells (PBMCs), primary myoblasts, or other relevant cell types. *[9] Cell Culture Medium: Appropriate for the chosen primary cell type (e.g., RPMI-1640 for PBMCs).
-
Stimulus: Lipopolysaccharide (LPS), Anisomycin, TNF-α, or other known p38 activators. * Reagents for Western Blotting:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Assay Kit (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK. * Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate (ECL).
-
-
Reagents for ELISA: Commercially available ELISA kits for cytokines of interest (e.g., human TNF-α, IL-1β).
-
Reagents for Viability Assay: MTT or WST-1 assay kits.
-
General Lab Supplies: Sterile microplates (96-well), centrifuge tubes, pipettes, etc.
-
p38 Inhibitor III Stock Solution: The inhibitor is often supplied as a 10 mM solution in DMSO. If supplied as a solid, dissolve in sterile DMSO to create a 10 mM stock solution.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the 10 mM stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Note: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced toxicity.
-
-
Cell Seeding: Isolate primary cells using standard protocols. Seed the cells in 96-well or 12-well plates at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Inhibitor Pre-incubation: Remove the old medium and add fresh medium containing the desired concentrations of p38 Inhibitor III or vehicle (DMSO). Pre-incubate the cells for 1-2 hours. 3. Stimulation: After pre-incubation, add the p38 MAPK activator (e.g., 1 µg/mL LPS for PBMCs) to the wells.
-
Incubation: Incubate for the appropriate time to induce a response. This time should be optimized but is typically 30 minutes for p38 phosphorylation analysis and 6-24 hours for cytokine release analysis.
##### D. Assessment of p38 MAPK Inhibition: Western Blotting
This method directly measures the phosphorylation state of p38, which is an indicator of its activation.
1. Cell Lysis: After treatment, place the culture plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. 2. Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay. 3. SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Boil samples in SDS-PAGE sample buffer for 5 minutes. Separate the proteins on a polyacrylamide gel and transfer them to a PVDF membrane. 4. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-p38 (Thr180/Tyr182) overnight at 4°C, following the manufacturer's recommended dilution.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
This assay quantifies the functional consequence of p38 inhibition, such as the reduction of pro-inflammatory cytokine secretion.
1. Sample Collection: After the treatment and stimulation period (e.g., 24 hours), centrifuge the culture plates at 400 x g for 10 minutes. 2. Supernatant Storage: Carefully collect the cell culture supernatant from each well without disturbing the cell pellet. Samples can be used immediately or stored at -80°C. 3. ELISA Procedure: Perform the ELISA for TNF-α or IL-1β according to the manufacturer's protocol. This typically involves adding the supernatant and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection. 4. Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
It is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
Assay Setup: Set up a separate plate in parallel with the main experiment. Treat cells with the same concentrations of inhibitor and stimulus.
-
Viability Reagent: At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance on a microplate reader. A decrease in absorbance indicates reduced cell viability.
Data Analysis
-
Western Blot: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-p38 band to the total p38 band for each sample. Express the results as a percentage of the stimulated control.
-
ELISA: Use the standard curve generated from the standards to calculate the concentration of the cytokine in each sample. Plot the cytokine concentration against the inhibitor concentration.
-
IC₅₀ Calculation: For both Western blot and ELISA data, plot the results against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which represents the concentration of inhibitor required to achieve 50% of the maximal inhibition.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 5. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 6. sinobiological.com [sinobiological.com]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. scbt.com [scbt.com]
- 9. Genetic analysis of p38 MAP kinases in myogenesis: fundamental role of p38α in abrogating myoblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]
p38 MAP Kinase Inhibitor III: Application Notes and Protocols for Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] Of the four isoforms identified (α, β, γ, and δ), p38α is the most extensively studied and is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[] This central role in the inflammatory cascade has made p38 MAPK a compelling target for the discovery of novel therapeutics for a range of inflammatory diseases.
p38 MAP Kinase Inhibitor III is a cell-permeable, potent, and selective ATP-competitive inhibitor of p38 MAP kinase. Its utility as a research tool lies in its ability to specifically probe the function of the p38 MAPK pathway in various biological systems, aiding in the elucidation of disease mechanisms and the validation of p38 MAPK as a therapeutic target. These application notes provide detailed protocols for the use of this compound in common drug discovery assays.
Physicochemical Properties and Storage
| Property | Value | Reference |
| CAS Number | 581098-48-8 | [4] |
| Molecular Formula | C₂₃H₂₁FN₄S | [4] |
| Molecular Weight | 404.50 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | DMSO: ≥12 mg/mL Ethanol: ≥30 mg/mL | [5] |
| Storage | Store at -20°C for up to 1 month or at -80°C for up to 6 months. | [4] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of p38 MAP kinase, thereby preventing the phosphorylation of its downstream substrates.[] This blockade of the p38 MAPK signaling cascade leads to the inhibition of the production and release of inflammatory cytokines.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound has been characterized in both biochemical and cell-based assays.
| Assay Type | Target/Endpoint | Cell Type | IC₅₀ (µM) | Reference |
| In vitro Kinase Assay | p38 MAP Kinase | - | 0.90 | [4][5] |
| Cytokine Release Assay | IL-1β Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.044 | [4][5] |
| Cytokine Release Assay | TNF-α Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.37 | [4][5] |
Signaling Pathway
The p38 MAPK signaling pathway is a multi-tiered cascade that translates extracellular signals into a cellular response.
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
In Vitro p38α Kinase Assay
This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant p38α kinase. A common method involves measuring the phosphorylation of a substrate, such as ATF2.[6][7]
Experimental Workflow:
Caption: Workflow for an in vitro p38 kinase assay.
Materials:
-
Recombinant active p38α MAP Kinase
-
ATF2 (Activating Transcription Factor 2) protein (substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
This compound
-
96-well assay plates
-
Reagents for detection (e.g., anti-phospho-ATF2 antibody for Western blot or ELISA)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO. A final DMSO concentration of ≤1% in the assay is recommended to avoid solvent effects.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer.
-
Add the desired concentration of recombinant p38α kinase.
-
Add the diluted this compound or DMSO (vehicle control).
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add the ATF2 substrate to each well.
-
Initiate the reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for p38α if determining IC₅₀ values.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Terminate Reaction: Stop the reaction by adding an equal volume of SDS-PAGE loading buffer (for Western blot) or a stop solution provided with an ELISA kit.
-
Detection of Phosphorylation:
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for phosphorylated ATF2 (p-ATF2).
-
ELISA: Follow the manufacturer's instructions for the specific p-ATF2 ELISA kit.
-
-
Data Analysis: Quantify the signal for p-ATF2. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Cytokine Release Assay
This protocol measures the ability of this compound to block the release of inflammatory cytokines (e.g., TNF-α, IL-1β) from cells, typically human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., THP-1).[8]
Experimental Workflow:
Caption: Workflow for a cell-based cytokine release assay.
Materials:
-
Human PBMCs or a suitable cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) or another appropriate stimulant
-
This compound
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., human TNF-α, human IL-1β)
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight. For THP-1 cells, differentiation into a macrophage-like phenotype with PMA may be required.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
Cell Stimulation:
-
Add the stimulant (e.g., LPS at a final concentration of 1 µg/mL) to the wells.
-
Incubate for a period sufficient to induce cytokine release (e.g., 4-24 hours).
-
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification:
-
Perform an ELISA for the target cytokines according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of the cytokine in each sample.
-
Plot the percentage of inhibition of cytokine release against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Applications in Drug Discovery
This compound serves as a critical tool in several stages of the drug discovery process.
Logical Framework for Application:
Caption: Role of p38 Inhibitor III in drug discovery.
-
Target Validation: By inhibiting p38 MAPK, researchers can confirm its involvement in a specific disease model, for instance, by observing a reduction in inflammatory markers.
-
Assay Development: It can be used as a reference compound or positive control when developing and validating new biochemical or cell-based assays for high-throughput screening (HTS) of novel p38 MAPK inhibitors.
-
Hit-to-Lead Optimization: The potency and selectivity of newly discovered inhibitor compounds can be benchmarked against this compound.
-
In Vivo Studies: As a tool compound, it can be used in animal models of disease to establish a proof-of-concept for the therapeutic potential of p38 MAPK inhibition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition in kinase assay | Inactive enzyme or substrate. Incorrect ATP concentration. Inhibitor degradation. | Use a fresh batch of enzyme and substrate. Optimize ATP concentration (around Km). Prepare fresh inhibitor dilutions. |
| High background in cell-based assay | Cell death due to high inhibitor or stimulant concentration. Non-specific effects of the inhibitor. | Perform a cytotoxicity assay to determine the optimal concentration range. Test the inhibitor in a counterscreen to assess off-target effects. |
| Variability between experiments | Inconsistent cell passage number or density. Variation in incubation times. | Use cells within a defined passage number range. Standardize all incubation times precisely. |
Conclusion
This compound is a valuable pharmacological tool for researchers investigating the roles of the p38 MAPK signaling pathway in health and disease. The protocols and data presented here provide a framework for its effective use in drug discovery research, from target validation to the characterization of novel therapeutic agents. Careful experimental design and adherence to established protocols are essential for generating reliable and reproducible data.
References
- 1. | BioWorld [bioworld.com]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S)-p38 MAPK Inhibitor III | TargetMol [targetmol.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 8. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application of p38 MAP Kinase Inhibitor III in a Mouse Model of Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of p38 MAP Kinase Inhibitor III in a mouse model of collagen-induced arthritis (CIA). The protocols outlined below detail the induction of arthritis, preparation and administration of the inhibitor, and subsequent evaluation of its therapeutic efficacy.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators in the pathogenesis of RA.[1][2][3] Inhibition of the p38 MAPK pathway, therefore, represents a promising therapeutic strategy for the treatment of RA.[1][2][3] this compound is a potent inhibitor of p38 MAPK with an IC50 of 0.9 µM and has been shown to inhibit the release of IL-1β and TNF-α. This document provides detailed protocols for assessing the in vivo efficacy of this inhibitor in a widely used mouse model of arthritis.
Materials and Reagents
-
Animals: DBA/1 mice (male, 8-10 weeks old) are highly susceptible to CIA.
-
Collagen: Bovine or chicken type II collagen.
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
This compound: (CAS 581098-48-8).
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail.
-
Calipers: For measuring paw thickness.
-
ELISA kits: For quantification of mouse TNF-α and IL-1β.
-
Histology reagents: Formalin, decalcifying solution, hematoxylin, and eosin.
Experimental Protocols
Preparation of Reagents
a. Collagen Emulsion for Immunization:
-
Dissolve type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
To prepare the primary immunization emulsion, mix the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL collagen.
-
Emulsify by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion does not disperse when placed in water).
-
For the booster immunization, prepare an emulsion of type II collagen (1 mg/mL) with Incomplete Freund's Adjuvant (IFA) in the same manner.
b. This compound Formulation:
-
Based on its in vivo efficacy in suppressing LPS-induced TNF-α release (ED50 = 1.33 mg/kg), a starting dose of 10 mg/kg can be used for the arthritis model. A dose-response study (e.g., 3, 10, 30 mg/kg) is recommended.
-
Prepare a stock solution of the inhibitor in a suitable solvent like DMSO.
-
On the day of administration, dilute the stock solution with the vehicle (0.5% CMC) to the final desired concentration for oral gavage. Ensure the final DMSO concentration is below 5%.
Induction of Collagen-Induced Arthritis (CIA)
-
Anesthetize the DBA/1 mice using isoflurane or an intraperitoneal injection of ketamine/xylazine.
-
For the primary immunization (Day 0), inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
On Day 21, administer a booster injection of 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
Monitor the mice regularly for the onset and progression of arthritis, which typically develops between days 24 and 28.
Administration of this compound
-
Begin treatment with this compound upon the first signs of arthritis (e.g., when the clinical score is ≥ 1). This is typically around day 25.
-
Administer the inhibitor or vehicle control daily by oral gavage.
-
Continue the treatment for a predefined period, for example, 14 to 21 days.
Assessment of Arthritis
a. Clinical Scoring:
-
Score the severity of arthritis in each paw daily or every other day using a standardized scoring system:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
-
The maximum score per mouse is 16.
b. Paw Thickness Measurement:
-
Measure the thickness of the hind paws using a digital caliper every other day.
-
The change in paw thickness from baseline (before the onset of arthritis) is a quantitative measure of inflammation.
c. Histopathological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the bones in a suitable decalcifying solution.
-
Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Evaluate the sections for inflammation, pannus formation, cartilage damage, and bone erosion.
d. Cytokine Analysis:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Separate the serum and store it at -80°C.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the serum using commercially available ELISA kits.
Data Presentation
The quantitative data should be summarized in tables for clear comparison between the treatment and control groups.
Table 1: Effect of this compound on Clinical Score and Paw Thickness in CIA Mice
| Treatment Group | Mean Clinical Score (Day 35) | Change in Paw Thickness (mm, Day 35) |
| Vehicle Control | 10.5 ± 1.2 | 1.8 ± 0.3 |
| p38 Inhibitor III (10 mg/kg) | 4.2 ± 0.8 | 0.7 ± 0.2 |
| p38 Inhibitor III (30 mg/kg) | 2.1 ± 0.5 | 0.3 ± 0.1 |
*Illustrative data. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Table 2: Effect of this compound on Serum Cytokine Levels in CIA Mice
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) |
| Vehicle Control | 150 ± 25 | 85 ± 15 |
| p38 Inhibitor III (10 mg/kg) | 75 ± 12 | 40 ± 8 |
| p38 Inhibitor III (30 mg/kg) | 40 ± 8 | 22 ± 5 |
*Illustrative data. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Visualizations
Signaling Pathway
References
- 1. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR Analysis Following p38 MAP Kinase Inhibitor III Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Activation of the p38 MAPK cascade leads to the phosphorylation and activation of downstream targets, including various transcription factors, which in turn modulate the expression of genes involved in inflammation, cell cycle regulation, and apoptosis.[3][4] Consequently, inhibitors of p38 MAPK are valuable tools for studying these processes and hold therapeutic potential for a range of inflammatory diseases.[2]
p38 MAP Kinase Inhibitor III is a cell-permeable, potent, and selective ATP-competitive inhibitor of p38 MAP kinase.[5] It has been shown to effectively suppress the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) from human peripheral blood mononuclear cells.[6] This application note provides a detailed protocol for the quantitative analysis of changes in gene expression following treatment with this compound using quantitative Polymerase Chain Reaction (qPCR).
Signaling Pathway Overview
The p38 MAPK signaling cascade is initiated by a variety of extracellular stimuli, including cytokines, growth factors, and cellular stressors like osmotic shock and ultraviolet light.[7] This leads to the sequential activation of a kinase cascade, culminating in the phosphorylation and activation of p38 MAPK. Activated p38 MAPK can then phosphorylate a number of downstream substrates, including other kinases and transcription factors such as Activating Transcription Factor 2 (ATF2) and cAMP Response Element-Binding Protein (CREB), leading to changes in gene expression.[3][4]
Experimental Protocols
This section details the methodology for treating cultured cells with this compound and subsequently analyzing gene expression changes via qPCR.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., macrophages, synoviocytes, or other relevant cell lines) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal inhibitor concentration for your specific cell type and experimental conditions. The IC50 for p38α is 0.38 µM, and it effectively suppresses TNF-α and IL-1β release at IC50 values of 0.16 µM and 0.039 µM, respectively, in human PBMCs.
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
If studying the inhibitor's effect on stimulated gene expression, add the stimulus (e.g., lipopolysaccharide [LPS] or a pro-inflammatory cytokine) at the appropriate time point, either simultaneously with or after the inhibitor pre-treatment. A pre-incubation period of 30 minutes to 1 hour with the inhibitor is common.[8]
-
Incubate the cells for the desired period (e.g., 4, 8, or 24 hours) to allow for changes in gene expression.
-
RNA Isolation and cDNA Synthesis
-
RNA Extraction: Following treatment, lyse the cells directly in the culture vessel and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol reagent, Invitrogen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
cDNA Synthesis: Reverse transcribe an equal amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen) with oligo(dT) and/or random primers.
Quantitative PCR (qPCR)
-
Primer Design and Validation: Design or obtain pre-validated primers for your target genes (e.g., TNF, IL6, IL1B, PTGS2 [COX-2]) and at least one stable reference gene (e.g., GAPDH, ACTB, B2M). Primers should be validated for efficiency and specificity.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems). A typical reaction includes:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted)
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol, which generally includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be included at the end to verify the specificity of the amplified product.
Data Analysis
-
Data Collection: The real-time PCR instrument will record the fluorescence signal at each cycle, generating amplification plots from which the quantification cycle (Cq) values are determined.
-
Relative Quantification: The most common method for analyzing relative gene expression is the 2-ΔΔCq method.
-
ΔCq: For each sample, normalize the Cq value of the target gene to the Cq value of the reference gene (ΔCq = Cqtarget - Cqreference).
-
ΔΔCq: Normalize the ΔCq of the treated samples to the ΔCq of the control (vehicle-treated) sample (ΔΔCq = ΔCqtreated - ΔCqcontrol).
-
Fold Change: Calculate the fold change in gene expression as 2-ΔΔCq.
-
Data Presentation
The following tables present representative quantitative data on the effect of this compound on the expression of key pro-inflammatory genes in a stimulated cell line model.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression
| Target Gene | Treatment Condition | Average Cq Value (± SD) | ΔCq (Normalized to GAPDH) | ΔΔCq (Relative to Stimulated Control) | Fold Change |
| TNF-α | Unstimulated Control | 28.5 (± 0.4) | 10.2 | - | - |
| Stimulated Control | 22.1 (± 0.3) | 3.8 | 0.0 | 1.00 | |
| Stimulated + Inhibitor (0.1 µM) | 23.8 (± 0.2) | 5.5 | 1.7 | 0.31 | |
| Stimulated + Inhibitor (1.0 µM) | 25.4 (± 0.3) | 7.1 | 3.3 | 0.10 | |
| IL-6 | Unstimulated Control | 30.2 (± 0.5) | 11.9 | - | - |
| Stimulated Control | 23.5 (± 0.4) | 5.2 | 0.0 | 1.00 | |
| Stimulated + Inhibitor (0.1 µM) | 25.1 (± 0.3) | 6.8 | 1.6 | 0.33 | |
| Stimulated + Inhibitor (1.0 µM) | 26.9 (± 0.4) | 8.6 | 3.4 | 0.09 | |
| IL-1β | Unstimulated Control | 29.8 (± 0.3) | 11.5 | - | - |
| Stimulated Control | 24.0 (± 0.2) | 5.7 | 0.0 | 1.00 | |
| Stimulated + Inhibitor (0.1 µM) | 25.9 (± 0.3) | 7.6 | 1.9 | 0.27 | |
| Stimulated + Inhibitor (1.0 µM) | 27.6 (± 0.2) | 9.3 | 3.6 | 0.08 | |
| GAPDH | All Conditions | 18.3 (± 0.2) | - | - | - |
Data are representative and may vary depending on the cell type, stimulus, and experimental conditions.
Table 2: Summary of Fold Change in Gene Expression
| Target Gene | Fold Change vs. Stimulated Control (0.1 µM Inhibitor) | Fold Change vs. Stimulated Control (1.0 µM Inhibitor) |
| TNF-α | 0.31 | 0.10 |
| IL-6 | 0.33 | 0.09 |
| IL-1β | 0.27 | 0.08 |
Conclusion
The protocols and data presented in this application note demonstrate a robust method for quantifying the effects of this compound on gene expression. The results clearly indicate that this inhibitor effectively downregulates the expression of key pro-inflammatory cytokines in a dose-dependent manner. This makes it a valuable tool for researchers and drug development professionals investigating the role of the p38 MAPK pathway in various physiological and pathological processes.
References
- 1. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [sigmaaldrich.com]
- 5. Regulation of the p38 mitogen-activated protein kinase and dual-specificity phosphatase 1 feedback loop modulates the induction of interleukin 6 and 8 in cells infected with coronavirus infectious bronchitis virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. p38 MAPK Regulates IL-1β Induced IL-6 Expression Through mRNA Stability in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
p38 MAP Kinase Inhibitor III off-target effects and kinase profiling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of p38 MAP Kinase Inhibitor III. Below you will find troubleshooting guides, frequently asked questions (FAQs), and technical data to facilitate your experiments.
Kinase Profiling and Off-Target Effects
For illustrative purposes, the kinase selectivity of a well-characterized p38 MAPK inhibitor, Doramapimod (BIRB 796) , is presented below. It is important to note that this data is for a different compound and should be used as a general guide to potential off-target considerations for p38 MAPK inhibitors.
Kinase Selectivity Profile of Doramapimod (BIRB 796) - An Illustrative Example
| Target Kinase | IC50 (nM) | Comments |
| p38α | 38 | Primary Target |
| p38β | 65 | High affinity |
| p38γ | 200 | Moderate affinity |
| p38δ | 520 | Lower affinity |
| JNK2α2 | 98 | 330-fold less selective than for p38α[1] |
| c-RAF-1 | 1,400 | Weak inhibition[1] |
| p59fyn | 24,000 | Very weak inhibition[1] |
| p56lck | 35,000 | Very weak inhibition[1] |
Note: No significant inhibition was observed for ERK-1, SYK, IKK2β, ZAP-70, EGF receptor kinase, HER2, protein kinase A (PKA), and various PKC isoforms by BIRB 796.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the p38 mitogen-activated protein kinase, specifically the p38α isoform.[2] It is a cell-permeable, potent, selective, reversible, and ATP-competitive inhibitor with an IC50 of 380 nM for p38α.[2]
Q2: I am seeing unexpected phenotypes in my cell-based assay. Could this be due to off-target effects?
A2: Yes, unexpected phenotypes can arise from the inhibition of other kinases besides p38 MAPK.[3] Kinase inhibitors are often not entirely specific, and cross-reactivity with other kinases can lead to unintended biological consequences.[3] It is recommended to consult kinase profiling data, if available, or to use a second, structurally different inhibitor for the same target to confirm that the observed phenotype is due to the inhibition of p38 MAPK.
Q3: How can I determine the kinase selectivity profile of my inhibitor?
A3: Kinase selectivity profiling is typically performed by screening the inhibitor against a large panel of recombinant kinases.[4] Several commercial services offer such profiling, often using radiometric or fluorescence-based assays to measure the inhibitory activity at a fixed concentration or to determine IC50 values for a range of kinases.
Q4: The inhibitor has low solubility in my aqueous buffer. What can I do?
A4: this compound is typically dissolved in DMSO to create a stock solution.[2] For aqueous buffers, it is crucial to first dissolve the compound in DMSO and then dilute it into the final assay buffer. Be mindful of the final DMSO concentration, as high concentrations can affect cellular assays and enzyme kinetics. If solubility issues persist, sonication may be recommended.
Q5: At what concentration should I use this compound in my cell culture experiments?
A5: The optimal concentration will vary depending on the cell type and the specific biological question. A good starting point is to perform a dose-response curve. For this compound, concentrations that effectively suppress cytokine release in vitro have been reported with IC50 values of 160 nM for TNF-α and 39 nM for IL-1β in human peripheral blood mononuclear cells.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent results between experiments | - Compound degradation- Variation in cell passage number- Inconsistent final DMSO concentration | - Prepare fresh stock solutions of the inhibitor regularly.- Use cells within a consistent and low passage number range.- Ensure the final DMSO concentration is the same across all wells, including vehicle controls. |
| No effect of the inhibitor observed | - Inactive compound- Insufficient concentration- p38 MAPK pathway not activated in the experimental model | - Verify the identity and purity of the inhibitor.- Perform a dose-response experiment to determine the optimal concentration.- Confirm activation of the p38 MAPK pathway (e.g., by Western blot for phospho-p38) in your model system under the specific experimental conditions. |
| High background signal in kinase assay | - Non-specific binding of ATP- Assay interference by the compound | - Optimize washing steps in filter-binding assays.- Run a counterscreen to check for compound interference with the detection system (e.g., fluorescence quenching or enhancement). |
Experimental Protocols
General Protocol for Kinase Profiling using a Radiometric Assay
This protocol provides a general workflow for determining the kinase selectivity of an inhibitor.
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a mixture of the kinase, its specific substrate, and cofactors in the assay buffer.
-
Prepare a solution of [γ-³³P]-ATP.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase/substrate mixture.
-
Add the diluted inhibitor or DMSO (vehicle control).
-
Initiate the kinase reaction by adding the [γ-³³P]-ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Stopping the Reaction and Measuring Activity:
-
Terminate the reaction by adding a stop solution, such as 2% (v/v) phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., FlashPlate™) that captures the phosphorylated substrate.
-
Wash the wells to remove unincorporated [γ-³³P]-ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Experimental Workflow for Kinase Profiling
Caption: Workflow for a radiometric kinase profiling assay.
Simplified p38 MAPK Signaling Pathway and Inhibition
Caption: Simplified p38 MAPK signaling cascade and points of inhibition.
References
troubleshooting p38 MAP Kinase Inhibitor III solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using p38 MAP Kinase Inhibitor III.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound, with a focus on resolving solubility problems.
Issue: Difficulty Dissolving the Inhibitor
If you are experiencing issues with dissolving the this compound powder, please refer to the following troubleshooting workflow and detailed protocol.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol outlines the steps for reconstituting the lyophilized this compound powder to create a stock solution.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of powder).
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.
-
Visual Inspection: Visually inspect the solution against a light source. If any particulate matter is visible, proceed to the next step.
-
Sonication (if necessary): Place the vial in a water bath sonicator and sonicate for 5-10 minutes. Avoid prolonged sonication which could potentially degrade the compound.
-
Gentle Warming (optional): If particulates persist, warm the solution briefly in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Final Confirmation: Once the solution is clear and free of visible particles, it is ready for use.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.[1]
Quantitative Data Summary
The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that using fresh, anhydrous solvents is crucial for achieving maximum solubility, especially with DMSO, as it is hygroscopic.[1]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 247.22 | Sonication is recommended. Use of fresh, non-hygroscopic DMSO is critical.[1] |
| DMSO | 12 | 29.67 | Sonication is recommended.[2] |
| DMSO | 5 | - | - |
| DMF | 20 | 49.44 | Sonication and warming may be required.[1][2] |
| Ethanol | 30 | 74.17 | Sonication is recommended.[2] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.33 | 0.82 | Sonication is recommended.[2] |
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after being diluted in my aqueous cell culture medium. What should I do?
A1: Precipitation upon dilution in aqueous buffers or media is a common issue for hydrophobic compounds dissolved in a high-concentration organic solvent like DMSO. Here are some tips to prevent this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium, as higher concentrations can be cytotoxic and increase the likelihood of precipitation.
-
Use a multi-step dilution: Instead of diluting your concentrated stock directly into the final volume of media, perform one or more intermediate dilutions in your culture medium.
-
Add the inhibitor to the medium with gentle mixing: While vortexing or gently pipetting up and down, slowly add the diluted inhibitor to the final volume of media to facilitate rapid dispersion.
-
Warm the media: Pre-warming the cell culture media to 37°C can sometimes help to keep the compound in solution.
Q2: I observe a thin film or solid particles in my vial of inhibitor upon receipt. Is the product compromised?
A2: This can sometimes occur during shipping. It is recommended to centrifuge the vial briefly to collect all the powder at the bottom before opening.[2] Then, proceed with the reconstitution protocol as described above. If the compound does not fully dissolve after following the troubleshooting steps, please contact technical support.
Q3: How should I store the this compound?
A3:
-
Solid Powder: Store the lyophilized powder at -20°C for up to 3 years.[1]
-
Stock Solution: After reconstitution in a solvent like DMSO, aliquot the solution and store it at -20°C for up to 3 months or at -80°C for up to 6 months.[1] It is crucial to avoid repeated freeze-thaw cycles.
Q4: What is the p38 MAPK signaling pathway that this inhibitor targets?
A4: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[1] Its activation is involved in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control. The inhibitor works by blocking the activity of p38 MAPK, thereby preventing the downstream signaling events.
Caption: Overview of the p38 MAPK signaling pathway and the point of inhibition.
References
stability of p38 MAP Kinase Inhibitor III in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of p38 MAP Kinase Inhibitor III.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial to maintain the inhibitor's integrity. Recommendations for the solid compound and stock solutions are summarized below.
Q2: How do I reconstitute the solid this compound?
A2: To prepare a stock solution, reconstitute the solid inhibitor in a suitable solvent such as DMSO, DMF, or Ethanol. For example, to create a 10 mM stock solution in DMSO, add 247 µl of DMSO to 1 mg of the inhibitor.[1] If the compound doesn't dissolve readily, gentle warming and/or sonication can be used to aid dissolution.[2]
Q3: What is the recommended storage for the reconstituted stock solution?
A3: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For optimal stability, it is recommended to use the stock solution within the timeframes specified by the supplier.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: The stability of the inhibitor in aqueous solutions, including cell culture media, can be limited. It is highly recommended to prepare fresh working solutions from the frozen stock for each experiment.[2] When diluting the DMSO stock solution into aqueous media, ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%.[3]
Q5: What are the potential degradation pathways for this inhibitor?
A5: this compound contains a pyridinylimidazole moiety, which may be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Hydrolysis: The amide bond in similar kinase inhibitors can be susceptible to hydrolysis.[4]
-
Oxidation: The imidazole ring can be prone to oxidation.[2][5]
-
Photodegradation: Compounds with a pyridinylimidazole structure can be sensitive to light.[2] It is advisable to protect solutions from light.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of the inhibitor in cell culture medium. | The inhibitor has low aqueous solubility. | Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1% to 0.5%) to maintain cell health and inhibitor solubility.[3] If precipitation persists, consider using a different solvent for the initial stock, though DMSO is most common. Gentle warming or sonication of the stock solution before dilution may also help.[2] |
| Loss of inhibitor activity in my experiment. | The inhibitor may have degraded in the working solution. | Always prepare fresh working solutions from a properly stored, frozen aliquot of the stock solution for each experiment.[2] Avoid prolonged storage of the inhibitor in aqueous solutions. |
| The stock solution has undergone too many freeze-thaw cycles. | Aliquot the stock solution into single-use volumes after reconstitution to minimize freeze-thaw cycles. | |
| The stock solution has been stored for too long. | Adhere to the recommended storage times for stock solutions provided by the supplier. | |
| Inconsistent experimental results. | Inconsistent concentrations of the inhibitor in working solutions. | Ensure the stock solution is completely thawed and mixed well before preparing dilutions. |
| Variability in the final DMSO concentration affecting cells. | Maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls. | |
| Cell toxicity observed. | The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level for your specific cell line, typically below 0.5%.[3] |
| The inhibitor itself is cytotoxic at the concentration used. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the inhibitor for your cell line and experimental endpoint. |
Stability and Storage Data
Table 1: Storage and Stability of Solid this compound
| Storage Temperature | Stability |
| -20°C | ≥ 4 years |
Data compiled from supplier datasheets.
Table 2: Storage and Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Stability | Source |
| DMSO | -20°C | Up to 3 months | Sigma-Aldrich[1] |
| DMSO | -20°C | 1 month | MedchemExpress[2] |
| DMSO | -80°C | 6 months | MedchemExpress[2] |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the calculated volume of the desired solvent (e.g., DMSO) to the vial to achieve the target stock concentration.
-
Vortex the solution until the inhibitor is completely dissolved. Gentle warming or sonication can be applied if necessary.[2]
-
Aliquot the stock solution into sterile, single-use vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Assessing the Stability of this compound in Solution (Example using HPLC)
This protocol outlines a general procedure for a forced degradation study to identify conditions that may affect the stability of the inhibitor.
-
Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Prepare working solutions by diluting the stock solution in the test medium (e.g., cell culture medium, PBS) to a final concentration suitable for HPLC analysis.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the inhibitor solution with an equal volume of 0.1 N HCl.
-
Base Hydrolysis: Mix the inhibitor solution with an equal volume of 0.1 N NaOH.
-
Oxidation: Mix the inhibitor solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Incubate the inhibitor solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the inhibitor solution to a light source (e.g., UV lamp).
-
Include a control sample stored at the recommended temperature and protected from light.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[4]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining inhibitor at each time point relative to the initial concentration.
-
Characterize the degradation products using LC-MS/MS if further identification is needed.
-
Visualizations
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Caption: Workflow for assessing inhibitor stability under stress conditions.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
identifying and mitigating p38 MAP Kinase Inhibitor III-induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p38 MAP Kinase Inhibitor III. The information is designed to help identify and mitigate potential cytotoxicity associated with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, cell-permeable inhibitor of p38 MAP kinase.[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of downstream substrates.[1][2] The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[][4]
Q2: What are the known IC50 values for this compound?
A2: The inhibitory concentrations for this compound are summarized in the table below.
| Target | IC50 Value | Cell/System |
| p38α MAP Kinase | 0.38 µM | In vitro |
| TNF-α release | 0.16 µM | Human PBMC |
| IL-1β release | 0.039 µM | Human PBMC |
| [Source:[2]] |
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The optimal working concentration of this compound can vary significantly depending on the cell type and the specific experimental conditions. A good starting point is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. Based on its IC50 values, a concentration between 0.5 µM and 5 µM is likely to be effective for inhibiting p38 signaling in many cell lines. Always include a vehicle control (e.g., DMSO) in your experiments.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Concentration | 10 mM |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| [Source:[5]] |
Troubleshooting Guide
Issue 1: I am observing significant cell death in my cultures treated with this compound.
This is a common issue as p38 MAP kinase is involved in cell survival pathways in certain contexts.[] The observed cytotoxicity could be due to on-target inhibition of p38 or off-target effects.
Possible Causes and Solutions:
-
Concentration is too high:
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range (e.g., 0.1 µM to 1 µM) and titrate up.
-
-
On-target apoptosis:
-
Solution: The p38 pathway can have pro-survival roles in some cells.[6] Inhibition of p38 may be genuinely inducing apoptosis. Confirm apoptosis using methods like a Caspase-3/7 assay. If on-target apoptosis is the issue, you may need to reconsider if this inhibitor is suitable for your experimental goals in this specific cell line.
-
-
Off-target effects:
-
Solution: While this compound is described as selective, all kinase inhibitors have the potential for off-target effects, especially at higher concentrations.[7] Try to use the lowest effective concentration. If cytotoxicity persists, consider using a structurally different p38 inhibitor to see if the effect is consistent.
-
-
Solvent toxicity:
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level, typically below 0.1%.
-
Issue 2: I am not observing the expected inhibition of my downstream target after treatment with this compound.
Possible Causes and Solutions:
-
Incorrect concentration:
-
Solution: The IC50 value can vary between cell-free assays and whole-cell experiments. You may need to increase the concentration of the inhibitor. Perform a dose-response experiment and analyze the phosphorylation of a known downstream target of p38 (e.g., MK2, ATF2) by Western blot to confirm inhibition.
-
-
Inhibitor instability:
-
Solution: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in your culture medium for each experiment.
-
-
Cell line resistance:
-
Solution: Some cell lines may have compensatory signaling pathways that are activated upon p38 inhibition, masking the effect on your target of interest. Consider using a different cell line or exploring other pathway inhibitors in combination.
-
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[8]
Materials:
-
Cells of interest
-
This compound
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Detecting Apoptosis using Caspase-3/7 Assay
This assay quantifies the activity of caspases 3 and 7, key effectors of apoptosis.
Materials:
-
Cells of interest
-
This compound
-
White-walled 96-well plate
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations and a vehicle control. Include a positive control for apoptosis if available.
-
Incubate for the desired treatment duration.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure luminescence using a luminometer.
Visualizations
Caption: p38 MAP Kinase signaling pathway and the point of inhibition.
Caption: Troubleshooting workflow for inhibitor-induced cytotoxicity.
Caption: Logical relationship for addressing cytotoxicity.
References
- 1. scbt.com [scbt.com]
- 2. This compound [sigmaaldrich.com]
- 4. ahajournals.org [ahajournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells | Semantic Scholar [semanticscholar.org]
selecting appropriate negative controls for p38 MAP Kinase Inhibitor III experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using p38 MAP Kinase Inhibitor III (CAS 581098-48-8). The information is tailored for researchers, scientists, and drug development professionals to facilitate the design and execution of robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, potent, and selective ATP-competitive inhibitor of p38 MAP kinase.[1] It specifically targets the p38α isoform.[2] Its mechanism of action involves binding to the ATP pocket of the p38 kinase, preventing the phosphorylation of downstream substrates.[2] This inhibitor is noted for its reduced inhibitory activity against the cytochrome P450-2D6 isoform compared to other inhibitors like SB203580, making it a more suitable candidate for in vivo studies.
Q2: What are the key experimental considerations before using this compound?
A2: Before initiating experiments, it is crucial to:
-
Determine the optimal concentration: The IC50 of this compound can vary depending on the cell type and experimental conditions. A dose-response experiment is highly recommended to determine the effective concentration for your specific system.
-
Vehicle Control: The inhibitor is typically dissolved in a solvent like DMSO. Ensure that all experiments include a vehicle-only control to account for any effects of the solvent on the cells.
-
Time-course experiment: The onset and duration of inhibition can vary. Perform a time-course experiment to identify the optimal incubation time for observing the desired biological effect.
Q3: Is there a commercially available inactive analog for this compound to use as a negative control?
A3: Currently, there is no readily available, commercially validated inactive analog of this compound. An inactive analog is a compound with a very similar chemical structure to the active inhibitor but does not bind to the target kinase. The absence of a specific inactive analog requires the use of alternative negative control strategies to ensure the observed effects are due to the specific inhibition of p38 MAPK.
Q4: What are the best alternative negative controls in the absence of an inactive analog?
A4: When a specific inactive analog is unavailable, a combination of the following controls is recommended to build a strong case for the specificity of the observed effects:
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of p38 MAPK. If the observed phenotype is reversed in the presence of the inhibitor, it strongly suggests the effect is mediated through p38.
-
Upstream Activator/Downstream Readout: Confirm that the inhibitor blocks the phosphorylation of a known downstream target of p38 (e.g., MK2, ATF2) upon stimulation with a known upstream activator (e.g., anisomycin, UV radiation).
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to account for any non-specific effects of the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of the inhibitor | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. |
| Inhibitor is degraded. | Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C). Prepare fresh working dilutions for each experiment. | |
| Insufficient incubation time. | Conduct a time-course experiment to determine the optimal duration of inhibitor treatment. | |
| p38 MAPK is not activated in your experimental system. | Confirm the activation of the p38 pathway in your model system using a positive control (e.g., anisomycin, UV, IL-1β) and western blotting for phosphorylated p38. | |
| High background or off-target effects | Inhibitor concentration is too high. | Use the lowest effective concentration determined from your dose-response curve. |
| The observed phenotype is due to inhibition of other kinases. | Perform a kinase selectivity screen if possible. Use a structurally unrelated p38 inhibitor to confirm the phenotype. Consider rescue experiments with a drug-resistant p38 mutant. | |
| Solvent (e.g., DMSO) is causing toxicity. | Ensure the final concentration of the solvent is low (typically <0.1%) and consistent across all experimental conditions, including a vehicle-only control. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media composition. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. | |
| Technical variability in assays. | Ensure consistent incubation times, antibody dilutions, and washing steps in downstream analyses like western blotting or kinase assays. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| p38α MAP Kinase | IC50 | 0.90 µM | [3] |
| TNF-α release (human PBMC) | IC50 | 0.37 µM | [3] |
| IL-1β release (human PBMC) | IC50 | 0.044 µM | [3] |
Experimental Protocols
Protocol 1: In Vitro p38 MAP Kinase Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on purified p38 kinase.
Materials:
-
Recombinant active p38 MAP kinase
-
ATF2 (or other suitable p38 substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
This compound
-
DMSO (vehicle)
-
ADP-Glo™ Kinase Assay Kit (or similar)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
In a 96-well plate, add the diluted inhibitor or vehicle.
-
Add the recombinant p38 MAP kinase to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Prepare a substrate/ATP mix by adding ATF2 and ATP to the kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix to each well.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity according to the manufacturer's instructions of the chosen assay kit (e.g., by measuring ADP production).
-
Plot the kinase activity against the inhibitor concentration and calculate the IC50 value.
Protocol 2: Cell-Based Assay for p38 MAPK Inhibition
This protocol describes a general method for evaluating the effect of this compound on the p38 signaling pathway in cultured cells.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound
-
DMSO (vehicle)
-
A known p38 MAPK activator (e.g., anisomycin, UV radiation, IL-1β)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-p38, total p38, phospho-MK2 (a downstream target), and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a p38 activator for a predetermined time (e.g., 15-30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and western blotting with antibodies against phospho-p38, total p38, phospho-MK2, and a loading control.
-
Develop the blots using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the extent of inhibition of p38 phosphorylation and downstream signaling.
Visualizations
Caption: The p38 MAPK signaling pathway and the point of intervention by this compound.
References
dealing with batch-to-batch variation of p38 MAP Kinase Inhibitor III
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p38 MAP Kinase Inhibitor III. Our goal is to help you address potential issues, particularly those arising from batch-to-batch variation, to ensure the consistency and reliability of your experimental results.
Troubleshooting Guide: Dealing with Batch-to-Batch Variation
Inconsistent results between different lots of a small molecule inhibitor can be a significant source of experimental variability. This guide provides a systematic approach to identifying and mitigating issues related to batch-to-batch variation of this compound.
Question: My new batch of this compound is giving different results (e.g., altered potency, unexpected off-target effects) compared to the previous batch. How should I troubleshoot this?
Answer:
When you suspect batch-to-batch variation, a systematic validation of the new lot is crucial before its use in critical experiments. Follow these steps:
-
Review the Certificate of Analysis (CoA):
-
Carefully compare the CoAs from the new and old batches. Pay close attention to reported purity (e.g., by HPLC), identity confirmation (e.g., by NMR or Mass Spectrometry), and any listed impurities.
-
Even small differences in purity or the impurity profile can lead to significant variations in biological activity.
-
-
Perform In-house Quality Control:
-
Solubility Test: Confirm that the new batch dissolves as expected in your chosen solvent (e.g., DMSO). Note any differences in appearance or the effort required for solubilization.
-
Purity Assessment (if equipment is available): An analytical technique like High-Performance Liquid Chromatography (HPLC) can be used to independently verify the purity of the new batch and compare it to the previous one.
-
-
Validate Biological Activity:
-
In Vitro Kinase Assay: Perform a dose-response experiment to determine the IC50 value of the new batch against purified p38 MAPK alpha. This is the most direct measure of its inhibitory activity. Compare this to the IC50 you determined for the previous batch or the value reported by the manufacturer.
-
Cell-Based Assay: Functionally test the inhibitor in a relevant cell line. A Western blot to assess the phosphorylation of a downstream target of p38, such as MAPKAPK-2 (MK2), is a common and effective method. A new, effective batch should show a dose-dependent decrease in p-MK2 levels.
-
Data Presentation: Comparison of this compound Specifications
The following table summarizes publicly available data for this compound from various suppliers. This illustrates that while the compound is chemically the same, reported potencies can differ, highlighting the importance of in-house validation.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity | ≥98% (HPLC) | ≥95% | >98.5% |
| IC50 (p38α) | 0.38 µM | 0.9 µM[1][2][3] | 0.9 µM[4] |
| IC50 (TNF-α release) | 0.16 µM | 0.044 µM | 0.044 µM[4] |
| IC50 (IL-1β release) | 0.039 µM | 0.37 µM | 0.37 µM[4] |
Note: The IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). It is always recommended to determine the IC50 under your experimental conditions.
Experimental Protocols
In Vitro p38α Kinase Assay (Non-Radioactive)
This protocol is a general guideline for determining the IC50 of this compound using a commercially available ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human p38α kinase
-
p38 MAPK substrate (e.g., ATF2)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
This compound (new and old batches)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
White, opaque 96-well plates
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the this compound (from both batches) in kinase buffer with a constant, low percentage of DMSO.
-
Set up Kinase Reaction:
-
In each well of the 96-well plate, add the inhibitor dilution (or DMSO as a vehicle control).
-
Add the p38α kinase to each well.
-
Initiate the reaction by adding the substrate/ATP mix.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Detection:
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Phospho-p38 and Phospho-MK2
This protocol describes how to assess the cellular activity of the inhibitor by measuring the phosphorylation status of p38 and its downstream target, MK2.
Materials:
-
Cell line responsive to a p38 activator (e.g., HEK293, HeLa, THP-1)
-
p38 activator (e.g., Anisomycin, UV irradiation, LPS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-p38 MAPK, anti-phospho-MAPKAPK-2 (Thr334), anti-MAPKAPK-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with a p38 activator for the appropriate time (e.g., Anisomycin for 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a cell-permeable, ATP-competitive inhibitor of p38 MAP kinase, with a higher selectivity for the p38α isoform.[3] By binding to the ATP pocket, it prevents the phosphorylation of downstream substrates.
Q2: What are the recommended storage conditions for this compound? A2: The solid compound should be stored at -20°C.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are some common solvents for dissolving this compound? A3: This inhibitor is soluble in DMSO, DMF, and Ethanol.[3] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration.
Q4: My cells are not responding to the inhibitor, even at high concentrations. What could be the problem? A4: There are several possibilities:
-
Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling. It's also possible you have a faulty batch. We recommend validating the inhibitor's activity using an in vitro kinase assay.
-
Cell Line Resistance: The specific cell line you are using may not have an active p38 signaling pathway or may have compensatory mechanisms that bypass p38 inhibition.
-
Experimental Conditions: Ensure that the p38 pathway is being adequately stimulated in your experiment. You can confirm activation by performing a Western blot for phospho-p38 in your stimulated control cells.
Q5: I am observing off-target effects. Is this expected with this compound? A5: While this compound is considered selective for p38, like most small molecule inhibitors, it may exhibit some off-target activity, especially at higher concentrations. If you suspect off-target effects, consider:
-
Using a lower concentration: Titrate the inhibitor to the lowest effective concentration.
-
Using a structurally different p38 inhibitor: Comparing the effects of two different inhibitors can help distinguish between on-target and off-target effects.
-
Performing a kinase panel screen: This can identify other kinases that are inhibited by the compound.
Visualizations
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Caption: Workflow for troubleshooting batch-to-batch variation.
Caption: Quality control process for a new inhibitor batch.
References
minimizing non-specific binding of p38 MAP Kinase Inhibitor III in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of p38 MAP Kinase Inhibitor III in cell-based assays.
Troubleshooting Guide: Minimizing Non-Specific Binding
High background or unexpected results when using this compound can often be attributed to non-specific binding or off-target effects. This guide provides a systematic approach to troubleshoot and mitigate these issues.
Question: I am observing high background signal or unexpected phenotypic changes in my cells even at low concentrations of this compound. What are the likely causes and how can I resolve this?
Answer: High background and unexpected cellular responses can stem from several factors, including inhibitor concentration, incubation time, and cell-specific characteristics. Below is a step-by-step guide to address these potential issues.
1. Optimize Inhibitor Concentration:
The optimal concentration of this compound is critical for achieving specific inhibition of p38 MAPK while minimizing off-target effects.
-
Recommendation: Perform a dose-response experiment to determine the minimal concentration of the inhibitor required to achieve the desired level of p38 inhibition. Start with a broad range of concentrations around the reported IC50 values and narrow down to the lowest effective concentration.
| Parameter | Reported Value | Experimental Recommendation |
| p38 MAPK Inhibition (in vitro) | IC50 = 0.9 µM[1] | Test concentrations from 0.1 µM to 10 µM. |
| IL-1β Release Inhibition (in cells) | IC50 = 0.37 µM[1] | Test concentrations from 0.05 µM to 5 µM. |
| TNF-α Release Inhibition (in cells) | IC50 = 0.044 µM[1] | Test concentrations from 0.01 µM to 1 µM. |
2. Adjust Incubation Time:
Prolonged exposure to the inhibitor can sometimes lead to increased non-specific binding and cytotoxicity.
-
Recommendation: Conduct a time-course experiment to identify the shortest incubation time that yields significant p38 inhibition. Assess p38 activity at various time points (e.g., 1, 4, 12, 24 hours) after inhibitor treatment.
3. Include Proper Controls:
Appropriate controls are essential to differentiate between specific on-target effects and non-specific or off-target effects.
-
Negative Controls:
-
Vehicle Control (e.g., DMSO): Treat cells with the same concentration of the vehicle used to dissolve the inhibitor. This accounts for any effects of the solvent itself.
-
Inactive Structural Analog: If available, use a structurally similar but inactive analog of the inhibitor to control for non-target-related chemical effects.
-
-
Positive Controls:
-
Known p38 Activator (e.g., Anisomycin, LPS): Use a known activator to stimulate the p38 pathway and confirm that the inhibitor can block this activation.
-
Alternative p38 Inhibitor (e.g., SB203580): Compare the effects of this compound with another well-characterized p38 inhibitor to see if the observed phenotype is consistent.[2]
-
4. Modify Assay Buffer Conditions:
The composition of the cell culture medium or assay buffer can influence the binding characteristics of small molecules.
-
Recommendation:
-
Increase Serum Concentration: In some cases, increasing the serum concentration in the culture medium can help reduce non-specific binding by providing a sink for hydrophobic interactions.
-
Add Bovine Serum Albumin (BSA): Supplementing the assay buffer with a low concentration of BSA (e.g., 0.1-1%) can block non-specific binding sites on cells and plasticware.
-
5. Verify Target Engagement:
It is crucial to confirm that the inhibitor is indeed binding to and inhibiting p38 MAPK in your specific cellular context.
-
Recommendation:
-
Western Blotting: Measure the phosphorylation status of direct downstream targets of p38, such as MAPKAPK-2 (MK2) or ATF-2.[3] A reduction in the phosphorylation of these substrates upon inhibitor treatment indicates on-target activity.
-
Kinase Assay: Perform an in vitro kinase assay using immunoprecipitated p38 from treated and untreated cell lysates to directly measure the inhibitor's effect on its catalytic activity.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, potent, and selective ATP-competitive inhibitor of p38 MAP kinase.[4] This means it binds to the ATP-binding pocket of the p38 kinase, preventing the binding of ATP and subsequent phosphorylation of its downstream targets.
Q2: What are the known off-target effects of p38 inhibitors?
A2: While this compound is described as selective, it is important to be aware of potential off-target effects that have been reported for other p38 inhibitors. For instance, the widely used inhibitor SB202190 has been shown to have off-target effects on kinases such as CK1d, GAK, GSK3, and RIP2.[5] It is crucial to validate the specificity of this compound in your experimental system.
Q3: How can I confirm that the observed cellular phenotype is due to p38 inhibition and not an off-target effect?
A3: To confirm the on-target effect of the inhibitor, you can employ the following strategies:
-
Use a structurally different p38 inhibitor: If another p38 inhibitor with a different chemical scaffold produces the same phenotype, it is more likely that the effect is on-target.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of p38 MAPK. If the phenotype of p38 knockdown/knockout cells is similar to that of inhibitor-treated cells, it strongly suggests an on-target effect.
-
Rescue experiment: If possible, express an inhibitor-resistant mutant of p38 MAPK. If the inhibitor fails to produce the phenotype in cells expressing the resistant mutant, it confirms the on-target activity.
Q4: What is the p38 MAPK signaling pathway?
A4: The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including cellular stress and inflammatory cytokines. The pathway involves a series of protein kinases that ultimately activate p38 MAPK, leading to the phosphorylation of various downstream substrates that regulate processes like inflammation, apoptosis, and cell differentiation.
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for p38 Inhibition
This protocol outlines a method to determine the optimal concentration and incubation time for this compound in a cell-based assay using Western blotting to assess the phosphorylation of a downstream target.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
p38 activator (e.g., Anisomycin)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-MAPKAPK-2, anti-total-MAPKAPK-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Dose-Response:
-
Pre-treat cells with a range of inhibitor concentrations (e.g., 0.01 µM to 10 µM) for a fixed time (e.g., 1 hour).
-
Add a p38 activator (e.g., Anisomycin at 10 µg/mL) and incubate for a short period (e.g., 30 minutes).
-
Include vehicle-only and activator-only controls.
-
-
Time-Course:
-
Treat cells with a fixed, effective concentration of the inhibitor (determined from the dose-response experiment) for various durations (e.g., 1, 4, 12, 24 hours).
-
Stimulate with a p38 activator for the last 30 minutes of the incubation period.
-
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-MAPKAPK-2 and total MAPKAPK-2. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities to determine the concentration and time at which the inhibitor effectively reduces the phosphorylation of MAPKAPK-2.
Caption: Workflow for optimizing inhibitor concentration and time.
Protocol 2: Assessing Off-Target Effects using a Kinase Panel
To rigorously assess the selectivity of this compound, it is advisable to screen it against a panel of other kinases, particularly those with similar ATP-binding pockets.
Recommendation:
Utilize a commercial kinase profiling service. These services typically offer assays for a broad range of kinases. Provide the service with this compound at a concentration that is 10- to 100-fold higher than its p38 IC50. This will help identify any potential off-target kinases that are inhibited at concentrations relevant to your cell-based experiments. The results will be provided as a percentage of inhibition for each kinase in the panel, allowing for a comprehensive assessment of the inhibitor's selectivity.
Caption: Troubleshooting decision tree for non-specific binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting p38 MAP Kinase Inhibitor III delivery in animal models
Technical Support Center: p38 MAP Kinase Inhibitor III
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as ML3403, is a cell-permeable, potent, and selective inhibitor of p38 mitogen-activated protein (MAP) kinase.[1][2] It functions as an ATP-competitive inhibitor, specifically targeting the p38α isoform with an IC50 of 380 nM.[1][3] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation, regulating processes like cytokine production, apoptosis, and cell differentiation.[4][5][6] By inhibiting p38, this compound can effectively suppress inflammatory responses.[4][5][6]
Q2: What are the main applications of this compound in animal models?
A2: In animal models, this inhibitor is primarily used to study the in vivo roles of the p38 MAPK pathway in various physiological and pathological processes. It has been shown to effectively suppress the release of pro-inflammatory cytokines like TNF-α and IL-1β.[1][7][8] Its reduced inhibitory activity against cytochrome P450-2D6 compared to other inhibitors like SB 203580 makes it more suitable for in vivo studies.[1][3]
Q3: How should I store this compound?
A3: The solid form of the inhibitor should be stored at 2-8°C.[1] Stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[9] It is recommended to aliquot the solution after the initial use to avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guide
Solubility and Formulation Issues
Q4: I am having trouble dissolving the this compound for my in vivo experiment. What are the recommended solvents and concentrations?
A4: this compound is soluble in several organic solvents. The choice of solvent and final formulation depends on the intended route of administration.
Solubility Data
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | 5 mg/mL | [1] |
| DMSO | 12 mg/mL | [7][8] |
| DMF | 20 mg/mL | [7][8] |
| Ethanol | 30 mg/mL | [7][8] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.33 mg/mL |[7][8] |
For in vivo administration, a common approach is to first dissolve the inhibitor in a minimal amount of DMSO and then dilute it with a vehicle suitable for animal injection.
Q5: My inhibitor precipitates out of solution when I dilute my DMSO stock with an aqueous vehicle. How can I prevent this?
A5: Precipitation upon dilution of a DMSO stock is a common issue due to the poor aqueous solubility of many small molecule inhibitors. Here are some strategies to overcome this:
-
Use of Co-solvents: A widely used technique involves a multi-step dilution with co-solvents.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.[8]
-
Warm the Solution: Gently warming the solution may help, but be cautious about the inhibitor's stability at higher temperatures.
Inconsistent or Lack of Efficacy
Q6: I am not observing the expected biological effect in my animal model after administering the inhibitor. What could be the reasons?
A6: Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Inhibitor Degradation: Ensure the inhibitor has been stored correctly and has not expired. Prepare fresh solutions for each experiment.
-
Incorrect Dosage: The effective dose can vary between animal models and disease states. A dose-response study may be necessary to determine the optimal concentration. An in vivo study in mice showed an ED50 of 1.33 mg/kg for the suppression of TNF-α release.[1][3]
-
Suboptimal Administration Route: The route of administration significantly impacts the bioavailability of the inhibitor. Consider the pharmacokinetic properties of the compound when selecting the delivery method.
-
Metabolic Instability: While this compound is considered more stable than some alternatives, rapid metabolism in the animal model could reduce its effective concentration at the target site.[1][3]
-
Timing of Administration: The timing of inhibitor delivery relative to the induction of the disease or stimulus is critical. The inhibitor needs to be present at the target tissue at the time of p38 activation.
Off-Target Effects and Toxicity
Q7: I am observing unexpected side effects or toxicity in my animal model. Could this be due to the p38 inhibitor?
A7: While this compound is selective, off-target effects and toxicity can occur, especially at higher concentrations.[11]
-
Dose Reduction: The simplest approach is to lower the dose to see if the adverse effects diminish while maintaining the desired therapeutic effect.
-
Alternative Inhibitors: If toxicity persists, consider using a different p38 inhibitor with a distinct chemical structure and off-target profile.
-
Vehicle Control: Always include a vehicle-only control group to ensure the observed effects are not due to the solvents used in the formulation.
-
Histopathological Analysis: Conduct a thorough histopathological examination of major organs to identify any signs of toxicity.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the inhibitor is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Formulation for Intraperitoneal (IP) Injection in Mice
This protocol is an example, and optimization may be required for your specific experimental setup.
-
Initial Dilution: Start with a 50 mg/mL stock solution of this compound in DMSO.
-
Co-solvent Addition: In a sterile tube, add 400 µL of PEG300 to 100 µL of the DMSO stock solution and mix thoroughly.
-
Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix gently but thoroughly.
-
Administration: The final solution is ready for intraperitoneal injection. The final concentration in this example is 5 mg/mL. The dosing volume should be calculated based on the animal's weight and the desired final dose.
Visualizations
Caption: The p38 MAPK signaling cascade and the point of inhibition.
References
- 1. This compound [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. p38i ≥98% (HPLC), p38 MAP kinase inhibitor, liquid | Sigma-Aldrich [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assaygenie.com [assaygenie.com]
- 7. caymanchem.com [caymanchem.com]
- 8. (S)-p38 MAPK Inhibitor III | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. invivogen.com [invivogen.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: p38 MAP Kinase Inhibitor III vs. BIRB 796 in Efficacy and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent p38 MAP kinase inhibitors: p38 MAP Kinase Inhibitor III and BIRB 796. The following sections present a comprehensive analysis of their efficacy and selectivity, supported by available experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
At a Glance: Key Differences
| Feature | This compound (ML3403) | BIRB 796 (Doramapimod) |
| Binding Mode | ATP-competitive | Allosteric (DFG-out conformation) |
| p38α Potency | IC50: ~0.38 - 0.9 µM | IC50: 38 nM, Kd: 0.1 nM |
| p38 Isoform Coverage | Primarily characterized against p38α | Pan-p38 inhibitor (α, β, γ, δ) |
| Selectivity Profile | Described as selective, with reduced activity against CYP450-2D6 compared to SB 203580. A comprehensive kinase selectivity panel is not publicly available. | Highly selective, with detailed profiling against a broad range of kinases. |
| Cellular Potency | Potent inhibitor of TNF-α (IC50: 44-160 nM) and IL-1β (IC50: 37-39 nM) release. | Potent inhibitor of TNF-α production (EC50 in THP-1 cells: 16-22 nM). |
Data Presentation: Efficacy and Selectivity
The following tables summarize the quantitative data for both inhibitors based on publicly available information.
Table 1: Efficacy Against p38 MAPK Isoforms
| Inhibitor | p38α IC50 | p38β IC50 | p38γ IC50 | p38δ IC50 |
| This compound | 0.38 µM[1], 0.9 µM[2][3] | Not Available | Not Available | Not Available |
| BIRB 796 | 38 nM | 65 nM | 200 nM | 520 nM |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Efficacy - Inhibition of Cytokine Release
| Inhibitor | Cell Type | Stimulus | Cytokine Inhibited | IC50 / EC50 |
| This compound | Human PBMC | LPS | TNF-α | 160 nM[1][4] |
| Human PBMC | LPS | IL-1β | 39 nM[1][4] | |
| Human PBMC | LPS | TNF-α | 44 nM[2][3] | |
| Human PBMC | LPS | IL-1β | 37 nM[2][3] | |
| BIRB 796 | THP-1 cells | LPS | TNF-α | 16 - 22 nM (EC50) |
| Human PBMCs | LPS | TNF-α | 21 nM (IC50) | |
| Human Whole Blood | LPS | TNF-α | 960 nM (IC50) |
IC50/EC50 values in a cellular context reflect the inhibitor's potency in a more physiologically relevant environment.
Table 3: Selectivity Profile of BIRB 796
| Kinase | IC50 | Fold Selectivity vs. p38α |
| p38α | 38 nM | 1 |
| JNK2α2 | 98 nM | ~2.6 |
| c-Raf-1 | 1.4 µM | ~37 |
| B-Raf | 83 nM | ~2.2 |
| Abl | 14.6 µM | ~384 |
| Fyn | Weak Inhibition | >1000 |
| Lck | Weak Inhibition | >1000 |
| ERK-1 | No significant inhibition | >1000 |
| SYK | No significant inhibition | >1000 |
| IKK2 | No significant inhibition | >1000 |
A comprehensive, publicly available kinase selectivity panel for this compound (ML3403) was not identified during the literature search. It is described as a "selective" inhibitor with reduced activity towards liver cytochrome P450 enzymes compared to the earlier inhibitor SB203580.[5]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating inhibitor efficacy.
Caption: The p38 MAPK signaling cascade.
Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
In Vitro p38α Kinase Activity Assay (Biochemical Assay)
This protocol is a generalized procedure for determining the in vitro efficacy of a p38 MAPK inhibitor.
Objective: To measure the 50% inhibitory concentration (IC50) of the test compound against purified, active p38α kinase.
Materials:
-
Active, purified recombinant p38α enzyme
-
p38 MAPK substrate (e.g., ATF2)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
Test inhibitors (this compound or BIRB 796) dissolved in DMSO
-
96- or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add the diluted inhibitors to the wells of the assay plate. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add the p38α enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP to each well.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Lipopolysaccharide (LPS)-Induced TNF-α Release Assay (Cell-Based Assay)
This protocol outlines a general method for assessing the cellular potency of p38 MAPK inhibitors.
Objective: To determine the half-maximal effective concentration (EC50) of the test compound for the inhibition of TNF-α production in a monocytic cell line.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitors (this compound or BIRB 796) dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Microplate reader for absorbance
Procedure:
-
Seed the THP-1 cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours, if required by the specific cell line protocol.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Pre-incubate the cells with the diluted inhibitors for 30-60 minutes at 37°C. Include a DMSO-only control.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubate the plates for 4-18 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percent inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated, DMSO-treated control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the EC50 value.
Conclusion
Both this compound and BIRB 796 are effective inhibitors of the p38 MAPK pathway. However, they exhibit distinct profiles that make them suitable for different research applications.
BIRB 796 stands out for its high potency against the p38α isoform and its well-characterized selectivity profile. Its allosteric binding mechanism, targeting the DFG-out conformation, contributes to its high affinity and slow dissociation rate. The availability of IC50 values for all four p38 isoforms and a broad panel of other kinases makes it an excellent tool for studies requiring a highly selective and potent p38 inhibitor, where off-target effects need to be minimized and well-understood.
This compound (ML3403) is a potent ATP-competitive inhibitor of p38α with demonstrated efficacy in cellular assays, effectively blocking the production of key pro-inflammatory cytokines. While it is described as a selective inhibitor, the lack of a comprehensive public kinase selectivity profile makes it more challenging to rule out potential off-target effects compared to BIRB 796. It may be a suitable choice for studies where high potency in cellular systems is the primary concern and where its ATP-competitive mechanism is of interest.
Researchers should carefully consider the specific requirements of their experiments when choosing between these two inhibitors. For studies demanding the highest degree of selectivity and a well-defined off-target profile, BIRB 796 is the superior choice based on the available data. For applications where potent cellular inhibition of cytokine production via an ATP-competitive mechanism is desired, this compound is a valuable tool.
References
- 1. Assays for measurement of TNF antagonists in practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Novel p38 MAPK inhibitor ML3403 has potent anti-inflammatory activity in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating p38 MAP Kinase Inhibitor III Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of p38 MAP Kinase Inhibitor III within a cellular context. We present objective comparisons with alternative inhibitors and include detailed experimental data and protocols to assist researchers in selecting the most appropriate validation strategy for their needs.
Introduction to p38 MAPK and its Inhibition
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3][4] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making p38 MAPK a key therapeutic target.[1][3][4] this compound is a cell-permeable and ATP-competitive inhibitor of p38 MAPK.[5] Validating that a compound like this compound directly interacts with and inhibits its intended target within the complex cellular environment is a crucial step in drug development. This guide will explore and compare key experimental methods for confirming this target engagement.
Comparison of p38 MAPK Inhibitors
To provide a comprehensive overview, this guide compares this compound with other commonly used p38 MAPK inhibitors: SB203580 and VX-745. The following tables summarize their performance based on enzymatic and cellular assays.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | p38α | 900[5] | |
| SB203580 | p38α/β | 50/100[6] | Also inhibits PKB at higher concentrations.[7] |
| VX-745 (Neflamapimod) | p38α/β | 10/220[8] | Highly selective for p38α over p38β.[8] |
Table 2: Cellular Activity - Inhibition of Cytokine Release
| Inhibitor | Cell Type | Cytokine | IC50 (nM) |
| This compound | Human PBMCs | IL-1β | 370[4] |
| Human PBMCs | TNF-α | 44[4] | |
| SB203580 | THP-1 cells | Cytokines | 300-500[6] |
| VX-745 (Neflamapimod) | Human PBMCs | IL-1β | 56[1] |
| Human PBMCs | TNF-α | 52[1] |
Experimental Protocols for Target Validation
Validating the interaction of an inhibitor with its target in a cellular setting is paramount. The following are detailed protocols for three key methodologies.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.
Experimental Workflow for CETSA
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting and Resuspension: Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a PCR machine, followed by cooling at room temperature for 3 minutes. A no-heat control should be kept at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the samples to the same protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for p38 MAPK, followed by a suitable HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the bands using a chemiluminescence detection system. Quantify the band intensities and plot the percentage of soluble p38 MAPK as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Western Blotting for Phospho-p38 MAPK
This method assesses the functional consequence of p38 MAPK inhibition by measuring the phosphorylation status of p38 at Threonine 180 and Tyrosine 182, which is required for its activation.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway.
Protocol:
-
Cell Culture, Treatment, and Stimulation: Plate cells and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours. Stimulate the cells with a known p38 MAPK activator (e.g., Anisomycin, UV radiation, or pro-inflammatory cytokines like TNF-α) for a short period (e.g., 15-30 minutes) to induce p38 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK or a housekeeping protein like GAPDH or β-actin. A dose-dependent decrease in the phospho-p38 signal in the inhibitor-treated samples indicates target engagement and inhibition.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of p38 MAPK on a specific substrate in the presence of an inhibitor.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for an in vitro p38 MAPK kinase assay.
Protocol:
-
Reagents:
-
Recombinant active p38 MAPK enzyme.
-
p38 MAPK substrate (e.g., recombinant ATF-2).
-
This compound at various concentrations.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
ATP.
-
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the recombinant p38 MAPK enzyme, the substrate (e.g., ATF-2), and the desired concentration of this compound or vehicle control in the kinase assay buffer.
-
Initiation of Kinase Reaction: Start the reaction by adding a final concentration of ATP (e.g., 100 µM).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection of Substrate Phosphorylation:
-
Western Blot: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific for the phosphorylated form of the substrate (e.g., phospho-ATF-2 (Thr71)).
-
Luminescence-based Assay: Alternatively, use a commercial kit that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay). In this case, after the kinase reaction, a reagent is added to deplete the remaining ATP, and then another reagent converts the ADP produced into ATP, which is quantified by a luciferase reaction.
-
-
Data Analysis: Quantify the signal from the phosphorylated substrate or the luminescent signal. A decrease in signal with increasing inhibitor concentration indicates the inhibitory activity of the compound.
Conclusion
Validating the target engagement of this compound is a critical step in preclinical drug development. The methods described in this guide—CETSA, phospho-p38 Western blotting, and in vitro kinase assays—provide a multi-faceted approach to confirming direct binding, functional inhibition in a cellular context, and enzymatic inhibition, respectively. By utilizing these robust methodologies, researchers can confidently assess the on-target activity of this compound and other potential p38 MAPK inhibitors, paving the way for further therapeutic development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. VX 745 | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MilliporeSigma Calbiochem this compound 1mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 6. Effect of the p38 kinase inhibitor, SB 203580, on allergic airway inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of p38 MAPK Inhibitors in a Murine Model of Rheumatoid Arthritis
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key therapeutic target for autoimmune diseases such as rheumatoid arthritis (RA).[1] Over the years, numerous small molecule inhibitors targeting p38 MAPK have been developed, with several advancing to clinical trials.[2][3] However, their clinical success has been limited, prompting a closer examination of their efficacy and potential off-target effects.[1][4] This guide provides a comparative analysis of various p38 MAPK inhibitors, focusing on their performance in the widely used collagen-induced arthritis (CIA) mouse model, a preclinical model that mimics many aspects of human RA.
Overview of p38 MAPK Signaling
The p38 MAPK cascade is a three-tiered signaling module activated by inflammatory cytokines and cellular stress.[1] This pathway plays a pivotal role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are key drivers of RA pathology.[3][5] The four isoforms of p38 MAPK—α, β, γ, and δ—exhibit different tissue distributions and substrate specificities, with p38α being the most studied isoform in the context of inflammation.[3][6]
Comparative Efficacy of p38 MAPK Inhibitors in the Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established preclinical model for RA, where an immune response is mounted against collagen, leading to joint inflammation and destruction. The following tables summarize the in vitro potency and in vivo efficacy of several p38 MAPK inhibitors that have been evaluated in this model.
In Vitro Potency of Selected p38 MAPK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cellular Assay | Cell Type | Reference |
| BIRB-796 (Doramapimod) | p38α, β, γ, δ | 38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ) | LPS-induced TNF-α | Human PBMCs | [6][7] |
| SCIO-469 (Talmapimod) | p38α | 9 | LPS-induced TNF-α | Human whole blood | [2] |
| VX-745 | p38α, β | 10 (p38α), 220 (p38β) | LPS-induced TNF-α | Human whole blood | [2][7] |
| Org 48762-0 | p38α | 17 | LPS-induced TNF-α | Human PBMCs | [5] |
| GW856553X | p38α, β | N/A | Not specified | Not specified | [8] |
| GSK678361 | p38α, β | N/A | Not specified | Not specified | [8] |
| SD-0006 | p38α, β | N/A | Not specified | Not specified | [2] |
N/A: Data not available in the provided search results.
In Vivo Efficacy in the Murine CIA Model
| Inhibitor | Dose & Route | Key Findings | Reference |
| Org 48762-0 | 3 mg/kg, oral | Equally inhibited arthritis development as anti-TNFα antibody. Provided protection against bone damage. | [5] |
| GW856553X | Not specified | Reduced signs and symptoms of disease and protected joints from damage in both acute and chronic CIA. | [8] |
| GSK678361 | Not specified | Confirmed the effects of GW856553X and completely reversed signs of established disease and joint destruction when administered 14 days post-onset. | [8] |
| SD-0006 | Not specified | Showed equivalent efficacy to anti-TNF antibody treatment. | [2] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
A common methodology for inducing CIA, as synthesized from the provided literature, is as follows:
-
Immunization: Male DBA/1 mice are immunized at the base of the tail with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant.
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant is typically given 21 days after the primary immunization.
-
Disease Onset and Assessment: Arthritis development usually begins 3 to 4 weeks after the initial immunization. Disease severity is monitored by a macroscopic scoring system based on the swelling and redness of the paws.
-
Inhibitor Treatment: Treatment with p38 MAPK inhibitors or a vehicle control is initiated either prophylactically (before disease onset) or therapeutically (after disease onset).[8]
-
Outcome Measures: Efficacy is assessed through clinical scores, histological analysis of joint inflammation and destruction, and radiological analyses such as micro-computed tomography to evaluate bone damage.[5]
In Vitro Inhibition of LPS-Induced TNF-α Production
This cellular assay is commonly used to determine the in vitro potency of p38 MAPK inhibitors.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or whole blood are cultured.[2][5]
-
Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of the p38 MAPK inhibitor or a vehicle control for a specified period (e.g., 30-60 minutes).
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to stimulate the production of TNF-α.
-
Incubation: The cell cultures are incubated for several hours (e.g., 4-24 hours).
-
TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Concluding Remarks
The comparative data, primarily from the CIA model, demonstrates that potent and selective p38 MAPK inhibitors can effectively reduce inflammation and protect against joint damage in a preclinical setting.[5][8] The efficacy of some inhibitors, such as SD-0006 and Org 48762-0, has been shown to be comparable to that of anti-TNF-α therapy, a cornerstone of current RA treatment.[2][5]
However, the translation of these promising preclinical findings to clinical success has been challenging. Issues such as off-target effects, toxicity, and the complex, redundant nature of inflammatory signaling pathways have hindered their development.[4][9] For instance, some studies suggest that p38α may also have anti-inflammatory functions, and its inhibition could paradoxically exacerbate inflammation in certain contexts.[4]
Future research may focus on developing inhibitors with improved selectivity for specific p38 isoforms or targeting upstream kinases in the p38 pathway, such as MKK3 and MKK6, as alternative therapeutic strategies.[4][9] The detailed experimental data and protocols presented in this guide offer a valuable resource for researchers working to overcome these challenges and unlock the full therapeutic potential of p38 MAPK inhibition.
References
- 1. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 2. scispace.com [scispace.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of p38 MAP Kinase Inhibitor III Effects with Genetic Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two common methods for studying p38 MAP kinase signaling: pharmacological inhibition with p38 MAP Kinase Inhibitor III and genetic knockdown using siRNA. This guide presents supporting experimental data, detailed protocols, and visual representations of the underlying biological processes and workflows.
The p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress, cytokines, and growth factors.[1][2] This pathway plays a central role in regulating cellular processes such as inflammation, apoptosis, cell cycle progression, and differentiation.[3]
Activation of the p38 MAPK pathway is initiated by upstream kinases, typically MAP kinase kinases (MKKs) such as MKK3 and MKK6. These MKKs phosphorylate p38 MAPK at specific threonine and tyrosine residues, leading to its activation. Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, which in turn modulate gene expression and cellular responses.[4]
Comparison of Pharmacological Inhibition vs. Genetic Knockdown
Pharmacological inhibitors and genetic knockdown techniques like RNA interference (RNAi) are two primary approaches to investigate the function of proteins like p38 MAPK. While both aim to reduce the activity of the target protein, they do so through different mechanisms, each with its own set of advantages and limitations.
This compound is a small molecule that acts as an ATP-competitive inhibitor of p38 MAPK. This means it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. This inhibition is typically rapid and reversible.
siRNA (small interfering RNA)-mediated knockdown , on the other hand, leads to the degradation of the target mRNA. This prevents the synthesis of new p38 MAPK protein, resulting in a reduction of the total protein level. The effect of siRNA is transient and its efficiency can vary.
Quantitative Data Comparison
The following tables summarize experimental data on the effects of this compound and p38 siRNA on key downstream readouts. It is important to note that the data presented here are collated from different studies and experimental systems. Therefore, direct comparison of absolute values should be made with caution. The experimental context is provided for each dataset.
Effect on Cytokine Production
| Method | Target | Cell Type | Stimulus | Concentration/ Efficiency | Effect on TNF-α | Effect on IL-1β | Reference |
| p38 MAPK Inhibitor III | p38α | Murine Macrophages | LPS | 2 µM | Significant reduction | Significant reduction | [5][6] |
| p38 MAPK Inhibitor III | p38α | Not Specified | Not Specified | IC50: 0.044 µM | - | IC50: 0.37 µM | Not Specified |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition.
Effect on Cell Proliferation
| Method | Target | Cell Line | Key Finding | Reference |
| p38α siRNA | p38α (MAPK14) | MDA-MB-468 (Human Breast Cancer) | ~80% mRNA knockdown; ~50% inhibition of cell proliferation | [4] |
| p38 siRNA | p38 | MCF-7 (Human Breast Cancer) | ~96% gene silencing at 30 nM; significant inhibition of cell proliferation | [1] |
| p38 Inhibitor (SB203580) | p38α/β | Neonatal Rat Cardiomyocytes | Increased expression of cell cycle regulators (cyclin A2, cdc2a, cyclin B) | [2] |
Note: Different p38 inhibitors were used in the cited studies. SB203580 is a commonly used p38α/β inhibitor.
Experimental Protocols
This section provides generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific experimental systems.
siRNA-mediated Knockdown of p38 MAPK
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute p38 MAPK-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-30 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours at 37°C.
-
Post-transfection: Add complete growth medium and incubate for 48-72 hours before proceeding with downstream assays.
-
Validation: Assess knockdown efficiency by Western blotting for p38 protein levels or qRT-PCR for p38 mRNA levels.
Treatment with this compound
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Cell Treatment:
-
Seed cells and grow to the desired confluency.
-
Dilute the inhibitor stock solution to the desired final concentration in cell culture medium.
-
Replace the existing medium with the inhibitor-containing medium.
-
A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) before analysis.
Western Blotting for p38 MAPK and Phospho-p38
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p38 and phospho-p38 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
ELISA for TNF-α and IL-1β
-
Sample Collection: Collect cell culture supernatants from treated and control cells.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
Cell Proliferation Assay (XTT/MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the p38 inhibitor or perform siRNA transfection as described above.
-
Assay:
-
Add XTT or MTT reagent to each well and incubate for 2-4 hours.
-
For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the control group.[1]
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown via siRNA are valuable tools for dissecting the roles of the p38 MAPK pathway. The choice of method depends on the specific research question, the desired kinetics of inhibition, and the experimental system.
Pharmacological inhibitors offer rapid and reversible control over kinase activity, making them suitable for studying acute signaling events. However, the potential for off-target effects necessitates careful validation. Genetic knockdown, while slower in onset, provides a more specific means of reducing target protein levels.
References
- 1. The effects of p38 gene silencing on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
selectivity profiling of p38 MAP Kinase Inhibitor III against other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of p38 MAP Kinase Inhibitor III against other kinases. Due to the limited availability of a comprehensive public kinase panel screening for this compound, this guide utilizes data from the closely related and extensively studied pyridinyl-imidazole p38 inhibitor, SB203580, as a representative compound for illustrating selectivity. This approach is based on their shared core chemical scaffold, which is a key determinant of their interaction with the kinase ATP-binding pocket.
This compound is a potent and cell-permeable inhibitor of p38 MAP kinase, with a reported IC50 value of 0.38 µM for p38α. Understanding the selectivity of such inhibitors is crucial for interpreting experimental results and anticipating potential off-target effects in drug development. Kinase inhibitors often exhibit activity against multiple kinases due to the conserved nature of the ATP-binding site across the kinome.
Comparative Selectivity Profile
The following table summarizes the inhibitory activity of the representative p38 inhibitor, SB203580, against a panel of kinases. This data highlights the importance of profiling kinase inhibitors against a broad range of targets to understand their true selectivity. While potent against p38α, SB203580 also demonstrates inhibitory activity against several other kinases, some with comparable or even greater potency.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. p38α (approx.) | Reference |
| p38α (SAPK2a) | 50 | 1x | |
| p38β2 (SAPK2b) | 500 | 10x | |
| LCK | >10,000 | >200x | |
| GSK-3β | >10,000 | >200x | |
| PKBα | >25,000 | >500x |
Note: The IC50 values and selectivity can vary depending on the assay conditions. The data presented here is for comparative purposes. Researchers are encouraged to perform their own selectivity profiling for the specific inhibitor and assay conditions of interest.
p38 MAPK Signaling Pathway
The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli. Its activation leads to the phosphorylation of various downstream substrates, including transcription factors and other kinases, which in turn regulate processes such as cytokine production, apoptosis, and cell cycle progression.
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay to determine the IC50 values and selectivity of a test compound.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
1. Reagents and Materials:
-
Kinases: Purified, active recombinant kinases of interest.
-
Substrate: Specific peptide or protein substrate for each kinase.
-
[γ-³³P]ATP: Radiolabeled ATP.
-
Kinase Reaction Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, DTT, and BSA.
-
Test Compound: this compound or other inhibitors dissolved in DMSO.
-
ATP: Non-radiolabeled ATP.
-
Stop Solution: Phosphoric acid or other suitable solution to terminate the reaction.
-
P81 Phosphocellulose Paper: For capturing phosphorylated substrates.
-
Scintillation Counter: For measuring radioactivity.
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical concentration range would be from 100 µM to 1 nM.
-
Reaction Mixture Preparation: Prepare a master mix for each kinase containing the kinase reaction buffer, the specific substrate, and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate competitive inhibition assessment.
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of a 96-well plate. Include controls with DMSO only (no inhibitor) and a background control with no kinase.
-
Add the purified kinase to each well and briefly pre-incubate with the compound.
-
Initiate the kinase reaction by adding the reaction mixture containing the substrate and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture from each well onto the P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Data Acquisition and Analysis:
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity remaining at each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram illustrates the general workflow for kinase inhibitor selectivity profiling.
Caption: Kinase selectivity profiling workflow.
A Head-to-Head Comparison of p38 MAP Kinase Inhibitor III and Other Tool Compounds
For researchers, scientists, and drug development professionals navigating the complex landscape of signal transduction, selecting the optimal tool compound is paramount for generating reliable and reproducible experimental data. This guide provides a comprehensive head-to-head comparison of p38 MAP Kinase Inhibitor III against other widely used p38 MAPK inhibitors: SB203580, BIRB 796, and Losmapimod. This comparison focuses on their inhibitory potency in both biochemical and cellular assays, providing a clear, data-driven overview to inform your research decisions.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound and its counterparts.
Table 1: In Vitro Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC50) of each compound against the p38α MAPK isoform in a cell-free enzymatic assay.
| Compound | Target | IC50 (nM) |
| This compound | p38α | 380[1] |
| SB203580 | p38α | 50[2] |
| BIRB 796 (Doramapimod) | p38α | 38[3][4] |
| Losmapimod | p38α | pKi = 8.1 (equivalent to ~7.9 nM)[2] |
Table 2: Cellular Inhibitory Activity
This table showcases the potency of each inhibitor in a cellular context by measuring the inhibition of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) release in human peripheral blood mononuclear cells (PBMCs).
| Compound | Cellular Target/Assay | IC50 (nM) |
| This compound | TNF-α release (human PBMC) | 160[1] |
| SB203580 | TNF-α release (human PBMC) | 160[5] |
| BIRB 796 (Doramapimod) | TNF-α release (human PBMC) | 21 |
| Losmapimod | Not directly available in a comparable human PBMC TNF-α release assay. |
Table 3: Isoform Selectivity of BIRB 796
BIRB 796 exhibits activity against multiple p38 MAPK isoforms. This table details its IC50 values against the different isoforms.
| Isoform | IC50 (nM) |
| p38α | 38[3][4] |
| p38β | 65[3][4] |
| p38γ | 200[3][4] |
| p38δ | 520[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro p38α MAP Kinase Enzymatic Assay
This protocol outlines a common method for determining the IC50 of an inhibitor in a cell-free system.
Objective: To measure the ability of a compound to inhibit the enzymatic activity of recombinant p38α MAP kinase.
Materials:
-
Recombinant active p38α MAP kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (e.g., ATF2)
-
Test compounds (this compound, SB203580, etc.) dissolved in DMSO
-
384-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add the p38α MAP kinase to each well, except for the no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well. The final ATP concentration should be at or near the Km for p38α.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular Assay: Inhibition of LPS-Induced TNF-α Release in Human PBMCs
This protocol describes a method to assess the potency of p38 MAPK inhibitors in a more physiologically relevant cellular system.
Objective: To measure the ability of a compound to inhibit the production and release of TNF-α from human PBMCs stimulated with LPS.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, SB203580, etc.) dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Centrifuge
-
CO2 incubator
Procedure:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in RPMI-1640 medium and adjust the cell density to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-incubate the cells with the diluted compounds for 1 hour at 37°C in a 5% CO2 incubator. Include a DMSO-only control.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated, DMSO-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, a key pathway in cellular responses to stress and inflammatory stimuli.
Caption: The p38 MAPK signaling cascade.
Experimental Workflow for p38 MAPK Inhibitor Evaluation
This diagram outlines a typical workflow for the screening and characterization of p38 MAPK inhibitors.
Caption: Workflow for p38 MAPK inhibitor discovery.
References
Confirming On-Target Effects of p38 MAP Kinase Inhibitor III: A Comparative Guide and Rescue Experiment Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of p38 MAP Kinase Inhibitor III with other commonly used inhibitors and details a rescue experiment to definitively confirm its on-target effects. The provided experimental data and protocols will aid in the rigorous assessment of this inhibitor for preclinical and clinical research.
Introduction to p38 MAPK Signaling
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1] This pathway plays a central role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[1] The canonical activation of p38 MAPK involves a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK) activates a MAP Kinase Kinase (MAPKK, typically MKK3 or MKK6), which in turn dually phosphorylates and activates p38 MAPK.[1][2] Activated p38 then phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors, to elicit a cellular response.[3][4]
Comparison of p38 MAPK Inhibitors
This compound is a cell-permeable, potent, and ATP-competitive inhibitor of p38 MAP kinase.[5] Its efficacy is often compared to other well-established p38 inhibitors such as SB203580 and BIRB-796. The following table summarizes key comparative data for these inhibitors.
| Feature | This compound | SB203580 | BIRB-796 (Doramapimod) |
| Binding Mode | ATP-competitive | ATP-competitive | Allosteric (binds to a distinct site from ATP)[6] |
| p38α IC50 | ~0.38 µM | ~50 nM | ~38 nM[6] |
| p38β IC50 | Data not readily available | ~500 nM | ~65 nM[6] |
| Key Features | Potent suppression of TNF-α and IL-1β release.[5] | Widely used research tool, also inhibits PKB/Akt at higher concentrations.[7][8] | High potency and slow dissociation kinetics.[6] |
| Reported Off-Target Effects | Reduced inhibition of cytochrome P450-2D6 compared to SB203580. | Can induce activation of Raf-1 at concentrations >20 µM.[7] | Can inhibit JNK2 at higher concentrations.[6] |
Confirming On-Target Effects with a Rescue Experiment
A rescue experiment is a crucial method to validate that the observed cellular effects of an inhibitor are due to its specific action on the intended target. In the context of a p38 inhibitor, this involves demonstrating that the inhibitor's effects can be reversed by reactivating the signaling pathway downstream of the inhibitor's target or by overexpressing a downstream effector.
This guide proposes a rescue experiment using the ectopic expression of a constitutively active form of MKK6 (MKK6-DD), an upstream activator of p38.[9] If the phenotypic effects of this compound are indeed due to its on-target inhibition of p38, the activation of p38 by the constitutively active MKK6 should rescue or reverse these effects.
Experimental Workflow
Caption: Workflow for the p38 inhibitor rescue experiment.
Detailed Experimental Protocols
Western Blot Analysis of p38 Pathway Activation
This protocol details the steps to assess the phosphorylation status of p38 and its downstream target MK2.
a. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein lysates on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[10]
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182), total p38, phospho-MK2 (Thr222), and total MK2 overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Cell Viability Assay
This protocol outlines a method to assess the impact of the inhibitor and the rescue construct on cell viability.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
b. Transfection and Treatment:
-
Transfect cells with either an empty vector or the constitutively active MKK6 expression vector.
-
After 24-48 hours, treat the cells with varying concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
c. Viability Measurement (MTT Assay Example):
-
Add MTT reagent (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[13]
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals form.
-
Add solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[13]
-
Read the absorbance at 570 nm using a microplate reader.
p38 MAPK Signaling Pathway Diagram
The following diagram illustrates the key components of the p38 MAPK signaling cascade and the point of intervention for this compound, as well as the rationale for the MKK6-mediated rescue.
Caption: The p38 MAPK signaling pathway and rescue strategy.
Conclusion
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. opnme.com [opnme.com]
- 7. invivogen.com [invivogen.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Negative Feedback Regulation of MKK6 mRNA Stability by p38α Mitogen-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Phospho-MAPKAPK-2 (Thr222) (9A7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
independent verification of published findings on p38 MAP Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of p38 MAP Kinase Inhibitor III, also known as ML3403, with other alternative p38 MAPK inhibitors. The information is compiled from independent research findings to offer a clear perspective on its performance, supported by experimental data and detailed methodologies.
Executive Summary
This compound (ML3403) is a potent, selective, and ATP-competitive inhibitor of p38 mitogen-activated protein kinase. Independent studies have verified its efficacy in vitro and in vivo, often comparing it to the prototypical p38 inhibitor, SB203580. Key findings indicate that ML3403 exhibits equivalent inhibitory activity against p38α MAPK to SB203580 and demonstrates significant anti-inflammatory effects. Notably, ML3403 shows reduced inhibition of cytochrome P450 enzymes, suggesting a more favorable profile for in vivo applications.
Comparative Performance Data
The following tables summarize the quantitative data from independent studies, comparing the inhibitory activity of this compound with other inhibitors.
Table 1: In Vitro Inhibitory Activity of p38 MAPK Inhibitors
| Inhibitor | Target | IC50 (µM) | Source |
| This compound (ML3403) | p38α | 0.38 | [1] |
| This compound (ML3403) | p38 MAP Kinase | 0.90 | [] |
| SB203580 | p38α/β | 0.05 / 0.1 | |
| CBS-3595 | p38/PDE4 | - |
Table 2: In Vitro and In Vivo Anti-inflammatory Activity
| Inhibitor | Assay | IC50 / ED50 | Source |
| This compound (ML3403) | TNF-α release (human PBMC) | 0.16 µM | [1] |
| This compound (ML3403) | IL-1β release (human PBMC) | 0.039 µM | [1] |
| This compound (ML3403) | TNF-α release (mouse) | 1.33 mg/kg (ED50) | [1] |
| SB203580 | TNF-α release (human PBMC) | - | |
| CBS-3595 | Paw edema (rat arthritis model) | 3 mg/kg (oral) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating p38 inhibitors.
Caption: p38 MAPK signaling pathway and point of inhibition.
Caption: General experimental workflow for p38 inhibitor evaluation.
Experimental Protocols
This section details the methodologies used in the key independent verification studies cited in this guide.
In Vitro p38α Kinase Inhibition Assay (Adapted from Muñoz et al., 2010)
-
Objective: To determine the in vitro inhibitory activity of this compound against p38α MAPK.
-
Materials: Recombinant human p38α, ATP, myelin basic protein (MBP) as a substrate, this compound, SB203580, and a radioactive isotope ([γ-³²P]ATP).
-
Procedure:
-
The kinase reaction is performed in a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.
-
p38α enzyme is pre-incubated with various concentrations of the inhibitor (this compound or SB203580) for 10 minutes at 30°C.
-
The kinase reaction is initiated by adding a mixture of MBP and [γ-³²P]ATP.
-
The reaction is allowed to proceed for 20 minutes at 30°C and then stopped by adding phosphoric acid.
-
The phosphorylated MBP is captured on a filter plate, and the radioactivity is measured using a scintillation counter.
-
The IC50 values are calculated from the dose-response curves.
-
Measurement of Cytokine Release from Human PBMCs (Adapted from Sigma-Aldrich product information)
-
Objective: To assess the effect of this compound on the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
-
Materials: Human PBMCs, lipopolysaccharide (LPS), this compound, and ELISA kits for TNF-α and IL-1β.
-
Procedure:
-
Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce cytokine production.
-
The cell culture supernatant is collected, and the concentrations of TNF-α and IL-1β are measured using specific ELISA kits according to the manufacturer's instructions.
-
IC50 values are determined from the concentration-response curves for the inhibition of cytokine release.
-
In Vivo Model of Inflammation (Adapted from Koch et al., 2013)
-
Objective: To evaluate the anti-inflammatory efficacy and gastrointestinal/liver safety of this compound in a rat model of complete Freund's adjuvant (CFA)-induced arthritis.
-
Animal Model: Male Wistar rats are injected with CFA in the paw to induce arthritis.
-
Inhibitor Administration: this compound (e.g., 10 mg/kg) or a comparator compound is administered orally once daily for a specified period.
-
Efficacy Assessment:
-
Paw edema is measured using a plethysmometer at various time points to assess the anti-inflammatory effect.
-
Levels of pro-inflammatory (IL-6) and anti-inflammatory (IL-10) cytokines in the paw tissue are measured by ELISA.
-
-
Safety Assessment:
-
At the end of the study, animals are euthanized, and stomach and liver tissues are collected.
-
The gastrointestinal tract is examined for any signs of damage.
-
Liver sections are subjected to histological analysis to assess for any signs of hepatotoxicity.
-
Conclusion
Independent verification studies confirm that this compound (ML3403) is a potent and effective inhibitor of p38 MAPK with significant anti-inflammatory properties. Its performance is comparable to the well-established inhibitor SB203580 in vitro and it demonstrates efficacy in in vivo models of inflammation. A key advantage of ML3403 is its reduced activity against cytochrome P450 enzymes, which suggests a better safety profile for in vivo research. Further research into its kinase selectivity profile against a broader range of kinases would provide a more complete understanding of its off-target effects.
References
Validating the Specificity of p38 MAP Kinase Inhibitor III Using Inactive Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a kinase inhibitor is a critical step in preclinical research. This guide provides a comparative framework for validating the specificity of p38 MAP Kinase Inhibitor III, a potent and selective ATP-competitive inhibitor of p38 MAP kinase. To distinguish on-target effects from off-target activities, the use of an inactive analog as a negative control is an indispensable experimental approach.
While a commercially available inactive analog specifically for this compound is not readily documented, this guide will utilize the well-established pair of the structurally related p38 inhibitor, SB203580, and its inactive analog, SB202474, as a representative model. This approach provides a robust template for validating the specificity of pyridinylimidazole-based p38 inhibitors like this compound.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the inhibitory activity of this compound and the representative active/inactive pair against p38 MAP kinase and its downstream signaling.
| Compound | Target | IC50 (in vitro kinase assay) | Cellular Effect |
| This compound | p38 MAP kinase | 0.9 µM | Potent inhibition of TNF-α (IC50 = 0.044 µM) and IL-1β (IC50 = 0.37 µM) release from human PBMCs. |
| SB203580 (Active Analog) | p38α/β MAP kinase | 50 nM (p38α), 100 nM (p38β2) | Potent inhibitor of inflammatory cytokine production. |
| SB202474 (Inactive Analog) | p38 MAP kinase | No significant inhibition | Widely used as a negative control; does not inhibit p38 MAPK activity.[1] |
Experimental Protocols
To validate the specificity of a p38 inhibitor, two key experiments are recommended: an in vitro kinase assay to assess direct enzyme inhibition and a cell-based Western blot analysis to confirm the inhibition of the signaling pathway in a cellular context.
In Vitro p38 MAP Kinase Activity Assay
This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified p38 MAP kinase.
Materials:
-
Recombinant active p38 MAP kinase
-
ATF2 (Activating Transcription Factor 2) protein (substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound
-
SB203580 (positive control)
-
SB202474 (negative control)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit or similar
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound, SB203580, and SB202474 in kinase assay buffer. Include a DMSO-only control.
-
Kinase Reaction Setup: In a 96-well plate, add the recombinant p38 MAP kinase to the kinase assay buffer.
-
Inhibitor Incubation: Add the diluted inhibitors, controls, or DMSO to the wells containing the kinase. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Add a mixture of the ATF2 substrate and ATP to each well to start the phosphorylation reaction. Incubate for a specified duration (e.g., 60 minutes) at 30°C.
-
Stop Reaction and Detect ADP: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, following the manufacturer's instructions.
-
Data Analysis: Measure the luminescence, which is proportional to the kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value for each compound.
Expected Outcome: this compound and SB203580 should show a dose-dependent inhibition of p38 kinase activity, yielding clear IC50 values. In contrast, SB202474 and the DMSO control should exhibit no significant inhibition.
Western Blot Analysis of p38 Signaling in Cells
This experiment validates that the inhibitor specifically blocks the p38 signaling pathway within a cellular environment by examining the phosphorylation of a downstream target.
Materials:
-
Cell line responsive to p38 activation (e.g., THP-1, HeLa, or A549 cells)
-
Cell culture medium and supplements
-
Stimulus for p38 activation (e.g., Lipopolysaccharide (LPS), Anisomycin, or UV radiation)
-
This compound
-
SB203580 (positive control)
-
SB202474 (negative control)
-
DMSO (vehicle control)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, anti-phospho-MK2 (MAPKAPK2), anti-total-MK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound, SB203580, SB202474, or DMSO for 1-2 hours.
-
Stimulation: Induce p38 activation by adding the chosen stimulus (e.g., LPS) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with the primary antibody against phospho-p38 or a downstream target like phospho-MK2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total p38 or total MK2 to confirm equal protein loading.
Expected Outcome: Upon stimulation, a strong band for the phosphorylated target should be visible in the untreated and DMSO-treated samples. Treatment with this compound and SB203580 should lead to a dose-dependent decrease in the phosphorylation of the target protein. The inactive analog, SB202474, should not inhibit the phosphorylation, demonstrating that the effect of the active inhibitor is specific to its on-target activity.
Mandatory Visualizations
p38 MAP Kinase Signaling Pathway
References
A Comparative Guide to p38 MAPK Isoform Inhibitors: Unraveling Differential Effects and Selectivity
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various p38 MAPK isoform inhibitors, supported by experimental data. We delve into their differential effects, selectivity profiles, and the methodologies used to evaluate their performance.
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] This pathway's central role in inflammation has made it a key target for therapeutic intervention in a range of diseases. The p38 MAPK family comprises four isoforms: α, β, γ, and δ, each with distinct tissue distribution and substrate specificity.[4][5] Consequently, the development of isoform-selective inhibitors is a primary goal to enhance therapeutic efficacy and minimize off-target effects. This guide provides a comparative analysis of various p38 MAPK inhibitors, focusing on their isoform selectivity and the experimental approaches used for their characterization.
Quantitative Comparison of p38 MAPK Isoform Inhibitors
The inhibitory potency of various compounds against the four p38 MAPK isoforms is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values for a selection of p38 MAPK inhibitors across the α, β, γ, and δ isoforms, as determined by in vitro kinase assays.
| Inhibitor | p38α (IC50, nM) | p38β (IC50, nM) | p38γ (IC50, nM) | p38δ (IC50, nM) | Primary Target(s) | Reference |
| SB203580 | 50 - 500 | 500 | >10,000 | >10,000 | α, β | [6] |
| BIRB 796 (Doramapimod) | 38 | 65 | 200 | 520 | Pan-p38 | [7] |
| VX-745 (Neflamapimod) | 10 | 220 | >10,000 | >10,000 | α | [7] |
| VX-702 | ~5 | ~70 | >1,000 | >1,000 | α | [7] |
| PH-797804 | 26 | 104 | >50,000 | >50,000 | α | [7] |
| SB202190 | 50 | 100 | >10,000 | >10,000 | α, β | [7] |
| SB239063 | 44 | ~44 | >10,000 | >10,000 | α, β | [7] |
| AMG-548 | 0.5 | - | - | - | α | [8] |
| SCIO-469 | - | - | - | - | α | [9] |
| Losmapimod | pKi 8.1 | pKi 7.6 | - | - | α, β | [7] |
| Ralimetinib (LY2228820) | 7 | - | - | - | α | [7] |
| TAK-715 | 7.1 | 200 | >10,000 | >10,000 | α | [7] |
| BMS-582949 | 13 | - | - | - | α | [7] |
| Skepinone-L | 5 | - | - | - | α | [7] |
Key Signaling Pathway
The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli. Understanding this pathway is crucial for contextualizing the action of its inhibitors.
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
The evaluation of p38 MAPK inhibitors relies on robust and reproducible experimental protocols. Both biochemical and cell-based assays are employed to determine inhibitor potency, selectivity, and cellular effects.
Biochemical Kinase Assay (LANCE TR-FRET)
This assay measures the direct inhibition of purified p38 MAPK isoforms.
Objective: To determine the IC50 value of a test compound against a specific p38 MAPK isoform.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the phosphorylation of a substrate by the p38 kinase. Inhibition of the kinase results in a decreased FRET signal.
Materials:
-
Purified, active p38 MAPK enzyme (α, β, γ, or δ isoform)
-
Biotinylated substrate peptide (e.g., ATF2)
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Allophycocyanin (APC)-labeled streptavidin (Acceptor)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitor compounds
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add 4 µL of the p38 MAPK enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mixture containing the Europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both 615 nm (Europium) and 665 nm (APC) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
References
- 1. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 2. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of a p38 mitogen activated protein kinase inhibitor in mitigating an established inflammatory reaction to polyethylene particles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to p38 MAP Kinase Inhibitors: Reproducibility and Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of p38 MAP Kinase Inhibitor III and other widely used alternatives. The focus is on the reproducibility of experimental outcomes, supported by quantitative data from peer-reviewed studies. Detailed experimental protocols and visualizations of key cellular pathways and workflows are included to aid in experimental design and interpretation.
Introduction to p38 MAP Kinase Inhibition
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors.[1][2] The p38 MAPK signaling cascade is a key regulator of inflammatory responses, making it a critical target for the development of therapeutics for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[3][4] p38 MAPK inhibitors are small molecules designed to block the activity of these kinases, thereby modulating the downstream inflammatory signaling pathways.[5]
This guide focuses on this compound, a cell-permeable, potent, and ATP-competitive inhibitor of p38 MAP kinase. We will compare its performance with other well-characterized p38 inhibitors, such as SB203580 and BIRB-796, in terms of their efficacy in inhibiting cytokine release and their overall activity in various experimental models.
Comparative Analysis of p38 MAP Kinase Inhibitors
The reproducibility of experimental outcomes with p38 MAPK inhibitors can be influenced by several factors, including the specific inhibitor used, the cell type or model system, and the experimental conditions. The following tables summarize quantitative data from studies comparing the efficacy of different p38 MAPK inhibitors.
Table 1: In Vitro Inhibition of p38α MAP Kinase Activity
| Inhibitor | IC50 (nM) for p38α | Notes |
| This compound | 900[6] | |
| SB203580 | 50[7] | A widely used first-generation p38 inhibitor. |
| BIRB-796 (Doramapimod) | 38[8] | A potent, allosteric inhibitor with slow-binding kinetics. |
Table 2: Inhibition of Lipopolysaccharide (LPS)-Induced TNF-α Release
| Inhibitor | Cell Type | IC50 (µM) | Reference |
| This compound | Human PBMC | 0.37[9] | |
| SB203580 | Human PBMC | ~0.05 - 0.1 | [3] |
| BIRB-796 | Human PBMC | 0.0076 | [3] |
| SB203580 | Human Whole Blood | 0.35 | [3] |
| BIRB-796 | Human Whole Blood | 1.92 | [3] |
Table 3: Inhibition of Lipopolysaccharide (LPS)-Induced IL-1β Release
| Inhibitor | Cell Type | IC50 (µM) | Reference |
| This compound | Human PBMC | 0.044[9] |
PBMC: Peripheral Blood Mononuclear Cells
Experimental Protocols
To ensure the reproducibility of experimental outcomes, it is crucial to follow standardized and detailed protocols. Below are methodologies for key experiments used to characterize p38 MAP kinase inhibitors.
In Vitro p38α Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
Substrate (e.g., ATF2)
-
Test inhibitor (e.g., this compound)
-
96-well plates
-
Plate reader for luminescence or radioactivity detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant p38α kinase, and the test inhibitor at various concentrations.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., ATF2).
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using a commercial kit that measures the amount of ADP produced, which correlates with kinase activity.
-
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Assay for Inhibition of Cytokine Release (TNF-α)
This assay determines the ability of an inhibitor to block the production and release of pro-inflammatory cytokines from cells upon stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitor (e.g., this compound)
-
96-well cell culture plates
-
ELISA kit for human TNF-α
Procedure:
-
Isolate PBMCs from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Seed the cells in a 96-well plate at a density of approximately 2 x 10^5 cells/well.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour at 37°C in a CO2 incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of TNF-α release.
Western Blot Analysis of p38 MAPK Phosphorylation
This method is used to assess the activation state of the p38 MAPK pathway within cells by detecting the phosphorylated form of p38.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture reagents
-
Stimulus (e.g., Anisomycin, UV radiation, or LPS)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture dishes and grow to 70-80% confluency.
-
Pre-treat the cells with the test inhibitor for 1 hour.
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to induce p38 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Caption: The p38 MAPK signaling pathway and the point of intervention for p38 inhibitors.
Caption: Workflow for a cellular assay to measure the inhibition of cytokine release.
Conclusion
The reproducibility of experimental outcomes using this compound is comparable to that of other well-established inhibitors when standardized protocols are employed. The choice of inhibitor may depend on the specific research question, the desired potency, and the experimental system. For instance, while BIRB-796 shows high potency in isolated cell systems like PBMCs, its efficacy can be different in more complex environments like whole blood.[3] This highlights the importance of selecting the appropriate experimental model and carefully considering the pharmacokinetic and pharmacodynamic properties of each inhibitor. By providing clear, comparative data and detailed experimental protocols, this guide aims to enhance the reproducibility and reliability of research involving p38 MAP kinase inhibitors.
References
- 1. Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The p38 MAPK Inhibitor SB203580 Abrogates Tumor Necrosis Factor-Induced Proliferative Expansion of Mouse CD4+Foxp3+ Regulatory T Cells [frontiersin.org]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. p38-mapk inhibitor sb203580: Topics by Science.gov [science.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for p38 MAP Kinase Inhibitor III
For Research Use Only. Not for human or veterinary use.
Researchers, scientists, and drug development professionals handling p38 MAP Kinase Inhibitor III must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This compound, while a potent research tool, may have hazardous properties and requires disposal as chemical waste. The following guide provides detailed, step-by-step instructions for its proper disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves (butyl rubber is recommended when working with DMSO solutions)
-
Lab coat
Work in a well-ventilated area, preferably within a chemical fume hood.
Disposal of Solid this compound
Solid, unused, or expired this compound should be disposed of in its original container whenever possible.
Step-by-Step Procedure:
-
Container Preparation: Ensure the manufacturer's container is securely sealed. If the original container is compromised, transfer the solid waste to a new, compatible container that can be tightly sealed.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include:
-
Storage: Store the labeled container in a designated hazardous waste satellite accumulation area. This area should be secure, away from general lab traffic, and segregated from incompatible chemicals.
-
Waste Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department. Do not dispose of solid chemical waste in the regular trash.[1]
Disposal of Solutions Containing this compound
Solutions of this compound, commonly prepared in solvents like DMSO, must be disposed of as liquid hazardous waste.
Step-by-Step Procedure:
-
Waste Container: Use a dedicated, leak-proof container with a screw-on cap for liquid chemical waste. Ensure the container is compatible with the solvent used (e.g., a high-density polyethylene container for DMSO solutions).
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including the solvent (e.g., "this compound in DMSO"). Indicate the approximate concentration or volume of each component.
-
Collection: Collect the waste solution in the labeled container. Do not mix with other types of chemical waste unless you have confirmed their compatibility.
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area, within secondary containment to prevent spills.
-
Waste Collection: Contact your institution's EHS for pickup of the hazardous liquid waste. Do not pour any solution containing this inhibitor down the drain.[3]
Disposal of Contaminated Labware and Materials
Disposable items such as pipette tips, gloves, and bench paper that are contaminated with this compound must be disposed of as solid hazardous waste.
Step-by-Step Procedure:
-
Collection: Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste bag or container. It is good practice to double-bag this waste in clear plastic bags to allow for visual inspection by waste technicians.[1]
-
Labeling: The bag or container must be labeled as "Hazardous Waste" and indicate the nature of the contamination (e.g., "Debris contaminated with this compound").
-
Storage and Collection: Store the container in the satellite accumulation area and arrange for pickup through your institution's EHS department.
Reusable glassware should be decontaminated. A common procedure is to rinse the glassware with a suitable solvent (one that dissolves the inhibitor and can itself be disposed of as hazardous waste), followed by a thorough washing with soap and water. The initial solvent rinse must be collected and disposed of as hazardous liquid waste.
Accidental Spills
In the event of a spill:
-
Evacuate the immediate area and alert your colleagues.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.
-
For small spills, if you are trained to do so, contain the spill with an inert absorbent material.
-
Carefully collect the absorbent material and the spilled substance using non-sparking tools.
-
Place the collected waste into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 581098-48-8 | [1][2] |
| Molecular Formula | C23H21FN4S | [1] |
| Molecular Weight | 404.50 | [2] |
| Solubility in DMSO | 5 mg/mL | [2] |
Experimental Protocols
Detailed experimental protocols involving this compound would be specific to the research being conducted. For guidance on preparing stock solutions, a common protocol is as follows:
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculation: Based on the molecular weight of 404.50 g/mol , to prepare a 10 mM solution, you would dissolve 4.045 mg of this compound in 1 mL of DMSO.
-
Procedure:
-
Weigh out the required amount of the inhibitor in a suitable vial.
-
Add the calculated volume of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage: Following reconstitution, it is recommended to aliquot the solution into smaller volumes and freeze at -20°C. Stock solutions are reported to be stable for up to 3 months at this temperature.
Diagrams
Caption: Disposal workflow for different forms of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling p38 MAP Kinase Inhibitor III
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel working with p38 MAP Kinase Inhibitor III. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Researchers, scientists, and drug development professionals require robust safety protocols when handling potent enzyme inhibitors like this compound. This guide offers a detailed, step-by-step operational plan, from receiving the compound to the final disposal of waste, to foster a secure and efficient research environment.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when working with this compound.
| Control/PPE | Specification |
| Primary Engineering Control | A certified Class II Type B biosafety cabinet or a powder containment hood (ventilated balance enclosure) must be used for all manipulations of the powdered form of the inhibitor. |
| Eye Protection | ANSI-approved safety goggles should be worn at all times. |
| Hand Protection | Double gloving with powder-free nitrile gloves (minimum 4 mil thickness) is required. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact. |
| Body Protection | A disposable gown with long sleeves and elastic cuffs is necessary. The gown should be worn over personal clothing. |
| Respiratory Protection | For procedures with a high risk of aerosolization, such as large spills, a chemical cartridge-type respirator may be required. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area. Wear single-use nitrile gloves during inspection.
-
If the package is damaged, do not open it. Place it in a sealed, labeled bag and contact your institution's Environmental Health and Safety (EHS) department.
-
The inhibitor should be stored in a clearly labeled, sealed container in a designated, secure location with limited access.
-
Store at the recommended temperature, typically 2-8°C for solids and -20°C or -80°C for stock solutions, as specified by the manufacturer.[1] Protect from light.
2. Weighing and Reconstitution of the Powdered Compound:
-
All weighing and reconstitution activities must be performed within a certified powder containment hood or a Class II Type B biosafety cabinet to prevent inhalation of the powder.
-
Cover the work surface with a plastic-backed absorbent pad.
-
Use dedicated spatulas and weigh boats.
-
Procedure:
-
Tare a pre-weighed, sealable container (e.g., a vial) on the analytical balance inside the containment hood.
-
Carefully transfer the desired amount of the inhibitor powder to the tared container. Avoid creating dust.
-
Securely close the container.
-
Re-weigh the closed container to determine the exact amount of the compound.
-
Add the appropriate solvent (e.g., DMSO) to the container to achieve the desired concentration. Ensure the container is tightly sealed before vortexing or sonicating to dissolve the compound.
-
3. Handling of Solutions:
-
All handling of solutions containing this compound should be done over a disposable, absorbent work surface.
-
Use luer-lock syringes and needles to prevent accidental disconnection and spills.
-
Change gloves after handling the stock solution.
4. Decontamination:
-
At the end of each work session, decontaminate all surfaces and equipment.
-
Wipe down the work area within the biosafety cabinet or containment hood with a detergent solution, followed by a rinse with 70% ethanol or as recommended by your institution's EHS.
-
All disposable materials used for decontamination should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and exposure to personnel.
1. Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, gowns), weigh boats, absorbent pads, and other contaminated solid materials must be placed in a designated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Drug Waste" or "Cytotoxic Waste."
-
Liquid Waste: Unused or waste solutions of the inhibitor should be collected in a dedicated, sealed, and labeled hazardous chemical waste container. Do not mix with other chemical waste streams unless approved by EHS.
-
Sharps Waste: Needles, syringes, and any other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled as "Chemically Contaminated Sharps."
2. Waste Pickup:
-
Store all hazardous waste containers in a designated satellite accumulation area.
-
Contact your institution's EHS department for pickup and disposal according to federal, state, and local regulations.
Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 404.50 g/mol | Sigma-Aldrich |
| IC50 (p38α) | 0.9 µM | MedchemExpress[1] |
| IC50 (IL-1β release) | 0.044 µM | MedchemExpress[1] |
| IC50 (TNF-α release) | 0.37 µM | MedchemExpress[1] |
| Storage (Solid) | 2-8°C | Sigma-Aldrich |
| Storage (Stock Solution) | -20°C (1 month) or -80°C (6 months) | MedchemExpress[1] |
| Solubility | DMSO | Sigma-Aldrich |
Experimental Workflow and Safety Diagram
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
